Nepetalactone
Description
Structure
2D Structure
3D Structure
Propriétés
Numéro CAS |
490-10-8 |
|---|---|
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
4,7-dimethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[c]pyran-1-one |
InChI |
InChI=1S/C10H14O2/c1-6-3-4-8-7(2)5-12-10(11)9(6)8/h5-6,8-9H,3-4H2,1-2H3 |
Clé InChI |
ZDKZHVNKFOXMND-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2C1C(=O)OC=C2C |
Apparence |
Solid powder |
Autres numéros CAS |
17257-15-7 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
(4aS,7S,7aR)-nepetalactone nepetalactone nepetalactone, (4aalpha,7alpha,7abeta)-isomer nepetalactone, (4aR-(4aalpha,7beta,7aalpha))-isome |
Origine du produit |
United States |
Foundational & Exploratory
Nepetalactone biosynthesis pathway in Nepeta cataria
An In-depth Technical Guide to the Nepetalactone Biosynthesis Pathway in Nepeta cataria
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Nepetalactones, the volatile iridoid monoterpenes produced by catnip (Nepeta cataria), are renowned for their potent biological activities, including feline attraction and insect repellency.[1][2][3] Understanding the intricate biosynthetic pathway leading to these compounds is crucial for their potential applications in agriculture and pharmacology. This document provides a comprehensive technical overview of the this compound biosynthesis pathway, detailing the enzymatic steps, presenting quantitative data from key studies, outlining experimental protocols, and visualizing the pathway and associated workflows. The biosynthesis involves a multi-step enzymatic cascade, beginning with the universal monoterpene precursor, geranyl pyrophosphate (GPP), and proceeding through a series of oxidation, reduction, and cyclization reactions catalyzed by a unique suite of enzymes.[1][4]
The Core Biosynthetic Pathway
The biosynthesis of this compound in Nepeta cataria begins in the plastids with the methylerythritol 4-phosphate (MEP) pathway, which produces geranyl pyrophosphate (GPP), the precursor for all monoterpenes. The subsequent steps, localized in the glandular trichomes of the leaves, are catalyzed by a series of specialized enzymes.
-
Geraniol Formation: The pathway is initiated by Geraniol Synthase (GES) , which hydrolyzes GPP to form the acyclic monoterpene alcohol, geraniol.
-
Oxidation to 8-oxogeranial: Geraniol undergoes two sequential oxidation steps. First, Geraniol-8-hydroxylase (G8H) , a cytochrome P450 enzyme, hydroxylates geraniol to produce 8-hydroxygeraniol. This intermediate is then oxidized by 8-hydroxygeraniol oxidoreductase (HGO) to yield the reactive dialdehyde, 8-oxogeranial.
-
Reductive Cyclization (The Iridoid-Forming Step): The first committed step into the iridoid pathway is the reductive cyclization of 8-oxogeranial. This is catalyzed by Iridoid Synthase (ISY) , which performs a 1,4-reduction of 8-oxogeranial to form a reactive 8-oxocitronellyl enol intermediate. In the absence of other enzymes, this intermediate can spontaneously cyclize, but in Nepeta, the stereochemistry is tightly controlled by downstream enzymes.
-
Stereoselective Nepetalactol Formation: The 8-oxocitronellyl enol intermediate is captured by stereoselective cyclases that determine the specific stereoisomer of the resulting nepetalactol.
-
A Major-Latex Protein-Like (MLPL) enzyme guides the cyclization to form the (S)-cis,trans-nepetalactol isomer.
-
Nepetalactol-related Short-chain Dehydrogenase/reductase (NEPS) enzymes, specifically NEPS3 and NEPS4 , catalyze the formation of (S)-cis,cis-nepetalactol and (S)-trans,cis-nepetalactol isomers, respectively.
-
-
Final Oxidation to this compound: The various nepetalactol stereoisomers are then oxidized by other NAD-dependent NEPS enzymes, such as NEPS1 and NEPS5 , to form the corresponding stable this compound lactones.
Below is a diagram illustrating the complete biosynthetic pathway.
Caption: The this compound biosynthesis pathway in Nepeta cataria.
Quantitative Data
Quantitative analysis of the this compound pathway often involves measuring changes in metabolite levels following genetic manipulation or characterizing enzyme activity in vitro.
Table 1: Enzyme Activities in this compound Stereoisomer Formation
This table summarizes the functions of the key cyclase and oxidase enzymes downstream of Iridoid Synthase (ISY) as determined by in vitro biochemical assays.
| Enzyme | Enzyme Type | Substrate | Primary Product(s) |
| MLPL | Cyclase | 8-oxocitronellyl enol | cis,trans-nepetalactol |
| NEPS2 | Cyclase | 8-oxocitronellyl enol | cis,trans-nepetalactol |
| NEPS3 | Cyclase | 8-oxocitronellyl enol | cis,cis-nepetalactol |
| NEPS4 | Cyclase | 8-oxocitronellyl enol | trans,cis-nepetalactol |
| NEPS1 | Dehydrogenase/Oxidase | cis,trans-nepetalactol, cis,cis-nepetalactol | cis,trans-nepetalactone, cis,cis-nepetalactone |
| NEPS5 | Dehydrogenase/Oxidase | Nepetalactol isomers | This compound isomers |
Table 2: Effect of Virus-Induced Gene Silencing (VIGS) on this compound Content
In vivo characterization using VIGS demonstrates the functional role of key biosynthetic genes. Data reflects the total normalized this compound content in silenced leaf tissue compared to a control.
| Gene Silenced | Target Enzyme | Effect on Total this compound Content |
| GES | Geraniol Synthase | Significant Decrease |
| ISY | Iridoid Synthase | Significant Decrease |
| MLPL | Major Latex Protein-Like (cyclase) | Significant Decrease |
Experimental Protocols
The elucidation of the this compound pathway has relied on a combination of transcriptomics, heterologous protein expression, biochemical assays, and in planta functional genomics.
Virus-Induced Gene Silencing (VIGS) in Nepeta cataria
VIGS is a powerful technique for transiently silencing endogenous genes to study their function in vivo. The protocol adapted for N. cataria allows for the precise characterization of gene function in this compound biosynthesis.
Methodology:
-
Vector Construction: Fragments of the target genes (e.g., GES, ISY, MLPL) are cloned into the pTRV2 vector system. A visual marker, such as Magnesium chelatase subunit H (ChlH), is often co-silenced. Silencing ChlH results in photobleaching (white tissue), providing a clear visual indicator of successfully silenced areas.
-
Agrobacterium Transformation: The pTRV1 and the pTRV2-construct vectors are transformed into Agrobacterium tumefaciens.
-
Infiltration: Cultures of Agrobacterium containing pTRV1 and the pTRV2 construct are mixed and infiltrated into the leaves of young N. cataria plants.
-
Phenotype Development: Plants are grown for approximately 3-4 weeks until the VIGS phenotype (e.g., photobleaching) is visible.
-
Tissue Harvesting and Analysis: The visually marked (photobleached) leaf tissues are precisely excised. Metabolites are extracted from this tissue and analyzed via Gas Chromatography-Mass Spectrometry (GC-MS) to quantify changes in this compound isomers and other pathway intermediates. Gene expression levels are typically confirmed via qPCR.
The logical workflow for a VIGS experiment is depicted below.
Caption: Experimental workflow for Virus-Induced Gene Silencing (VIGS).
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis
Protocol for this compound Quantification:
-
Extraction: A precise mass of harvested leaf tissue is flash-frozen in liquid nitrogen and ground to a fine powder. Metabolites are extracted using a suitable organic solvent (e.g., ethyl acetate) containing an internal standard (e.g., camphor) for accurate quantification.
-
Derivatization (Optional): For analysis of hydroxylated intermediates like geraniol, samples may be derivatized (e.g., with BSTFA) to increase their volatility.
-
Injection and Separation: The extract is injected into a GC instrument equipped with a capillary column suitable for terpene separation (e.g., a DB-5 type column). The oven temperature is programmed to ramp up, separating compounds based on their boiling points and column affinity.
-
Detection and Identification: As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum (a fragmentation pattern) is compared to known library spectra (e.g., NIST) to identify this compound isomers and other metabolites.
-
Quantification: The peak area of each this compound isomer is integrated and normalized to the peak area of the internal standard to determine its relative abundance.
Conclusion and Future Directions
The elucidation of the this compound biosynthesis pathway in Nepeta cataria reveals a fascinating example of evolutionary innovation, where enzymes from different families (P450s, reductases, MLPs) have been recruited to create a unique metabolic network. The discovery of the stereospecific NEPS and MLPL cyclases that control the formation of different this compound isomers is a significant advancement. This detailed molecular understanding opens avenues for metabolic engineering, allowing for the heterologous production of specific this compound isomers in microbial systems like yeast for commercial applications. Future research may focus on the regulatory networks controlling the expression of these pathway genes, the transport and storage of nepetalactones within the plant, and the potential for discovering novel enzymatic activities within the vast Nepeta genus.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The evolutionary origins of the cat attractant this compound in catnip - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo characterization of key iridoid biosynthesis pathway genes in catnip (Nepeta cataria) - PMC [pmc.ncbi.nlm.nih.gov]
The Stereochemistry and Biological Activity of Nepetalactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nepetalactone, a volatile iridoid monoterpene, is the principal chemical constituent of the essential oil of catnip (Nepeta cataria) and other Nepeta species. It is renowned for its profound behavioral effects on felines and its potent insect-repellent properties. The biological activity of this compound is intrinsically linked to its stereochemistry, with different stereoisomers exhibiting varying potencies and effects. This technical guide provides an in-depth exploration of the stereoisomers of this compound, their chemical properties, biological activities, and the underlying molecular mechanisms of action. Detailed experimental protocols for the isolation, separation, and characterization of these fascinating compounds are also presented.
Stereoisomers of this compound
This compound possesses three chiral centers, giving rise to eight possible stereoisomers (2³). The nomenclature of these isomers typically refers to the relative stereochemistry of the substituents on the fused ring system. The two most abundant and well-studied stereoisomers found in Nepeta cataria are the cis-trans and trans-cis isomers. The "(4aS,7S,7aR)-nepetalactone" is commonly referred to as the cis-trans or Z,E-isomer, while the "(4aS,7S,7aS)-nepetalactone" is known as the trans-cis or E,Z-isomer.[1] The ratio of these isomers can vary significantly depending on the specific chemotype of the plant.
Chemical and Physical Properties
The distinct stereochemistry of this compound isomers influences their physical and chemical properties. A summary of the available quantitative data for the most common stereoisomers is presented below.
| Property | (4aS,7S,7aR)-Nepetalactone (cis-trans) | (4aS,7S,7aS)-Nepetalactone (trans-cis) | Reference(s) |
| Molecular Formula | C₁₀H₁₄O₂ | C₁₀H₁₄O₂ | [1] |
| Molecular Weight | 166.22 g/mol | 166.22 g/mol | [1] |
| Boiling Point | 71-72 °C at 0.05 mmHg | 270.6±19.0 °C (Predicted) | [2] |
| Density | 1.0663 g/cm³ at 25 °C | 1.042±0.06 g/cm³ (Predicted) | [2] |
| Refractive Index | nD25 1.4859 | nD25 1.4878 | |
| Optical Rotation | [α]D21 +3.7° (c=27 in chloroform) | - |
Biological Activity and Mechanisms of Action
The stereoisomers of this compound exhibit distinct biological activities, most notably their effects on felines and insects.
Effects on Felines
The euphoric response in domestic cats and other felids is primarily attributed to the interaction of this compound with their olfactory system. Upon inhalation, this compound binds to olfactory receptors in the nasal epithelium. This interaction triggers a signal transduction cascade that ultimately stimulates neurons in the olfactory bulb, which then signals other brain regions, including the amygdala (associated with emotional responses) and the hypothalamus (involved in behavioral responses). This neuronal activation leads to the release of β-endorphins, which activate μ-opioid receptors, resulting in a pleasurable and euphoric state.
Caption: Feline olfactory signaling pathway activated by this compound.
Insect Repellent Activity
This compound is a potent insect repellent, effective against a wide range of arthropods, including mosquitoes and cockroaches. The primary molecular target for this compound in insects is the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a non-selective cation channel that functions as a sensor for irritant chemicals. Activation of TRPA1 by this compound leads to an influx of cations, resulting in neuronal stimulation that is perceived as noxious by the insect, leading to avoidance behavior. Interestingly, the downstream signaling pathway of TRPA1 activation can differ between species, leading to repellent effects in some insects and attraction in others, such as predatory ladybeetles. In pest insects, TRPA1 activation often involves Protein Kinase C alpha (PKCα), while in predatory insects, Calcium/calmodulin-dependent protein kinase II (CaMKII) is implicated.
Caption: Insect TRPA1 signaling pathway activated by this compound.
Studies have quantified the repellent efficacy of this compound isomers against various insect species. For instance, against the yellow fever mosquito, Aedes aegypti, both the E,Z- and Z,E-isomers of this compound have demonstrated significant repellency.
| Compound | Concentration | Repellency (%) against Aedes aegypti | Reference(s) |
| Z,E-Nepetalactone | 1.00% | 99.7 ± 0.3 | |
| 0.10% | 90.9 ± 5.7 | ||
| 0.01% | 53.1 ± 11.1 | ||
| E,Z-Nepetalactone | 1.00% | 96.8 ± 3.3 | |
| 0.10% | 74.2 ± 14.7 | ||
| 0.01% | 55.7 ± 14.4 | ||
| DEET (control) | 1.00% | 98.0 ± 1.5 | |
| 0.10% | 80.0 ± 12.6 | ||
| 0.01% | 31.7 ± 13.5 |
At lower concentrations, this compound isomers have been shown to be more effective than DEET.
Experimental Protocols
Isolation of this compound from Nepeta cataria by Steam Distillation
This protocol describes the extraction of the essential oil containing this compound from dried catnip plant material.
Materials:
-
Dried Nepeta cataria plant material
-
Distilled water
-
Steam distillation apparatus (including a boiling flask, a biomass flask, a condenser, and a collection vessel/separatory funnel)
-
Heating mantle
-
Organic solvent (e.g., hexane or dichloromethane)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Pack the biomass flask of the steam distillation apparatus with the dried Nepeta cataria plant material.
-
Fill the boiling flask with distilled water to approximately two-thirds of its volume and add boiling chips.
-
Assemble the steam distillation apparatus, ensuring all joints are properly sealed.
-
Begin heating the boiling flask to generate steam. The steam will pass through the plant material, causing the volatile essential oils to vaporize.
-
The mixture of steam and essential oil vapor will travel to the condenser, where it will cool and liquefy.
-
Collect the resulting distillate, which will consist of a biphasic mixture of water and the essential oil, in a separatory funnel.
-
Once a sufficient amount of distillate has been collected, stop the distillation process.
-
Extract the aqueous distillate with an organic solvent (e.g., 3 x 50 mL of hexane).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic extract using a rotary evaporator to yield the crude this compound-containing essential oil.
Caption: Workflow for the isolation of this compound by steam distillation.
Separation of this compound Diastereomers by Column Chromatography
This protocol outlines the separation of the cis-trans and trans-cis diastereomers of this compound from the crude essential oil.
Materials:
-
Crude this compound essential oil
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Visualizing agent for TLC (e.g., vanillin stain)
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into the chromatography column.
-
Dissolve the crude essential oil in a minimal amount of hexane and load it onto the top of the silica gel column.
-
Elute the column with a gradient of increasing ethyl acetate in hexane. Start with 100% hexane and gradually increase the polarity.
-
Collect fractions of the eluent using a fraction collector or test tubes.
-
Monitor the separation of the diastereomers by spotting fractions onto TLC plates and developing them in an appropriate solvent system (e.g., 10-20% ethyl acetate in hexane).
-
Visualize the spots on the TLC plates using a suitable stain (e.g., vanillin stain followed by heating). The two diastereomers should have different Rf values.
-
Combine the fractions containing the pure individual diastereomers based on the TLC analysis.
-
Evaporate the solvent from the combined fractions to obtain the purified this compound diastereomers.
Base-Catalyzed Epimerization of trans-cis-Nepetalactone
The less thermodynamically stable trans-cis isomer can be converted to the more stable cis-trans isomer through epimerization at the C4a position.
Materials:
-
Purified trans-cis-nepetalactone
-
Anhydrous toluene or xylene
-
A non-nucleophilic base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or cesium carbonate)
-
Round-bottom flask with a reflux condenser
-
Heating source
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the purified trans-cis-nepetalactone in anhydrous toluene or xylene in a round-bottom flask under an inert atmosphere.
-
Add a catalytic amount of the non-nucleophilic base (e.g., DBU).
-
Heat the reaction mixture to reflux and monitor the progress of the epimerization by TLC or GC-MS.
-
Continue refluxing until the reaction is complete (i.e., the starting material is consumed).
-
Cool the reaction mixture to room temperature.
-
Wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the epimerized product, which will be enriched in the cis-trans-nepetalactone isomer.
Conclusion
The stereoisomers of this compound represent a fascinating class of natural products with significant biological activities. Their effects on felines and insects are mediated by specific molecular targets, highlighting the importance of stereochemistry in ligand-receptor interactions. The protocols detailed in this guide provide a framework for the isolation, separation, and chemical manipulation of these compounds, enabling further research into their chemical properties and potential applications in areas such as animal behavior, pest management, and drug discovery. A thorough understanding of the stereochemical nuances of this compound is crucial for unlocking its full scientific and commercial potential.
References
Natural sources and distribution of nepetalactone in the Nepeta genus
An In-depth Technical Guide on the Natural Sources and Distribution of Nepetalactone in the Nepeta Genus
Introduction
The genus Nepeta, a member of the Lamiaceae (mint) family, comprises over 250 species, many of which are aromatic perennial herbs. These plants are of significant chemical and pharmacological interest due to their production of a diverse array of secondary metabolites, including flavonoids, phenolic acids, and terpenoids.[1] Among these, the most characteristic and well-studied compounds are the iridoid monoterpenes known as nepetalactones.[2][3]
Nepetalactones are volatile bicyclic monoterpenes responsible for the distinctive aroma of many Nepeta species, most notably Nepeta cataria (catnip). They are renowned for their unique biological activities, including the well-known euphoric effect on felines and potent repellent properties against a wide range of insects.[2][4] This guide provides a comprehensive technical overview of the natural sources, distribution, stereoisomeric diversity, biosynthesis, and analytical methodologies for this compound within the Nepeta genus, targeted at researchers in natural product chemistry, chemical ecology, and drug development.
Natural Sources and Distribution
Nepetalactones are considered key chemotaxonomic markers for the Nepeta genus. However, their distribution is not uniform across all species. The genus can be broadly divided into two categories: "this compound-containing" and "this compound-less" species. In species that produce them, nepetalactones are often the dominant components of the essential oil.
The concentration and isomeric ratio of nepetalactones can vary significantly based on the species, genotype, developmental stage of the plant, and environmental conditions. For instance, in N. cataria, the yield of essential oil and the concentration of nepetalactones increase as the plant matures from the vegetative to the full flowering stage.
Quantitative Distribution of this compound
The following table summarizes the reported concentrations of major this compound isomers in the essential oils of various Nepeta species. It is important to note that direct comparison can be challenging due to variations in analytical methods, plant origin, and harvest time.
| Nepeta Species | Plant Part / Condition | Major this compound Isomer(s) | Concentration (% of Essential Oil) | Reference(s) |
| N. cataria | Aerial parts, full flowering | 4a-α,7-α,7a-β-Nepetalactone | 55-58% | |
| 4a-α,7-β,7a-α-Nepetalactone | 30-31.2% | |||
| N. cataria (Cultivar CR3) | Aerial parts | E,Z-Nepetalactone | Dominant Component | |
| N. cataria (Cultivar CR9) | Aerial parts | Z,E-Nepetalactone | Dominant Component | |
| N. nepetella | Not specified | 4aα,7α,7aα-Nepetalactone | 31.5% | |
| N. oxyodonta | Not specified | 4aα,7β,7aα-Nepetalactone | 69.9% |
Biosynthesis of this compound
This compound is a monoterpene synthesized via the iridoid pathway, beginning with geranyl pyrophosphate (GPP) derived from the methylerythritol phosphate (MEP) pathway. The biosynthesis is a multi-step enzymatic process that has been elucidated in species like N. cataria and N. mussinii. A key feature of this pathway in Nepeta is its unique evolution, involving gene duplication and neofunctionalization, which distinguishes it from iridoid biosynthesis in other plant families.
The core pathway involves the following stages:
-
GPP to Geraniol: The terpene synthase, Geraniol Synthase (GES), hydrolyzes GPP to form the acyclic monoterpene alcohol, geraniol.
-
Oxidation of Geraniol: Geraniol undergoes two successive oxidation steps, catalyzed by Geraniol-8-hydroxylase (G8H) and 8-hydroxygeraniol oxidoreductase (8OG), to produce 8-oxogeranial.
-
Reductive Cyclization: In a pivotal and unusual step, Iridoid Synthase (ISY) reduces 8-oxogeranial to form a reactive enol intermediate, 8-oxocitronellyl enol. This two-step activation and cyclization process is distinct from the canonical single-enzyme mechanism seen in other terpenoid biosyntheses.
-
Stereoselective Cyclization and Oxidation: The reactive enol intermediate is then captured by stereoselective cyclase enzymes. These enzymes, which include Major Latex Protein-like (MLPL) proteins and Nepetalactol-related Short-chain Dehydrogenase (NEPS) enzymes, control the formation of specific nepetalactol stereoisomers. These nepetalactols are subsequently oxidized by other NEPS enzymes, using NAD+ as a cofactor, to yield the final this compound isomers.
Caption: Biosynthetic pathway of major this compound isomers from Geranyl Pyrophosphate (GPP).
Experimental Protocols
The isolation and analysis of nepetalactones from Nepeta species involve standard natural product chemistry techniques. The volatility of these compounds makes them suitable for analysis by gas chromatography, while their chromophores also permit analysis by liquid chromatography.
Extraction: Steam Distillation / Hydrodistillation
Steam distillation is the most common method for extracting essential oils rich in nepetalactones from dried plant material.
Objective: To isolate the volatile essential oil, including nepetalactones, from dried Nepeta plant material.
Generalized Protocol:
-
Sample Preparation: Weigh 10-30 g of dried and coarsely ground aerial parts (leaves, stems, flowers) of the Nepeta species.
-
Apparatus Setup: Place the plant material into a round-bottom flask with distilled water (e.g., 500 mL for 30 g of plant material). Assemble a Clevenger-type or similar distillation apparatus.
-
Distillation: Heat the flask to boil the water. The steam will pass through the plant material, carrying the volatile oils with it.
-
Condensation & Collection: The steam-oil mixture is cooled in a condenser, and the resulting hydrosol (distillate) is collected. As the essential oil is typically less dense than water, it will form a separate layer on top of the aqueous distillate.
-
Oil Separation: Carefully separate the oil layer from the aqueous layer. The remaining hydrosol can be extracted with a non-polar organic solvent (e.g., dichloromethane or hexane) to recover dissolved oils, after which the solvent is carefully evaporated under reduced pressure.
-
Drying and Storage: Dry the isolated essential oil over anhydrous sodium sulfate and store it in a sealed vial at low temperature (e.g., 4°C) in the dark. A typical yield might be 10-40 mg of oil from 10 g of dried plant material.
Analysis and Quantification: HPLC-UV/MS
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) and Mass Spectrometric (MS) detectors is a reliable and sensitive method for the quantification of this compound isomers.
Objective: To separate, identify, and quantify this compound isomers in an extract or essential oil.
Generalized Protocol:
-
Sample Preparation: Prepare a stock solution of the essential oil or a methanol extract of the plant material. Dilute to a suitable concentration range (e.g., 0.001 to 0.5 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm filter prior to injection.
-
Chromatographic Conditions:
-
Instrument: A standard HPLC system with a UV detector and/or an ESI-MS detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used.
-
Flow Rate: Approximately 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Detection:
-
UV Detection: Monitor at a wavelength around 228 nm.
-
MS Detection (ESI+): Operate in positive ion mode. Use Selected Ion Monitoring (SIM) for the protonated molecular ion [M+H]⁺ at m/z 167 for high sensitivity and specificity.
-
-
Quantification: Generate a calibration curve using certified reference standards of the this compound isomers of interest (e.g., Z,E-nepetalactone and E,Z-nepetalactone). Calculate the concentration in the sample by comparing its peak area to the standard curve.
Caption: General experimental workflow for this compound isolation, identification, and quantification.
Conclusion
Nepetalactones represent a fascinating class of iridoid monoterpenes that define the chemical profile of many species within the Nepeta genus. Their presence, concentration, and isomeric composition are influenced by genetic and environmental factors, making them a subject of interest for chemotaxonomy and agricultural science. The elucidation of their unique biosynthetic pathway, which deviates from canonical terpene synthesis, has opened new avenues for research in plant metabolic evolution and synthetic biology. Standardized analytical protocols, primarily based on distillation and chromatographic techniques like HPLC-MS and GC-MS, are crucial for the accurate quantification and quality control of Nepeta-derived products intended for use as natural insect repellents or in other commercial applications. Further research into the less-studied Nepeta species is warranted to fully explore the chemodiversity of nepetalactones and their potential applications.
References
- 1. Phytochemical profiling of antimicrobial and potential antioxidant plant: Nepeta cataria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo characterization of key iridoid biosynthesis pathway genes in catnip (Nepeta cataria) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
Beyond the Buzz: A Technical Guide to the Diverse Biological Activities of Nepetalactone
For Immediate Release
[City, State] – [Date] – While widely recognized for its stimulating effects on felines and its potent insect-repellent properties, the iridoid monoterpene nepetalactone harbors a wealth of additional biological activities with significant potential for therapeutic applications. This document provides an in-depth technical overview of the multifaceted pharmacological effects of this compound, extending beyond its well-documented insect repellency. Tailored for researchers, scientists, and drug development professionals, this guide synthesizes current scientific findings on its antimicrobial, sedative, analgesic, anti-inflammatory, and potential cytotoxic activities.
Antimicrobial Activity
This compound has demonstrated broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi. The primary mechanism is thought to involve the disruption of microbial cell membranes due to its lipophilic nature.
Table 1: Antimicrobial Spectrum of this compound and Nepeta spp. Essential Oils
| Microorganism | Type | Test Substance | MIC/MBC/MFC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive Bacteria | Nepeta cataria Essential Oil | 1000 (MIC/MBC) | [1] |
| Staphylococcus pseudintermedius | Gram-positive Bacteria | Nepeta cataria Essential Oil | 1000 (MIC/MBC) | [1] |
| Escherichia coli | Gram-negative Bacteria | Nepeta cataria Essential Oil | 1000 (MIC/MBC) | [1] |
| Pseudomonas aeruginosa | Gram-negative Bacteria | Nepeta cataria Essential Oil | 4000 (MIC/MBC) | [1] |
| Candida albicans | Fungus | Nepeta cataria Essential Oil | 125 - 500 (MIC) | [2] |
| Candida spp. | Fungus | Nepeta cataria Essential Oil | < 1000 | |
| Malassezia pachydermatis | Fungus | Nepeta cataria Essential Oil | 62.5 (MIC), 125 (MFC) | |
| Microsporum canis | Fungus | Nepeta cataria Essential Oil | 1000 (MIC/MFC) | |
| Microsporum gypseum | Fungus | Nepeta cataria Essential Oil | 250 (MIC/MFC) | |
| Trichophyton mentagrophytes | Fungus | Nepeta cataria Essential Oil | 250 (MIC/MFC) | |
| Neisseria sicca | Gram-negative Bacteria | Catnip Oil | 500 - 5000 | |
| Gram-positive food-borne bacteria | Gram-positive Bacteria | Nepeta cataria Essential Oil | 125 - 1000 | |
| Gram-negative food-borne bacteria | Gram-negative Bacteria | Nepeta cataria Essential Oil | 250 - 32000 | |
| Aspergillus spp. | Fungus | Nepeta cataria Essential Oil | 250 - 1000 |
MIC: Minimum Inhibitory Concentration, MBC: Minimum Bactericidal Concentration, MFC: Minimum Fungicidal Concentration
Experimental Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound (this compound or essential oil) is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without the test compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.
-
Determination of MBC/MFC: To determine the Minimum Bactericidal/Fungicidal Concentration, an aliquot from the wells showing no growth is subcultured onto agar plates. The lowest concentration that prevents any microbial growth on the agar is the MBC/MFC.
Sedative and Anxiolytic Effects
This compound has been reported to possess mild to moderate sedative and anxiolytic properties, suggesting its potential as a natural therapeutic for anxiety and insomnia. The proposed mechanism involves modulation of the GABAergic system.
Table 2: Sedative and Anxiolytic Effects of this compound and Nepeta spp. Extracts in Rodent Models
| Test Model | Species | Test Substance | Dose | Observed Effect | Reference |
| Elevated Plus Maze | Mice | Nepeta persica extract | 50 mg/kg | Increased time spent in open arms | |
| Hexobarbital-induced sleeping time | Mice | Catnip oil | 500 mg/kg | Significant increase in sleeping time | |
| Pentobarbital-induced sleeping time | Mice | Linalool (component of Nepeta oil) | 1% and 3% (inhaled) | Increased sleeping time | |
| Anticonvulsant activity (PTZ-induced) | Rodents | Nepeta sibthorpii preparations | - | Protection against convulsions, blocked by flumazenil |
Signaling Pathway: Proposed GABAergic Mechanism of Sedative Action
The sedative and anticonvulsant effects of this compound-containing preparations are hypothesized to be mediated through the GABAergic system. The blockade of anticonvulsant effects by flumazenil, a benzodiazepine antagonist, suggests that active principles in Nepeta species may act as agonists at the benzodiazepine binding site on the GABA-A receptor, enhancing GABA-mediated chloride influx and neuronal inhibition.
Experimental Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral assay to assess anxiety-like behaviors in rodents.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Acclimation: Animals are acclimated to the testing room for at least 30 minutes before the test.
-
Procedure: Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (typically 5 minutes).
-
Data Collection: The number of entries into and the time spent in the open and closed arms are recorded using video tracking software.
-
Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
Analgesic and Anti-inflammatory Properties
This compound and essential oils from Nepeta species have demonstrated significant analgesic and anti-inflammatory effects in various preclinical models. The analgesic properties appear to be mediated, at least in part, through the opioid system.
Table 3: Analgesic and Anti-inflammatory Effects of this compound and Nepeta spp. Essential Oils
| Test Model | Species | Test Substance | Dose | Observed Effect | Reference |
| Tail-flick test | Rats | Nepeta pogonosperma essential oil | 100 mg/kg | Significant reduction in acute thermal pain (p < 0.01) | |
| Tail-flick test | Rats | Nepeta pogonosperma essential oil | 200 mg/kg | Significant reduction in acute thermal pain (p < 0.001) | |
| Acetic acid-induced writhing | Mice | Nepeta cataria essential oil | 0.0005 mL/kg | Reduced abdominal constrictions | |
| Carrageenan-induced paw edema | Rats | Nepeta pogonosperma essential oil | 100 mg/kg | Significant reduction in inflammation (p < 0.01) | |
| Carrageenan-induced paw edema | Rats | Nepeta pogonosperma essential oil | 200 mg/kg | Significant reduction in inflammation (p < 0.05) | |
| Carrageenan-induced paw edema | Mice | Nepeta cataria essential oil | 0.0005 mL/kg | Reduced edema at 30, 60, and 90 minutes |
Signaling Pathway: Opioid-Mediated Analgesia
Exposure to this compound, particularly through the olfactory system, induces the secretion of β-endorphin. This endogenous opioid peptide then binds to and activates μ-opioid receptors, leading to analgesic effects. This mechanism is supported by the observation that the effects can be blocked by the μ-opioid receptor antagonist, naloxone.
Experimental Protocol: Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Preparation: Rats or mice are used. The initial paw volume is measured using a plethysmometer.
-
Compound Administration: The test compound (this compound or essential oil) is administered, typically intraperitoneally or orally, at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a specified time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution is administered into the hind paw of each animal.
-
Measurement of Edema: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Cytotoxic Activity
While the primary interest in this compound's relation to cancer has been in understanding its unique biosynthesis pathway to potentially aid in the production of other anticancer drugs, some studies have investigated the cytotoxic effects of Nepeta species extracts on cancer cell lines. The direct cytotoxic potential of purified this compound requires further investigation.
Table 4: Cytotoxicity of Nepeta spp. Extracts on Cancer Cell Lines
| Cell Line | Cancer Type | Test Substance | IC50 (µg/mL) | Reference |
| MCF-7 | Breast Cancer | Nepeta sintenisii essential oil | 43.75 | |
| T47D | Breast Cancer | Nepeta menthoides essential oil | 19.37 ± 4.92 | |
| MCF-7 | Breast Cancer | Nepeta crispa essential oil | 18.15 ± 2.7 | |
| MCF-7 | Breast Cancer | Nepeta schiraziana essential oil | 32.56 ± 3.23 |
IC50: Half-maximal inhibitory concentration
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., Nepeta extract or this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Experimental Workflow: In Vitro Cytotoxicity Screening
Conclusion
This compound exhibits a remarkable range of biological activities that extend well beyond its traditional use as an insect repellent. Its demonstrated antimicrobial, sedative, analgesic, and anti-inflammatory properties, supported by preclinical evidence, highlight its potential as a lead compound for the development of new therapeutic agents. Further research is warranted to elucidate the precise mechanisms of action, optimize its pharmacological profile, and evaluate its efficacy and safety in more advanced models. The information presented in this guide provides a solid foundation for researchers and drug development professionals to explore the promising therapeutic avenues of this versatile natural product.
References
Mechanism of action of nepetalactone as a feline attractant
An In-depth Technical Guide on the Mechanism of Action of Nepetalactone as a Feline Attractant
Executive Summary
This compound, the primary active iridoid compound in catnip (Nepeta cataria), elicits a characteristic and well-documented behavioral response in a significant portion of the domestic cat (Felis silvestris catus) population and other felids. This response, often characterized by sniffing, licking, chewing, head shaking, chin and cheek rubbing, and rolling, is not merely a frivolous intoxication. Recent research has elucidated a sophisticated neurochemical pathway that links olfactory stimulation to the endogenous opioid system, providing a powerful reward mechanism for a behavior with significant evolutionary advantages. This document provides a detailed technical overview of this mechanism, summarizing key molecular interactions, signaling pathways, and experimental evidence for an audience of researchers, scientists, and drug development professionals.
Molecular Mechanism of Action
The euphoric state induced by this compound is initiated through the olfactory system and culminates in the activation of the brain's reward pathways, a process analogous to the effects of opioids.
Olfactory Detection and Signal Transduction
When a cat inhales the volatile this compound, the molecules bind to olfactory receptors within the main olfactory epithelium.[1][2] This is a critical first step; studies have shown that oral administration without inhalation does not produce the characteristic behavioral effects, indicating that the compound must be detected by the nasal cavity to initiate the response.[3][4] While the exact feline olfactory receptor subtype for this compound has not been definitively identified, the signal is transmitted from the sensory neurons in the epithelium to the olfactory bulb at the front of the brain.[2] From the olfactory bulb, the signal projects to higher brain centers, including the amygdala (involved in emotional responses) and the hypothalamus (which governs behavioral responses to stimuli).
Activation of the Endogenous Opioid System
The central discovery in understanding the this compound mechanism is its interaction with the endogenous opioid system. Olfactory stimulation by this compound (and the related iridoid, nepetalactol, from silver vine) triggers a significant increase in circulating β-endorphins. β-endorphin is a potent endogenous opioid peptide that acts as an agonist at μ-opioid receptors.
The binding of β-endorphin to μ-opioid receptors in the brain produces the well-known effects of pleasure, euphoria, and analgesia. This activation of the brain's reward circuitry is the direct cause of the seemingly ecstatic behaviors cats exhibit. The duration of these effects is typically brief, lasting between 5 and 15 minutes, after which a refractory period of one to two hours occurs where the cat is temporarily immune to the effects of this compound.
Data Presentation
Table 1: Key Molecules in the this compound Pathway
| Molecule | Class | Source / Location | Role in Pathway |
| This compound | Iridoid Monoterpene | Essential oil of Catnip (Nepeta cataria) | Exogenous ligand; initiates the signaling cascade by binding to olfactory receptors. |
| Nepetalactol | Iridoid Monoterpene | Silver Vine (Actinidia polygama) | A potent analogue of this compound that elicits the same response via the same mechanism. |
| Olfactory Receptors | G-protein coupled receptor | Main Olfactory Epithelium | Binds inhaled this compound, initiating intracellular signaling in sensory neurons. |
| β-Endorphin | Endogenous Opioid Peptide | Released into plasma upon olfactory stimulation | Acts as an agonist for μ-opioid receptors, mediating the euphoric effects. |
| μ-Opioid Receptor | G-protein coupled receptor | Central Nervous System | Binding of β-endorphin activates reward pathways, producing the characteristic behavioral response. |
Table 2: Summary of Feline Behavioral Responses to this compound
| Behavior | Description | Typical Duration |
| Sniffing | Intense, focused inhalation of the this compound source. | Variable |
| Licking & Chewing | Oral manipulation of the plant material or scented object. | Variable |
| Head Shaking | Rapid side-to-side movement of the head. | Seconds |
| Chin & Cheek Rubbing | Anointing behavior, rubbing the face against the source. | Minutes |
| Head-over Rolling & Body Rubbing | Full-body rolling and rubbing on the ground or object. | Minutes |
| "Euphoria" / Playfulness | General increase in activity, friskiness, and sometimes vocalization. | 5-15 minutes |
| Sedation | In some cases, particularly after ingestion, a calming or sedative effect may follow the initial stimulation. | Post-stimulation |
Experimental Protocols
The elucidation of the this compound pathway has been dependent on specific, replicable experimental designs.
Protocol for Behavioral Response Assay
This protocol is designed to quantify the feline response to a volatile compound.
-
Acclimation: Individual cats are placed in a familiar, low-stress observation room for a set period (e.g., 30 minutes) to establish baseline behavior.
-
Object Presentation: A standardized olfactory object (e.g., a sock or fabric pouch) containing a precise amount of the test substance (e.g., 1g of dried catnip or a paper filter with 10 μL of pure this compound) is introduced into the room. A control object (e.g., containing green tea or a solvent) is used for comparison.
-
Observation & Recording: The cat's interaction with the object is video-recorded for a defined period (e.g., 30 minutes).
-
Behavioral Scoring: Using behavioral analysis software (e.g., BORIS), trained observers score the duration and frequency of specific behaviors as defined in Table 2.
-
Statistical Analysis: The response durations and frequencies for the test compound are compared against the control using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol for Confirmation of Opioid Pathway Involvement
This protocol uses a pharmacological antagonist to confirm the role of μ-opioid receptors.
-
Baseline Response: The behavioral response of each cat to this compound is first established and quantified using the protocol described in 4.1.
-
Antagonist Administration: On a subsequent day, cats are administered a μ-opioid receptor antagonist, typically naloxone, via intravenous or subcutaneous injection at a clinically effective dose.
-
Post-Antagonist Challenge: After a sufficient time for the antagonist to take effect (e.g., 15-30 minutes), the cat is re-exposed to the same this compound stimulus from the baseline test.
-
Observation and Comparison: The behavioral response is again recorded and scored.
-
Analysis: A significant reduction or complete suppression of the characteristic behaviors following naloxone administration provides strong evidence that the response is mediated by μ-opioid receptors.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Signaling cascade from this compound inhalation to behavioral response.
Experimental Workflow Diagram
Caption: Workflow for a pharmacological study of the this compound response.
Evolutionary Context and Functional Significance
The powerful opioid-mediated reward pathway is not without an evolutionary purpose. Research has demonstrated that this compound and nepetalactol are potent mosquito repellents, particularly effective against Aedes albopictus. The characteristic rubbing and rolling behavior effectively transfers these iridoid compounds from the plant onto the cat's fur, a behavior known as self-anointing.
This anointing provides chemical protection against biting insects. Therefore, the euphoric response serves as a powerful positive reinforcement, encouraging the cat to engage in a behavior that enhances its fitness by reducing exposure to pests and the diseases they may carry. This represents a remarkable example of a symbiotic relationship between a mammal and a plant, where the animal utilizes a plant's secondary metabolites for defense and is rewarded with a pleasurable neurological experience. Interestingly, the repellent effect in insects is mediated by the TRPA1 irritant receptor, which is not activated by this compound in humans or cats, explaining the compound's selectivity.
References
- 1. How catnip boosts feline mood: why this compound triggers playful behavior - AppletonPC [appletonpc.org.uk]
- 2. compoundchem.com [compoundchem.com]
- 3. The characteristic response of domestic cats to plant iridoids allows them to gain chemical defense against mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioral differences among domestic cats in the response to cat-attracting plants and their volatile compounds reveal a potential distinct mechanism of action for actinidine - PMC [pmc.ncbi.nlm.nih.gov]
The Evolutionary Saga of Nepetalactone Synthesis in the Mint Family: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Lamiaceae family, renowned for its rich chemical diversity, presents a fascinating case study in the evolution of specialized metabolic pathways. Within this family, the genus Nepeta, commonly known as catnip, is distinguished by its production of nepetalactone, a volatile iridoid with significant biological activities, including its well-known euphoric effect on felines and its potent insect-repellent properties. This technical guide delves into the intricate evolutionary journey of this compound biosynthesis, exploring the genetic and enzymatic innovations that led to the re-emergence of this complex pathway in Nepeta. We provide a comprehensive overview of the key biosynthetic enzymes, their kinetic properties, and the genomic architecture that underpins their coordinated expression. Furthermore, this guide details key experimental protocols for the functional characterization of the biosynthetic genes, offering a valuable resource for researchers in natural product biosynthesis, evolutionary biology, and drug discovery.
Introduction: The Chemo-Ecological Significance of this compound
Nepetalactones are a class of iridoids, which are monoterpenoids characterized by a cyclopentanopyran skeleton. While iridoids are found in various plant families, their presence within the Lamiaceae is sporadic. The subfamily Nepetoideae, which includes many culinary herbs like basil, mint, and rosemary, is largely devoid of iridoids, suggesting a loss of this biosynthetic capacity in a common ancestor. The genus Nepeta, however, represents a remarkable exception, having re-evolved the ability to produce these compounds, primarily in the form of volatile nepetalactones. This re-emergence highlights the dynamic nature of plant specialized metabolism and its role in adapting to specific ecological niches. The potent insect-repellent properties of this compound underscore its importance in plant defense, a key driver in the evolution of chemical diversity.
The this compound Biosynthetic Pathway: A Multi-Enzyme Cascade
The biosynthesis of this compound from the primary metabolite geranyl pyrophosphate (GPP) is a multi-step enzymatic process localized in the glandular trichomes of Nepeta species. The pathway involves a series of oxidation, reduction, and cyclization reactions catalyzed by a dedicated set of enzymes.
The initial steps of the pathway, leading to the formation of the iridoid scaffold, are shared with the biosynthesis of other iridoids. However, the subsequent cyclization and stereochemical modifications are unique to Nepeta.
Key Enzymes and Their Evolutionary Origins
The re-evolution of this compound biosynthesis in Nepeta is a story of gene duplication, neofunctionalization, and the assembly of a metabolic gene cluster.
Geraniol Synthase (GES)
-
Function: GES catalyzes the first committed step in the pathway, the conversion of GPP to geraniol.
-
Evolution: While GES is a common enzyme in the Lamiaceae, its recruitment into the this compound pathway in Nepeta is a key evolutionary event. In some Nepeta species, the GES gene is found within the this compound biosynthetic gene cluster, suggesting a mechanism for co-regulation with other pathway genes.[1]
Iridoid Synthase (ISY)
-
Function: ISY is a pivotal enzyme that catalyzes the reductive cyclization of 8-oxogeranial to form the reactive intermediate 8-oxocitronellyl enol.
-
Evolution: The evolution of ISY in Nepeta is a classic example of neofunctionalization. Phylogenetic analyses suggest that the ancestral ISY was lost in the Nepetoideae subfamily. In Nepeta, a new ISY evolved from a duplication of a progesterone 5β-reductase (P5βR) gene.[2] This duplicated gene acquired mutations that conferred ISY activity, enabling the re-establishment of iridoid biosynthesis.
Major Latex Protein-like (MLPL) and Nepetalactol-related Short-chain Dehydrogenase/reductase (NEPS) Enzymes
-
Function: This diverse group of enzymes is responsible for capturing the reactive 8-oxocitronellyl enol intermediate and catalyzing its stereoselective cyclization into various nepetalactol stereoisomers. Subsequently, specific NEPS enzymes oxidize the nepetalactols to the final this compound products. The combination of different MLPL and NEPS enzymes contributes to the stereochemical diversity of nepetalactones observed across different Nepeta species.[3][4]
-
Evolution: The genes encoding MLPL and NEPS enzymes are often found in close proximity to the ISY gene, forming a biosynthetic gene cluster. This genomic arrangement facilitates the co-inheritance and co-regulation of these functionally related genes, providing a selective advantage for the efficient production of this compound.[1]
Quantitative Data on Biosynthetic Enzymes
The efficiency and specificity of the enzymes in the this compound pathway are critical for the overall production of this specialized metabolite. The following tables summarize the available quantitative data on the kinetic properties of these enzymes and the expression of their corresponding genes.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Species | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| GES | Ocimum basilicum (Sweet Basil) | Geranyl Diphosphate | 21 | 0.8 | 3.8 x 104 | |
| Valeriana officinalis | Geranyl Diphosphate | 32 | N/A | N/A | ||
| Lippia dulcis | Geranyl Diphosphate | 51 | N/A | N/A | ||
| ISY | Nepeta mussinii (NmISY2) | 8-Oxogeranial | 7.3 ± 0.7 | 0.60 ± 0.02 | 8.2 x 104 | |
| NADPH | 26.2 ± 5.1 | 0.84 ± 0.06 | 3.2 x 104 | |||
| NEPS | Nepeta spp. | Nepetalactol | Data not available | Data not available | Data not available | |
| MLPL | Nepeta spp. | 8-Oxocitronellyl enol | Data not available | Data not available | Data not available |
N/A: Data not available in the cited literature.
Table 2: Gene Expression and Functional Genomics Data
| Gene | Species | Experiment | Method | Key Findings | Reference(s) |
| GES, ISY, MLPL | Nepeta cataria | Gene Silencing | VIGS | Silencing of each gene significantly reduced this compound production. | |
| G8H | Nepeta cataria | Gene Silencing | VIGS | 54% reduction in G8H expression led to a 15% decrease in this compound. | |
| Multiple Genes | Nepeta cataria | Gene Expression Analysis | qRT-PCR | Analysis of relative transcript abundance of GES, G8H, HGO, ISY, and NEPS2 under salicylic acid treatment. | |
| Multiple Genes | Nepeta spp. | Comparative Transcriptomics | RNA-Seq | Identification of candidate genes for this compound biosynthesis. |
Experimental Protocols
The functional characterization of the genes involved in this compound biosynthesis relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Virus-Induced Gene Silencing (VIGS) in Nepeta cataria
VIGS is a powerful reverse genetics tool for the rapid assessment of gene function in plants. This protocol is adapted from published methods.
Objective: To transiently silence the expression of a target gene in Nepeta cataria and observe the effect on this compound production.
Materials:
-
Agrobacterium tumefaciens strain GV3101
-
pTRV1 and pTRV2 VIGS vectors
-
Nepeta cataria plants (4-6 weeks old)
-
Infiltration medium (10 mM MES pH 5.6, 10 mM MgCl2, 200 µM acetosyringone)
-
Liquid LB medium with appropriate antibiotics
-
Spectrophotometer
-
Centrifuge
-
Syringes (1 mL, needleless)
-
GC-MS for metabolite analysis
-
qRT-PCR reagents and instrument for gene expression analysis
Procedure:
-
Vector Construction:
-
Amplify a 200-400 bp fragment of the target gene's coding sequence using PCR.
-
Clone the PCR product into the pTRV2 vector.
-
Transform the pTRV2-target gene construct and the pTRV1 vector separately into A. tumefaciens.
-
-
Agrobacterium Culture Preparation:
-
Inoculate 5 mL of LB medium containing appropriate antibiotics with single colonies of A. tumefaciens carrying pTRV1 and pTRV2-target gene.
-
Grow overnight at 28°C with shaking.
-
Inoculate 50 mL of LB with 1 mL of the overnight culture and grow to an OD600 of 1.0-1.5.
-
Pellet the cells by centrifugation at 4000 x g for 10 min.
-
Resuspend the pellets in infiltration medium to a final OD600 of 1.5.
-
Incubate at room temperature for 3-4 hours without shaking.
-
-
Agroinfiltration:
-
Mix equal volumes of the A. tumefaciens cultures containing pTRV1 and pTRV2-target gene.
-
Infiltrate the abaxial side of the youngest fully expanded leaves of N. cataria plants using a needleless syringe.
-
Infiltrate at least three leaves per plant.
-
-
Plant Growth and Sample Collection:
-
Grow the infiltrated plants in a controlled environment (e.g., 22°C, 16h light/8h dark photoperiod).
-
Observe for phenotypes (if any) 2-4 weeks post-infiltration.
-
Collect leaf samples from infiltrated and systemic leaves for metabolite and RNA analysis.
-
-
Analysis:
-
Metabolite Analysis: Extract volatile compounds from leaf tissue using a suitable solvent (e.g., hexane) and analyze by GC-MS to quantify this compound levels.
-
Gene Expression Analysis: Isolate total RNA from leaf tissue, synthesize cDNA, and perform qRT-PCR to determine the transcript levels of the target gene relative to a reference gene.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In vivo characterization of key iridoid biosynthesis pathway genes in catnip (Nepeta cataria) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional iridoid synthases from iridoid producing and non-producing Nepeta species (subfam. Nepetoidae, fam. Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
Endophytic Fungi in Nepetalactone-Producing Plants: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Endophytic fungi reside within the tissues of living plants, forming a complex and often symbiotic relationship with their host. These microorganisms have garnered significant attention in the scientific community for their capacity to produce a diverse array of bioactive secondary metabolites, some of which may be identical or structurally similar to compounds produced by the host plant itself. This technical guide delves into the current understanding of endophytic fungi associated with nepetalactone-producing plants, primarily those belonging to the Nepeta genus, commonly known as catnip. This compound, a volatile iridoid, is renowned for its characteristic effects on felines and its potent insect-repellent properties. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the endophytic landscape of these plants, detailed experimental protocols, and an exploration of the potential for these fungi to influence or produce this compound.
Diversity of Endophytic Fungi in Lamiaceae
Plants of the Lamiaceae family, which includes the genus Nepeta, are known to host a rich diversity of endophytic fungi. While specific quantitative data on the colonization frequency of endophytic fungi in various Nepeta species remains an area requiring more in-depth research, studies on other Lamiaceae members provide valuable insights into the potential fungal communities present.
| Host Plant (Lamiaceae) | Endophytic Fungi Genera Identified | Reference |
| Ocimum sanctum | Aspergillus, Alternaria, Aureobasidium, Colletotrichum, Curvularia, Fusarium, Hymenula, Nigrospora, Penicillium, Spicaria, Trichoderma, Tubercularia | [1] |
| Ocimum basilicum | Aspergillus, Alternaria, Colletotrichum, Curvularia, Fusarium, Nigrospora, Penicillium | [1] |
| Leucas aspera | Aspergillus, Alternaria, Colletotrichum, Curvularia, Fusarium, Nigrospora, Penicillium, Spicaria | [1] |
| Various Lamiaceae | Diaporthe, Stemphylium, Botryosphaeria, Talaromyces, Fusarium, Cephalotheca, Cladosporium, Penicillium, Aspergillus, Phoma | [2] |
Experimental Protocols
Isolation and Cultivation of Endophytic Fungi
The isolation of endophytic fungi from plant tissues is a critical first step in studying their diversity and biosynthetic capabilities. The following is a generalized protocol compiled from established methodologies.[3]
Materials:
-
Healthy, disease-free plant material (Nepeta leaves, stems, roots)
-
Sterile distilled water
-
70-75% Ethanol
-
Sodium hypochlorite solution (1-4%)
-
Sterile filter paper or laminar flow hood
-
Potato Dextrose Agar (PDA) medium amended with an antibiotic (e.g., streptomycin or chloramphenicol) to inhibit bacterial growth
-
Sterile scalpels, forceps, and Petri dishes
Procedure:
-
Surface Sterilization:
-
Thoroughly wash the plant material under running tap water to remove any soil and debris.
-
Immerse the plant material in 75% ethanol for 1 minute.
-
Subsequently, immerse the material in a sodium hypochlorite solution for 3-5 minutes. The concentration and duration may need to be optimized depending on the plant tissue.
-
Rinse the sterilized plant material three times with sterile distilled water to remove any residual sterilizing agents.
-
To verify the effectiveness of the surface sterilization, an aliquot of the final rinse water can be plated on a PDA plate. No microbial growth should be observed.
-
-
Isolation:
-
Under sterile conditions (e.g., in a laminar flow hood), cut the surface-sterilized plant material into small segments (approximately 0.5 cm).
-
Place these segments onto the surface of the PDA plates.
-
Seal the Petri dishes with parafilm and incubate them at 25-28°C in the dark.
-
-
Cultivation and Purification:
-
Monitor the plates regularly for fungal growth emerging from the plant segments.
-
Once fungal mycelia are visible, subculture the individual fungal colonies onto fresh PDA plates to obtain pure cultures. This is typically done by transferring a small piece of the mycelium from the edge of the colony.
-
Extraction and Quantification of this compound
Several methods can be employed to extract and quantify this compound from plant material or fungal cultures.
2.2.1. Solvent Extraction for HPLC or GC-MS Analysis
This method is suitable for the quantitative analysis of this compound.
Materials:
-
Dried and powdered plant material or fungal biomass
-
Methanol or other suitable organic solvent (e.g., ethanol, hexane)
-
Ultrasonic bath or shaker
-
Centrifuge and filtration apparatus (e.g., syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Extraction:
-
Accurately weigh a known amount of the powdered material.
-
Add a defined volume of the extraction solvent (e.g., methanol). A common ratio is 1g of sample to 50 mL of solvent.
-
Sonication for approximately 45 minutes can enhance extraction efficiency.
-
Alternatively, the mixture can be agitated on a shaker for a set period.
-
-
Sample Preparation:
-
Centrifuge the extract to pellet the solid material.
-
Filter the supernatant through a 0.22 or 0.45 µm syringe filter to remove any remaining particulate matter before analysis.
-
-
Quantification:
-
HPLC: Inject the filtered extract into an HPLC system equipped with a suitable column (e.g., C18). The mobile phase is often a mixture of acetonitrile and water. Detection is typically performed at a wavelength of around 228 nm. Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated from known concentrations of a this compound standard.
-
GC-MS: The extract can also be analyzed by GC-MS, which provides both quantification and structural information.
-
2.2.2. Hydrodistillation for Essential Oil Analysis
This method is ideal for extracting the volatile essential oil fraction, which is rich in this compound.
Materials:
-
Fresh or dried aerial parts of the Nepeta plant
-
Clevenger-type apparatus
-
Heating mantle
Procedure:
-
Place the plant material in the distillation flask with a sufficient amount of water.
-
Heat the flask to boiling. The steam and volatile compounds will rise and then be condensed.
-
The essential oil, which is typically less dense than water, will separate and can be collected.
-
The collected essential oil can then be analyzed by GC-MS to identify and quantify its components, including the different isomers of this compound.
Signaling Pathways and Experimental Workflows
Generalized Signaling in Plant-Endophyte Interaction
The interaction between an endophytic fungus and its host plant is a complex process involving molecular signaling that can lead to a symbiotic relationship. While specific signaling pathways in the Nepeta-endophyte interaction are not yet fully elucidated, a general model can be proposed based on current knowledge of plant-microbe interactions. This includes the plant's recognition of the fungus, the activation of defense responses, and the subsequent modulation of these responses by the endophyte to allow for colonization. Key signaling molecules in the plant, such as jasmonic acid (JA), salicylic acid (SA), and ethylene (ET), are often involved in mediating these interactions.
Caption: A diagram illustrating the general signaling cascade initiated upon the interaction of an endophytic fungus with a host plant cell.
Experimental Workflow for Investigating Endophyte Influence on this compound Production
To elucidate the role of endophytic fungi in this compound production, a structured experimental workflow is necessary. This workflow would involve the isolation of endophytes, their identification, and co-culture experiments with the host plant or its cell cultures, followed by chemical analysis.
Caption: A flowchart outlining the key steps to investigate the influence of endophytic fungi on this compound production in Nepeta species.
Biosynthesis of this compound in Nepeta
The biosynthesis of this compound in Nepeta species is a multi-step process that begins with the universal precursor for terpenoids, geranyl pyrophosphate (GPP). While endophytes have the potential to influence this pathway, the core enzymatic steps are encoded by the plant's genome. Understanding this pathway is crucial for identifying potential points of regulation by endophytic elicitors.
Caption: A simplified diagram of the key enzymatic steps in the biosynthesis of this compound from geranyl pyrophosphate in Nepeta species.
Future Directions and Conclusion
The study of endophytic fungi associated with this compound-producing plants is a promising field with significant potential for drug discovery and development. While the diversity of endophytic fungi in the Lamiaceae family is becoming better understood, a critical knowledge gap remains regarding the direct role of these fungi in the biosynthesis of this compound. Future research should focus on:
-
Comprehensive surveys: Conducting thorough investigations into the endophytic fungal communities of various Nepeta species and other this compound-producing plants.
-
Co-culture studies: Performing co-culture experiments with isolated endophytes and Nepeta cell cultures or plantlets to quantitatively assess the impact on this compound production.
-
Metabolomic profiling: Analyzing the secondary metabolites produced by the endophytic fungi themselves to determine if they are capable of synthesizing this compound or other relevant terpenoids independently.
-
Transcriptomic analysis: Investigating changes in gene expression in both the host plant and the endophytic fungus during their interaction to identify key regulatory genes and pathways.
By addressing these research questions, a clearer understanding of the intricate relationship between endophytic fungi and their this compound-producing hosts will emerge, potentially unlocking new avenues for the sustainable production of this valuable bioactive compound.
References
The Ecological Shield: Nepetalactone's Role in Plant-Herbivore Interactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: November 25, 2025
Executive Summary
Nepetalactone, a volatile iridoid produced by plants in the Nepeta genus, most notably catnip (Nepeta cataria), plays a crucial defensive role against herbivorous insects. This technical guide delves into the ecological significance of this compound, detailing its biosynthesis, its potent insect-repellent properties, and the underlying molecular mechanisms of action. By presenting quantitative data from key studies, outlining detailed experimental protocols, and visualizing complex biological pathways, this document serves as a comprehensive resource for professionals in ecological research and the development of novel, natural insecticides.
Introduction
Plants have evolved a sophisticated arsenal of chemical defenses to deter herbivores. Among these, volatile organic compounds play a pivotal role in mediating interactions between plants and insects. This compound, the primary constituent of catnip essential oil, is a well-documented insect repellent with efficacy comparable to synthetic compounds like DEET.[1] Its ecological function extends beyond simple deterrence, influencing insect behavior and survival. Understanding the multifaceted role of this compound in plant-herbivore dynamics offers valuable insights for the development of sustainable pest management strategies.
Biosynthesis of this compound
This compound is a bicyclic monoterpene synthesized via the iridoid pathway. The biosynthesis begins with geranyl pyrophosphate (GPP) and involves a series of enzymatic reactions. Key enzymes in this pathway include Geraniol Synthase (GES), Iridoid Synthase (ISY), and members of the Major Latex Protein-like (MLPL) and Nepetalactol-related short-chain dehydrogenase (NEPS) families.[2][3] The specific combination of NEPS and MLPL enzymes determines the stereoisomer of this compound produced, which can influence its biological activity.[1]
Below is a diagram illustrating the core biosynthetic pathway of this compound.
Caption: Simplified biosynthesis pathway of this compound from geranyl pyrophosphate.
Insect Repellent Effects of this compound: Quantitative Data
Numerous studies have quantified the potent insect-repellent properties of this compound and catnip essential oil against a variety of arthropods, particularly mosquitoes. The data consistently demonstrates a dose-dependent repellent effect. Below is a summary of key quantitative findings.
| Compound/Essential Oil | Insect Species | Concentration/Dose | Repellency Metric | Result | Reference |
| This compound (mixed isomers) | Aedes aegypti | 1.0% solution (157 µg/cm²) | % Repellency | >99% | [4] |
| This compound (mixed isomers) | Aedes aegypti | 0.1% solution (15.7 µg/cm²) | % Repellency | ~80-90% | |
| Z,E-Nepetalactone | Aedes aegypti | 1.00% | % Landing Reduction | 99.7% ± 0.3 | |
| E,Z-Nepetalactone | Aedes aegypti | 1.00% | % Landing Reduction | 96.8% ± 3.3 | |
| Catnip Essential Oil (CR9) | Aedes aegypti | 1.00% | % Landing Reduction | 99.8% ± 0.2 | |
| Catnip Essential Oil (Commercial) | Aedes aegypti | 1.00% | % Landing Reduction | 99.8% ± 0.3 | |
| DEET | Aedes aegypti | 1.00% | % Landing Reduction | 98.0% ± 1.5 | |
| This compound | Aedes aegypti | 1.0% (high dose) | % Mosquitoes on Treated Side | 20% | |
| This compound | Aedes aegypti | 0.1% (low dose) | % Mosquitoes on Treated Side | 25% | |
| DEET | Aedes aegypti | Not specified | % Mosquitoes on Treated Side | 40-45% |
Mechanism of Action: The TRPA1 Receptor
The insect-repellent effect of this compound is primarily mediated through the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a widely conserved irritant receptor in insects. This compound acts as an agonist for insect TRPA1, triggering aversive behavioral responses. Notably, this compound does not activate human TRPA1, highlighting its potential as a safe, selective insect repellent.
The following diagram illustrates the signaling pathway of this compound-induced insect repulsion.
Caption: Signaling pathway of this compound-induced insect repulsion via the TRPA1 receptor.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the ecological role of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
This protocol outlines the analysis of this compound content in Nepeta cataria plant material.
Objective: To identify and quantify this compound isomers in plant extracts.
Materials:
-
Nepeta cataria plant material (leaves, stems)
-
Solvent (e.g., hexane, dichloromethane)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS)
-
Helium carrier gas
-
This compound standards (for identification and quantification)
Procedure:
-
Sample Preparation:
-
Air-dry the plant material for two weeks.
-
Extract a known weight of the dried plant material with a suitable solvent (e.g., via steam distillation followed by solvent extraction).
-
Concentrate the extract to a known volume.
-
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the extract into the GC inlet.
-
Inlet Parameters: Set the injector temperature to 250-280°C. Operate in split or splitless mode depending on the concentration.
-
Oven Temperature Program:
-
Initial temperature: 40-60°C, hold for 1-2 minutes.
-
Ramp: Increase temperature at a rate of 5-10°C/minute to 200-280°C.
-
Final hold: Hold at the final temperature for 5-10 minutes.
-
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1.0 mL/minute).
-
Mass Spectrometer Parameters:
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Mass scan range: 35-500 amu.
-
MS transfer line temperature: 280°C.
-
-
-
Data Analysis:
-
Identify this compound isomers by comparing their retention times and mass spectra with those of authentic standards and library data (e.g., NIST, Wiley).
-
Quantify the amount of each isomer using a calibration curve generated from the standards.
-
Insect Olfactometer Bioassay
This protocol describes a choice-test bioassay to evaluate the spatial repellency of this compound.
Objective: To determine the repellent effect of this compound on insects in a controlled environment.
Materials:
-
Y-tube or four-arm olfactometer
-
Air pump and flow meters
-
Charcoal-filtered and humidified air source
-
Test insects (e.g., Aedes aegypti mosquitoes)
-
This compound solution of known concentration in a suitable solvent (e.g., acetone)
-
Solvent control
-
Filter paper
Procedure:
-
Setup:
-
Clean the olfactometer thoroughly with a solvent and bake it to remove any residual odors.
-
Establish a constant, clean, and humidified airflow through the arms of the olfactometer.
-
-
Treatment Application:
-
Apply a known volume of the this compound solution to a filter paper and place it in the treatment arm's odor source chamber.
-
Apply an equal volume of the solvent to another filter paper and place it in the control arm's odor source chamber.
-
Allow the solvent to evaporate for a few minutes before starting the bioassay.
-
-
Insect Release:
-
Introduce a single insect or a small group of insects into the base of the olfactometer.
-
-
Data Collection:
-
Record the first choice of the insect (i.e., which arm it enters first).
-
Record the time the insect spends in each arm of the olfactometer over a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate a repellency index (RI) or preference index (PI) based on the number of insects choosing the control arm versus the treatment arm.
-
Use appropriate statistical tests (e.g., Chi-square test, t-test) to determine if there is a significant difference in preference between the treatment and control arms.
-
In Vitro TRPA1 Receptor Activation Assay
This protocol outlines a method to assess the activation of insect TRPA1 receptors by this compound using a heterologous expression system.
Objective: To determine if this compound directly activates insect TRPA1 channels.
Materials:
-
HEK293 (Human Embryonic Kidney) cells
-
Expression vector containing the insect TRPA1 gene
-
Cell culture medium and supplements
-
Transfection reagent
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound solution
-
Positive control (e.g., AITC - allyl isothiocyanate)
-
Fluorometric imaging plate reader or fluorescence microscope
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in a suitable medium.
-
Transfect the cells with the expression vector containing the insect TRPA1 gene using a standard transfection protocol.
-
Allow 24-48 hours for receptor expression.
-
-
Calcium Imaging:
-
Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Compound Application and Measurement:
-
Place the plate in a fluorometric imaging plate reader or on a fluorescence microscope.
-
Establish a baseline fluorescence reading.
-
Add the this compound solution to the cells and record the change in fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium and, therefore, channel activation.
-
Use a solvent control and a positive control (AITC) for comparison.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF/F) for each treatment.
-
Compare the response to this compound with the control and positive control to determine the extent of TRPA1 activation.
-
Virus-Induced Gene Silencing (VIGS) in Nepeta cataria
This protocol provides a method for silencing genes involved in the this compound biosynthesis pathway to confirm their function in vivo.
Objective: To functionally characterize this compound biosynthesis genes in Nepeta cataria.
Materials:
-
Nepeta cataria plants
-
Agrobacterium tumefaciens strain (e.g., GV3101)
-
Tobacco Rattle Virus (TRV)-based VIGS vectors (pTRV1 and pTRV2)
-
Construct of the target gene fragment cloned into the pTRV2 vector
-
Infiltration medium (e.g., MES buffer, acetosyringone)
-
Syringes without needles
Procedure:
-
Vector Construction:
-
Clone a 200-400 bp fragment of the target gene (e.g., GES, ISY, MLPL) into the pTRV2 vector.
-
-
Agrobacterium Transformation:
-
Transform A. tumefaciens with the pTRV1 and the pTRV2-gene construct separately.
-
-
Agroinfiltration:
-
Grow cultures of A. tumefaciens containing pTRV1 and pTRV2-gene construct.
-
Resuspend the bacterial cells in the infiltration medium.
-
Mix the pTRV1 and pTRV2 cultures in a 1:1 ratio.
-
Infiltrate the underside of the leaves of young N. cataria plants with the bacterial suspension using a needleless syringe.
-
-
Gene Silencing and Analysis:
-
Grow the plants for 2-4 weeks to allow for the spread of the virus and gene silencing.
-
Observe any phenotypic changes. For biosynthesis genes, the primary phenotype will be a change in the chemical profile.
-
Collect tissue from silenced and control (empty vector) plants.
-
Analyze the this compound content using GC-MS to confirm the effect of gene silencing.
-
Use RT-qPCR to confirm the knockdown of the target gene's transcript levels.
-
Below is a diagram illustrating a general experimental workflow for investigating this compound's effects.
Caption: General experimental workflow for studying this compound's role in plant-herbivore interactions.
Conclusion and Future Directions
This compound serves as a potent and ecologically significant defense mechanism for Nepeta species against herbivorous insects. Its mode of action through the insect TRPA1 receptor presents a promising avenue for the development of novel, targeted, and safe bio-insecticides. Future research should focus on elucidating the structure-activity relationships of different this compound isomers and their derivatives to optimize their repellent properties. Furthermore, field studies are crucial to validate the efficacy of this compound-based repellents in diverse ecological settings. A deeper understanding of the regulatory networks governing this compound biosynthesis could also enable the metabolic engineering of plants for enhanced pest resistance. The continued exploration of this compound's ecological role will undoubtedly contribute to the advancement of both fundamental plant science and applied pest management.
References
- 1. The irritant receptor TRPA1 mediates the mosquito repellent effect of catnip - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Repellency Assessment of Nepeta cataria Essential Oils and Isolated Nepetalactones on Aedes aegypti [escholarship.org]
- 4. researchgate.net [researchgate.net]
Transcriptome Analysis of Nepetalactone Biosynthetic Genes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of transcriptome analysis for the discovery and characterization of genes involved in nepetalactone biosynthesis. Nepetalactones, the primary iridoids in Nepeta species (e.g., catnip), are of significant interest due to their unique biological activities, including their well-known effects on felines and their potential as insect repellents. Elucidating the genetic underpinnings of their production is crucial for metabolic engineering and the development of novel applications.
The this compound Biosynthetic Pathway
The biosynthesis of nepetalactones from the primary metabolite geranyl pyrophosphate (GPP) involves a series of enzymatic conversions. Transcriptome analysis has been instrumental in identifying the genes encoding these enzymes in various Nepeta species. The core pathway begins with the conversion of GPP, derived from the methylerythritol phosphate (MEP) pathway, and proceeds through several key intermediates.[1]
The established pathway involves the following key enzymes:
-
Geraniol Synthase (GES): Converts GPP to geraniol.[1]
-
Geraniol-8-hydroxylase (G8H): A cytochrome P450 enzyme that hydroxylates geraniol.[1]
-
8-hydroxygeraniol oxidoreductase (HGO): Further oxidizes the molecule to produce 8-oxogeranial.[1]
-
Iridoid Synthase (ISY): A key enzyme that catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid skeleton.[2]
-
Major Latex Protein-Like (MLPL): Involved in the formation of specific nepetalactol stereoisomers.
-
Nepetalactol-related short-chain dehydrogenases (NEPS): These enzymes are responsible for the final oxidation step, converting nepetalactol isomers into the corresponding this compound stereoisomers, and play a role in determining the final stereochemistry.
References
Iridoid synthases involved in nepetalactone cyclization
An In-depth Technical Guide on Iridoid Synthases Involved in Nepetalactone Cyclization
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, the primary bioactive compound in plants of the Nepeta genus (e.g., catnip), is an iridoid monoterpene renowned for its effects on felines and its potential as an insect repellent.[1] The biosynthesis of this compound involves a fascinating series of enzymatic reactions, with iridoid synthase (ISY) playing a pivotal role in the formation of the core iridoid scaffold. This technical guide provides a comprehensive overview of the iridoid synthases involved in this compound cyclization, detailing the biosynthetic pathway, enzymatic mechanisms, quantitative data, and experimental protocols relevant to researchers in natural product biosynthesis, enzyme engineering, and drug development.
The this compound Biosynthetic Pathway
The biosynthesis of this compound begins with geranyl pyrophosphate (GPP), a common precursor for monoterpenes, derived from the methylerythritol phosphate (MEP) pathway.[1][2] A series of enzymatic steps convert GPP to the linear aldehyde 8-oxogeranial, the substrate for iridoid synthase.[3][4]
The key enzymes in the pathway leading to and including this compound are:
-
Geraniol Synthase (GES): Converts GPP to geraniol.
-
Geraniol-8-hydroxylase (G8H): A cytochrome P450 enzyme that hydroxylates geraniol to 8-hydroxygeraniol.
-
8-hydroxygeraniol oxidoreductase (8HGO): Oxidizes 8-hydroxygeraniol to 8-oxogeranial.
-
Iridoid Synthase (ISY): A non-canonical monoterpene cyclase that catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid skeleton, yielding nepetalactol and iridodial isomers.
-
Nepetalactol-related short-chain dehydrogenases (NEPS): A family of enzymes that act downstream of ISY, influencing the stereochemistry of the final this compound products through both cyclization of the 8-oxocitronellyl enol intermediate and oxidation of nepetalactol isomers.
-
Major Latex Protein-Like (MLPL): This enzyme also participates in the stereoselective cyclization of the intermediate formed by ISY.
The stereochemical diversity of nepetalactones found in different Nepeta species is primarily determined by the downstream NEPS and MLPL enzymes, rather than the iridoid synthase itself.
Mechanism of Iridoid Synthase
Unlike canonical terpene cyclases that utilize pyrophosphate departure to initiate carbocation-driven cyclizations, iridoid synthase employs a reductive mechanism. The reaction proceeds in two main steps:
-
Reduction: ISY uses NADPH as a cofactor to reduce the α,β-unsaturated aldehyde of 8-oxogeranial. This reduction forms a reactive enol or enolate intermediate (8-oxocitronellyl enol).
-
Cyclization: The enol intermediate then undergoes a cyclization to form the cyclopentanopyran ring system characteristic of iridoids. This cyclization can occur through either a concerted hetero-Diels-Alder reaction or a stepwise Michael addition. Evidence from substrate analog studies suggests that a Michael reaction is the more likely mechanism.
The cyclization of the enol intermediate can occur spontaneously in vitro to predominantly form the cis-trans nepetalactol isomer. However, in vivo, the stereochemical outcome is controlled by the action of NEPS and MLPL enzymes, which can guide the cyclization to produce different nepetalactol stereoisomers.
Quantitative Data
The kinetic parameters and specific activities of iridoid synthases from different species have been characterized, providing insights into their catalytic efficiency and substrate preferences.
Table 1: Steady-State Kinetic Constants for Nepeta mussinii Iridoid Synthase 2 (NmISY2)
| Substrate | KM (µM) | kcat (s-1) |
| 8-Oxogeranial | 4.5 ± 0.2 | 1.6 ± 0.1 |
| NADPH | 81.9 ± 5.6 | 8.1 ± 0.5 |
Note: The kinetics for 8-oxogeranial were determined with a saturating concentration of NADPH (75 µM), and the kinetics for NADPH were determined with a saturating concentration of 8-oxogeranial (50 µM). A truncated version of the enzyme was used for the NADPH kinetics.
Table 2: Specific Activities of Iridoid Synthases
| Enzyme | Substrate | Specific Activity (U/g) |
| Catharanthus roseus ISY (CrISY) | 8-Oxogeranial | 6431.5 ± 60.7 |
| Catharanthus roseus ISY (CrISY) | Progesterone | 13363.1 ± 147.3 |
| Nepeta mussinii ISY2 (NmISY2) | 8-Oxogeranial | 759.4 ± 40.5 |
| Nepeta mussinii ISY2 (NmISY2) | Progesterone | 6468.3 ± 89.6 |
Note: One unit (U) of enzyme activity was defined as the amount of enzyme that catalyzed the conversion of 1 µmol of NADPH per minute.
Experimental Protocols
This section details the common methodologies used for the characterization of iridoid synthases.
Heterologous Expression and Purification of Iridoid Synthase
Objective: To produce and purify recombinant ISY for in vitro characterization.
Protocol:
-
Gene Cloning: The coding sequence for the iridoid synthase is cloned into an E. coli expression vector, often with a polyhistidine-tag (His-tag) for affinity purification.
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression:
-
Grow a starter culture of the transformed E. coli overnight in Luria-Bertani (LB) medium containing the appropriate antibiotic.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue to culture at a lower temperature (e.g., 16-20°C) for 16-20 hours to enhance the solubility of the recombinant protein.
-
-
Cell Lysis and Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (DTT), and protease inhibitors).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Apply the supernatant to a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column.
-
Wash the column with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).
-
Elute the His-tagged ISY with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Buffer Exchange and Storage:
-
Exchange the buffer of the purified protein into a storage buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) using dialysis or a desalting column.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Store the purified enzyme at -80°C.
-
In Vitro Enzyme Assays with GC-MS Analysis
Objective: To determine the products of the ISY-catalyzed reaction.
Protocol:
-
Reaction Setup:
-
In a glass vial, prepare a reaction mixture (typically 50-200 µL) containing a suitable buffer (e.g., 20 mM MOPS, pH 7.0), the purified ISY (e.g., 1 µg), the substrate 8-oxogeranial (e.g., 200 µM), and the cofactor NADPH (e.g., 400-600 µM).
-
Include negative controls, such as a reaction without the enzyme or a reaction without NADPH.
-
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1 hour).
-
Product Extraction:
-
Terminate the reaction by adding an equal or greater volume of an organic solvent, such as dichloromethane (CH2Cl2) or ethyl acetate.
-
Vortex the mixture vigorously and then centrifuge to separate the phases.
-
Carefully collect the organic phase containing the reaction products.
-
-
GC-MS Analysis:
-
Analyze the organic extract directly by gas chromatography-mass spectrometry (GC-MS).
-
Use a suitable GC column (e.g., Zebron ZB-5) and a temperature program that allows for the separation of the substrate and potential products (nepetalactol and iridodial isomers).
-
Identify the products by comparing their retention times and mass spectra with those of authentic standards.
-
Spectrophotometric Enzyme Kinetic Assays
Objective: To determine the steady-state kinetic parameters (KM and kcat) of ISY.
Protocol:
-
Assay Principle: The assay measures the rate of NADPH consumption by monitoring the decrease in absorbance at 340 nm (ε = 6220 M-1cm-1).
-
Reaction Setup:
-
In a quartz cuvette, prepare a reaction mixture containing buffer, a fixed concentration of one substrate (either 8-oxogeranial or NADPH), and varying concentrations of the other substrate.
-
Initiate the reaction by adding a known amount of purified ISY.
-
-
Data Collection:
-
Immediately place the cuvette in a spectrophotometer and record the absorbance at 340 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
-
Data Analysis:
-
Plot the initial velocities against the varying substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the KM and Vmax values.
-
Calculate the kcat value from Vmax and the enzyme concentration (kcat = Vmax / [E]).
-
Conclusion
Iridoid synthases are key enzymes in the biosynthesis of this compound, catalyzing the formation of the characteristic iridoid ring structure through a unique reductive cyclization mechanism. While ISY establishes the core scaffold, the remarkable stereochemical diversity of nepetalactones is primarily governed by downstream enzymes, namely NEPS and MLPL proteins. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate these fascinating enzymes, paving the way for metabolic engineering approaches to produce valuable iridoids for various applications, including agriculture and pharmaceuticals.
References
- 1. In vivo characterization of key iridoid biosynthesis pathway genes in catnip (Nepeta cataria) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of iridoid synthases from Nepeta species: Iridoid cyclization does not determine this compound stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Genetic variability of nepetalactone content in catnip germplasm
An In-depth Technical Guide on the Genetic Variability of Nepetalactone Content in Catnip (Nepeta cataria) Germplasm
Introduction
Nepeta cataria L., commonly known as catnip or catmint, is an herbaceous plant in the Lamiaceae family, native to Europe and Asia.[1] The plant is renowned for producing this compound, a bicyclic monoterpene iridoid that elicits a well-known euphoric response in domestic cats and other felines.[2] Beyond its effects on cats, this compound has garnered significant interest from researchers and commercial entities for its potent insect-repelling properties, showing efficacy against mosquitoes, flies, and other pests.[1][3]
The essential oil of N. cataria is particularly rich in this compound, which exists as several stereoisomers. The two most predominant isomers are (Z,E)-nepetalactone and (E,Z)-nepetalactone.[1] The ratio and overall yield of these isomers can vary significantly across different catnip populations, a phenomenon attributed to genetic variability within the species' germplasm. This variability presents both a challenge and an opportunity for the targeted cultivation and breeding of catnip varieties with specific chemical profiles, tailored for applications ranging from pest control to pharmaceuticals.
This technical guide provides a comprehensive overview of the genetic variability of this compound content in catnip. It is intended for researchers, scientists, and drug development professionals, offering summarized quantitative data, detailed experimental protocols, and visualizations of the biosynthetic pathway and experimental workflows.
Data Presentation: Quantitative Variability of this compound
The chemical composition of essential oil extracted from Nepeta cataria shows significant variation depending on the geographical origin and genetic makeup of the plant. This leads to the classification of different "chemotypes" based on the dominant this compound isomer.
Table 1: Essential Oil Yield and this compound Isomer Composition in Various Nepeta cataria Germplasms
| Germplasm/Location | Essential Oil Yield (%) | Major this compound Isomers | Isomer Composition (%) | Other Major Components (%) | Reference |
| Indian Chemotype | 0.01 - 0.2 (fresh herb) | 4aα,7α,7aα-NPL (Z,E) | 84.0 | (E)-caryophyllene (0.6), caryophyllene oxide (1.7) | |
| 4aα,7α,7aβ-NPL (E,Z) | 1.0 | ||||
| 4aα,7β,7aα-NPL | 1.6 | ||||
| USA Cultivar 'CR9' | 0.80 (dry wt.) | (Z,E)-nepetalactone | 87.0 - 90.0 | Not specified | |
| USA Variety 'Thaya' | 0.33 | Not specified | Not specified | Not specified | |
| Egyptian Germplasm | 0.22 | This compound (isomer mix) | 22.60 - 24.67 | Not specified | |
| Chemotype 1 (Burundi, France, Turkey, UK, USA) | Variable | 4aα,7α,7aα-NPL (Z,E) | Rich in this isomer | Not specified | |
| Chemotype 2 (Bulgaria, France, Iran, Morocco, Turkey, UK) | Variable | 4aα,7α,7aβ-NPL (E,Z) | Rich in this isomer | Not specified | |
| 13 Half-Sib Genotypes (India) | 0.1 - 0.3 (fresh herb) | 4aα,7α,7aα-Nepetalactone | 67.9 - 87.5 | Not specified |
NPL: this compound
Experimental Protocols
Detailed and standardized methodologies are crucial for the reproducible evaluation of this compound content in catnip germplasm. Below are protocols synthesized from established research practices.
Germplasm Cultivation and Plant Growth
Reproducible plant cultivation is the foundation for comparative chemical analysis.
-
Seed Sourcing and Germination:
-
Acquire seeds from diverse geographical locations or registered germplasm collections.
-
For germination, place seeds on moist filter paper in petri dishes.
-
Stratify the seeds by incubating them at 5°C in darkness for 2-3 days to break dormancy.
-
Transfer seeds to a controlled environment with a 16/8 hour (day/night) photoperiod, temperatures of 16/14°C, and 75% relative humidity. Light intensity should be maintained at 130–150 μmol m⁻² s⁻¹.
-
Seedlings are typically ready for transfer 3-4 days after sowing.
-
-
Cultivation:
-
Transplant seedlings into pots filled with a standardized soil mixture.
-
Maintain plants in a controlled growth chamber or greenhouse under the conditions specified for germination.
-
Implement a consistent watering regime. Bottom watering is often preferred during the early stages to promote root development.
-
Harvest plant material (leaves, stems, flowers) at maturity for chemical analysis. For comparative studies, it is critical to harvest all samples at the same developmental stage.
-
Extraction of Essential Oil
Hydrodistillation is the most common method for extracting essential oil from catnip.
-
Protocol for Hydrodistillation:
-
Weigh a sample of fresh or air-dried plant material (e.g., 100 g).
-
Place the material into a round-bottom flask of a Clevenger-type apparatus.
-
Add distilled water to the flask, ensuring the plant material is fully submerged.
-
Heat the flask to boiling and maintain for a period of 2-4 hours. Steam and volatile oils will rise and be condensed.
-
The essential oil, being immiscible with water, will separate and can be collected from the calibrated tube of the apparatus.
-
Dry the collected oil over anhydrous sodium sulfate to remove residual water.
-
Store the oil in a sealed, dark glass vial at 4°C until analysis.
-
Quantification of this compound Isomers
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary analytical techniques for separating and quantifying this compound isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Sample Preparation: Dilute the extracted essential oil in a suitable organic solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.
-
GC System: Utilize a GC system equipped with a mass spectrometer (MS) detector and a capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5).
-
Injection: Inject 1 µL of the diluted sample into the GC inlet, which is typically held at a temperature of 250-280°C. A split ratio (e.g., 5:1) is often used.
-
Carrier Gas: Use Helium as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1-2 minutes.
-
Ramp: Increase temperature at a rate of 3-5°C/min to 240-280°C.
-
Final hold: Maintain the final temperature for 5-10 minutes.
-
-
MS Detection: Operate the mass spectrometer in Electron Impact (EI) mode. Scan over a mass range of m/z 35-500.
-
Identification and Quantification: Identify this compound isomers by comparing their mass spectra and retention times to those of authentic standards and entries in mass spectral libraries (e.g., NIST, Wiley). Quantify the relative percentage of each isomer based on the integration of peak areas in the total ion chromatogram.
-
-
High-Performance Liquid Chromatography (HPLC-UV/MS) Analysis:
-
Sample Preparation: Extract a known weight of dried plant material (e.g., 50 mg) with a known volume of methanol (e.g., 50 mL) using sonication for 15 minutes. Filter the extract through a 0.45 µm syringe filter before analysis.
-
HPLC System: Use a reversed-phase HPLC system with a C18 column.
-
Mobile Phase: Employ a gradient elution using:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
A typical gradient might be: 10% B to 30% B over 4 minutes, then held isocratically.
-
-
Detection:
-
UV Detection: Monitor the eluent at 228 nm.
-
MS Detection: Use an electrospray ionization (ESI) source in positive ion mode. Perform selected ion monitoring (SIM) for the protonated molecular ion of this compound at m/z 167.
-
-
Quantification: Create calibration curves using pure standards of (Z,E)- and (E,Z)-nepetalactone. The linearity range for UV detection is typically wider (e.g., 0.00655-0.655 mg/mL for (Z,E)-nepetalactone) than for MS detection (e.g., 0.00164-0.0328 mg/mL). MS detection, however, is more sensitive.
-
Mandatory Visualizations
This compound Biosynthetic Pathway
The biosynthesis of this compound begins with geranyl pyrophosphate (GPP), a common precursor for monoterpenes, which is produced via the methylerythritol phosphate (MEP) pathway. A series of enzymatic reactions, primarily involving geraniol synthase (GES), iridoid synthase (ISY), and major latex protein-like proteins (MLPL), leads to the formation of this compound stereoisomers.
References
- 1. Genetic Variability and Elite Line Selection for High Essential Oil and this compound Content in Catmint (Nepeta cataria L.) [scirp.org]
- 2. In vivo characterization of key iridoid biosynthesis pathway genes in catnip (Nepeta cataria) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of Volatile Iridoid Terpenes in Nepeta cataria L. (Catnip) Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Ecology of Nepetalactone as an Aphid Sex Pheromone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nepetalactone and its reduced form, nepetalactol, are cyclopentanoid monoterpenes that play a crucial role in the chemical communication of many aphid species, functioning as potent sex pheromones.[1][2] These volatile compounds are produced by sexual females (oviparae) to attract males for mating.[3] The specific stereochemistry and blend ratio of this compound and nepetalactol isomers are critical for species-specific recognition and reproductive isolation.[4][5] This technical guide provides an in-depth overview of the chemical ecology of this compound in aphids, focusing on quantitative behavioral and electrophysiological data, detailed experimental protocols, and the underlying biochemical and neuronal pathways.
Data Presentation: Aphid Response to this compound and Nepetalactol
The behavioral response of male aphids to sex pheromones is highly dependent on the specific blend of this compound and nepetalactol isomers. Field and laboratory studies have quantified these preferences, providing valuable data for the development of monitoring and control strategies.
Table 1: Male Aphid Attraction to Different Ratios of this compound and Nepetalactol
Field trapping studies have demonstrated that the ratio of this compound to nepetalactol is a key determinant of male aphid attraction. The following table summarizes the number of male Mealy Plum Aphids (Hyalopterus pruni) and Leaf-curl Plum Aphids (Brachycaudus helichrysi) caught in water traps baited with different pheromone ratios.
| This compound : Nepetalactol Ratio | Total Male H. pruni (MPA) Caught | Total Male B. helichrysi (LCPA) Caught |
| 0 : 0 (Control) | 0 | 0 |
| 1 : 0 | 4 | 3 |
| 0 : 1 | 4 | 0 |
| 1 : 1 | 89 | 186 |
| 2.6 : 1 | 24 | 195 |
| 3.4 : 1 | 9 | 163 |
| 5 : 1 | 11 | 146 |
| 7 : 1 | 5 | 122 |
| Data adapted from a field study on prune aphids. |
Table 2: Repellent Effects of this compound and Analogues on Cowpea Aphids (Aphis craccivora)
While serving as an attractant for male aphids in a reproductive context, this compound can also exhibit repellent properties, particularly in asexual aphids. The following table presents the repellent values (RV) of this compound and its analogues in a free-choice test. The repellent value is calculated as RV = [(C−T)/(C + T)] × 100%, where C is the number of aphids in the control area and T is the number in the treated area.
| Compound | Concentration (mg/mL) | Repellent Value (RV %) |
| This compound (1B) | 1.0 | 40.5 |
| 0.5 | 32.1 | |
| 0.1 | 15.8 | |
| Analogue (±)1I | 1.0 | 55.2 |
| 0.5 | 48.7 | |
| 0.1 | 26.5 | |
| Data from a study on novel analogues of aphid pheromones. |
Signaling Pathways
The perception of this compound by aphids involves a series of intricate biochemical and neurological events, from the biosynthesis of the pheromone to the activation of olfactory neurons in the receiver.
Biosynthesis of this compound in Aphids
Aphids synthesize this compound through a pathway that is a remarkable example of convergent evolution with plants like catnip (Nepeta cataria). While the chemical intermediates are identical, the enzymes catalyzing the reactions are different. The biosynthesis is localized in the hind legs of sexual female aphids.
Caption: Convergent evolution of this compound biosynthesis in aphids.
Olfactory Signal Transduction in Aphids
The detection of this compound begins at the aphid's antennae, where the pheromone molecules interact with the olfactory system. This process involves several key proteins that transduce the chemical signal into an electrical one.
Caption: Olfactory signal transduction pathway for this compound in aphids.
Experimental Protocols
Reproducible and standardized methodologies are essential for the study of aphid chemical ecology. This section provides detailed protocols for key experimental techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Pheromone Analysis
GC-MS is the gold standard for identifying and quantifying volatile semiochemicals like this compound.
1. Sample Collection:
-
Solvent Extraction: For quantification of pheromone production, the hind legs of sexual female aphids can be excised and extracted in a small volume (10-50 µL) of a high-purity solvent like hexane or dichloromethane for 2-24 hours.
-
Headspace Collection: To analyze the released volatiles, dynamic headspace trapping (purge and trap) can be employed. Air is drawn over a number of aphids and through a sorbent trap (e.g., Porapak Q) to collect the airborne pheromones.
2. GC-MS Parameters:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.
-
Injection: Splitless injection is preferred for trace analysis.
-
Oven Program: A typical temperature program starts at 50°C (hold for 2 min), ramps up to 280°C at 10°C/min, and holds for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-450.
3. Data Analysis:
-
Compounds are identified by comparing their mass spectra and retention times with those of authentic standards.
-
Quantification can be achieved by using an internal standard and generating a calibration curve.
Caption: General workflow for GC-MS analysis of aphid pheromones.
Y-Tube Olfactometer Bioassay for Behavioral Analysis
The Y-tube olfactometer is a standard apparatus for studying insect olfactory responses and preferences.
1. Apparatus:
-
A glass Y-tube (e.g., 1.0 cm inner diameter, 10 cm main arm, 10 cm side arms at a 45-60° angle).
-
An air pump delivering purified (charcoal-filtered) and humidified air.
-
Flow meters to ensure equal airflow (e.g., 100-200 mL/min) into each arm.
-
Odor source chambers connected to the arms of the Y-tube.
2. Experimental Procedure:
-
Acclimation: Individual aphids are allowed to acclimate in the olfactometer environment for a set period (e.g., 5 minutes) before the start of the trial.
-
Odor Introduction: The test odor (e.g., a specific ratio of this compound isomers on filter paper) is placed in one odor chamber, and a solvent control is placed in the other.
-
Aphid Release: An aphid is introduced at the base of the main arm.
-
Observation: The aphid's movement is observed for a defined period (e.g., 10 minutes). A choice is recorded when the aphid moves a certain distance (e.g., halfway) into one of the arms and remains there for a minimum time (e.g., 20 seconds).
-
Data Collection: The first choice and the time spent in each arm are recorded.
-
Cleaning and Rotation: The olfactometer is cleaned with solvent (e.g., ethanol) and oven-dried between trials. The position of the odor and control arms is rotated to avoid positional bias.
Electroantennography (EAG) for Olfactory Neuron Response
EAG measures the summed electrical response of the antennal olfactory neurons to a volatile stimulus.
1. Preparation:
-
Insect: An aphid is anesthetized (e.g., by chilling).
-
Antenna: An antenna is either excised at the base or left attached to the immobilized aphid.
-
Electrodes: Glass capillary electrodes filled with an appropriate saline solution and fitted with Ag/AgCl wires are used. The reference electrode is placed in contact with the base of the antenna (or the head), and the recording electrode is placed over the tip.
2. Stimulus Delivery:
-
A known amount of this compound is applied to a piece of filter paper and inserted into a Pasteur pipette.
-
The pipette is connected to a stimulus controller that delivers a purified and humidified air stream over the antenna.
-
A puff of air (e.g., 0.5 seconds) is passed through the pipette, delivering the odor stimulus to the antenna.
3. Recording and Analysis:
-
The electrical potential difference between the electrodes is amplified and recorded.
-
The amplitude of the negative voltage deflection (depolarization) in response to the stimulus is measured in millivolts (mV).
-
A solvent-only puff is used as a control.
-
Dose-response curves can be generated by testing a range of pheromone concentrations.
Conclusion
The study of this compound's role as an aphid sex pheromone is a dynamic field with significant implications for pest management. By understanding the quantitative aspects of aphid behavior, the intricacies of the underlying signaling pathways, and by employing robust experimental protocols, researchers can continue to unravel the complexities of this chemical communication system. This knowledge is paramount for the development of novel, targeted, and sustainable strategies for aphid control, such as mating disruption and enhanced biological control through the attraction of natural enemies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Olfactory signaling in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Female-induced increase of host-plant volatiles enhance specific attraction of aphid male Dysaphis plantaginea (Homoptera: Aphididae) to the sex pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ucanr.edu [ucanr.edu]
A Historical Perspective on the Discovery and Characterization of Nepetalactone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Nepetalactone is a bicyclic monoterpenoid and a member of the iridoid class of organic compounds. First identified as the primary active ingredient in catnip (Nepeta cataria), it is renowned for its characteristic effects on felines.[1][2][3] Beyond this well-known phenomenon, this compound has garnered significant scientific interest for its potent insect-repellent properties, which are comparable or superior to synthetic repellents like DEET.[4][5] This technical guide provides a comprehensive historical overview of the discovery, isolation, structural elucidation, and characterization of the biological activities of this compound, intended for professionals in research and drug development.
Early Discovery and Structural Elucidation
The scientific journey of this compound began in the mid-20th century.
Initial Isolation (1941): The first successful isolation and characterization of this compound were accomplished in 1941 by S. M. McElvain and his colleagues at the University of Wisconsin. Working with the essential oil of the catnip plant, Nepeta cataria, they identified this methylcyclopentane monoterpenoid, laying the groundwork for all subsequent research.
Structural Determination: Following its isolation, McElvain's research group was the first to determine the chemical structures of this compound and its related compounds. The molecule is characterized by a fused ring system consisting of a cyclopentane and a lactone ring. It possesses three chiral centers, which gives rise to eight possible stereoisomers. The most abundant and well-studied isomers in Nepeta cataria are the (Z,E)-nepetalactone and (E,Z)-nepetalactone.
| Property | Value for (cis,trans)-Nepetalactone |
| Chemical Formula | C₁₀H₁₄O₂ |
| Molar Mass | 166.220 g·mol⁻¹ |
| Appearance | Colorless oil |
| Density | 1.0663 g/mL (at 25 °C) |
| Boiling Point | 71 °C at 0.05 mmHg |
| Refractive Index | 1.4859 (at 25 °C) |
| Caption: Physical and chemical properties of the primary this compound isomer. |
Characterization of Biological Activity
This compound's biological effects are twofold, defined by its interactions with felines and insects.
The Feline Behavioral Response
The euphoric response of domestic cats and other felids to this compound is perhaps its most famous characteristic, affecting approximately two-thirds of adult cats.
Observed Behaviors: Exposure to this compound elicits a predictable sequence of behaviors, including sniffing, licking, chewing, head shaking, chin and cheek rubbing, and rolling on the ground. This response typically lasts for 5 to 15 minutes, after which the cat enters a refractory period of an hour or more where it is unresponsive to the compound.
Mechanism of Action: The response is initiated when this compound is inhaled and binds to receptors in the cat's olfactory epithelium. This triggers a neurophysiological process that leads to the release of β-endorphins. These endorphins then activate the body's μ-opioid receptors, inducing a state of pleasure and euphoria, similar to the mechanism of opioids like morphine. This hypothesis is supported by findings that the effects can be blocked by μ-opioid receptor antagonists such as naloxone. The evolutionary driver for this behavior is hypothesized to be a form of self-anointing, where cats coat their fur with this natural insect repellent.
Caption: Simplified signaling pathway of the feline response to this compound.
Insect Repellent Activity
While cats are attracted to this compound, many insects are strongly repelled by it, which is believed to be its primary ecological function for the plant.
Discovery and Efficacy: The insect-repellent properties of catnip have been known anecdotally for centuries. Scientific studies confirmed this, with early reports in 2001 from Iowa State University researchers demonstrating that this compound is approximately ten times more effective at repelling mosquitoes than DEET. Subsequent research has validated its efficacy against a broad range of insects, including mosquitoes (Aedes aegypti), cockroaches, and flies.
Mechanism of Action: The repellent effect of this compound is mediated through the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a chemical irritant receptor found widely across the animal kingdom, from insects to humans, where it often functions as a pain receptor. When insects encounter this compound, it activates their TRPA1 channels, creating an irritating or painful sensation that causes them to avoid the source. This broad-spectrum activity on a conserved receptor explains why this compound is effective against such a wide variety of insect species.
Caption: Mechanism of this compound-induced insect repellency via TRPA1 activation.
Quantitative Data on Insect Repellency
Numerous studies have quantified the repellency of this compound against various insects, often in comparison to the synthetic repellent DEET.
| Compound | Concentration | Species | Repellency (%) | Source |
| This compound | 1.00% | Aedes aegypti | >95% | |
| This compound | 0.10% | Aedes aegypti | ~74-80% | |
| DEET | 1.00% | Aedes aegypti | 98.0 ± 1.5% | |
| DEET | 0.10% | Aedes aegypti | 80.0 ± 12.6% | |
| This compound (High Dose) | 1.0% | Aedes aegypti | ~80% (fewer landings) | |
| This compound (Low Dose) | 0.1% | Aedes aegypti | ~75% (fewer landings) | |
| DEET (Equivalent Doses) | 0.1-1.0% | Aedes aegypti | ~55-60% (fewer landings) | |
| Caption: Comparative repellency of this compound and DEET against Aedes aegypti mosquitoes. |
Key Experimental Protocols
The characterization of this compound has relied on several key experimental methodologies.
Isolation of this compound from Nepeta cataria
Objective: To extract and isolate this compound-rich essential oil from dried catnip plant material.
Methodology (Steam Distillation):
-
Preparation: 5-10 grams of dried Nepeta cataria leaves and stems are placed into a round-bottom flask with a sufficient volume of deionized water.
-
Apparatus: A steam distillation or hydrodistillation apparatus is assembled.
-
Distillation: The mixture is heated to boiling. Steam and volatile oils are passed through a condenser.
-
Collection: The distillate, a biphasic mixture of water and essential oil, is collected over a period of 50-90 minutes.
-
Extraction: The collected distillate is transferred to a separatory funnel. The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Drying and Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Yield: This process typically yields 10-40 mg of a viscous, pale yellow essential oil, which is a mixture of this compound isomers.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Meet the Molecules – Catnip | John Innes Centre [jic.ac.uk]
- 3. The Chemistry of Catnip–Intoxicating & Effective Bug Repellant – The Chicago Council on Science and Technology [c2st.org]
- 4. Repellency Assessment of Nepeta cataria Essential Oils and Isolated Nepetalactones on Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencedaily.com [sciencedaily.com]
Methodological & Application
Application Notes and Protocols for Supercritical CO₂ Extraction of Nepetalactone from Catnip (Nepeta cataria)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction of nepetalactone, the primary active compound in catnip (Nepeta cataria), using supercritical fluid extraction (SFE) with carbon dioxide (CO₂). This environmentally friendly technique offers a highly tunable and efficient alternative to traditional solvent-based extraction methods.
Introduction to Supercritical CO₂ Extraction of this compound
This compound, a volatile iridoid monoterpene, is the principal chemical constituent responsible for the characteristic effects of catnip on felines and also exhibits insect-repellent properties. Supercritical CO₂ extraction is an advanced "green" technology that utilizes carbon dioxide at a temperature and pressure above its critical point (31.1 °C and 73.8 bar) to act as a solvent.[1] In this supercritical state, CO₂ exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve compounds like a liquid.[1]
The solvating power of supercritical CO₂ can be precisely controlled by modulating the pressure and temperature, which alters its density.[1] This tunability allows for the selective extraction of target compounds like this compound, while leaving behind undesirable substances. For the extraction of moderately polar compounds, the polarity of supercritical CO₂ can be enhanced by the addition of a co-solvent, such as ethanol.
Advantages of using supercritical CO₂ for this compound extraction include:
-
High Purity of Extract: As CO₂ is a gas at ambient conditions, it is easily separated from the extract, resulting in a solvent-free product.
-
Mild Operating Temperatures: Extraction can be performed at low temperatures, preserving thermolabile compounds like this compound from degradation.
-
Environmentally Friendly: CO₂ is non-toxic, non-flammable, and readily available.
-
Tunable Selectivity: The extraction process can be optimized to target specific compounds by adjusting pressure and temperature.
Data Presentation: Influence of SFE Parameters on Yield
The yield and composition of the extract are significantly influenced by the operational parameters of the SFE process. While comprehensive data for Nepeta cataria is limited in publicly available literature, studies on related species in the Nepeta genus provide valuable insights into the expected trends.
Table 1: Effect of Pressure on Supercritical CO₂ Extraction Yield of Essential Oil from Calamintha nepeta
| Pressure (bar) | Temperature (°C) | Extraction Yield (wt%) |
| 90 | 40 | 0.73 |
| 150 | 40 | 0.98 |
| 200 | 40 | 1.12 |
| 300 | 40 | 1.21 |
Data sourced from a study on Calamintha nepeta subsp. nepeta.
Table 2: Comparison of Supercritical CO₂ Extraction and Steam Distillation for Essential Oil from Nepeta persica
| Extraction Method | Pressure (MPa) | Temperature (°C) | Dynamic Time (min) | Static Time (min) | Modifier | Yield (w/w %) | Major Components |
| Supercritical CO₂ | 20.3 | 45 | 50 | 25 | 1.5% v/v Methanol | 0.22 - 8.90 | 4αβ,7α,7aα-nepetalactone (>90% of the oil with one other component) |
| Steam Distillation | N/A | 100 | N/A | N/A | None | 0.08 | 4αβ,7α,7aα-nepetalactone (26.5%), cis-β-farnesene (4.4%), and others |
Data sourced from a study on Nepeta persica.
Note: The yield of essential oil from Nepeta cataria using supercritical CO₂ has been reported to be in the range of 4.6% to 5.7% at pressures of 5500 to 9000 psi (approximately 379 to 621 bar) and a temperature of 40°C.[1] It is generally observed that increasing pressure at a constant temperature leads to an increase in the density of the supercritical CO₂ and subsequently a higher extraction yield.[1] However, very high pressures may lead to the co-extraction of less desirable, higher molecular weight compounds, thus reducing the selectivity for this compound.
Experimental Protocols
Protocol 1: Supercritical CO₂ Extraction of this compound from Catnip
This protocol details the procedure for extracting this compound from dried catnip material using a laboratory-scale SFE system.
1. Materials and Equipment:
-
Dried catnip (Nepeta cataria) leaves and flowering tops
-
Grinder (e.g., blade or burr mill)
-
Supercritical Fluid Extraction (SFE) system with an extraction vessel, pumps, temperature and pressure controllers, and a collection vessel
-
High-purity CO₂
-
Optional: Co-solvent pump and food-grade ethanol
-
Analytical balance
-
Collection vials
2. Sample Preparation:
-
Dry the catnip material to a moisture content of less than 10% to improve extraction efficiency.
-
Grind the dried catnip to a consistent particle size (e.g., 0.5-1.0 mm). A smaller particle size increases the surface area for extraction but may lead to compaction and pressure drop in the extraction vessel.
-
Accurately weigh the ground catnip and record the mass.
3. SFE Procedure:
-
Load the ground catnip into the extraction vessel of the SFE system.
-
Seal the extraction vessel and ensure all fittings are secure.
-
Cool the CO₂ pump head to ensure the CO₂ remains in a liquid state.
-
Set the desired extraction temperature (e.g., 40-60 °C) for the extraction vessel.
-
Pressurize the system with CO₂ to the desired extraction pressure (e.g., 200-400 bar).
-
(Optional) If using a co-solvent, introduce ethanol at the desired concentration (e.g., 2-10% v/v) using the co-solvent pump.
-
Initiate the CO₂ flow through the extraction vessel at a constant rate (e.g., 2-5 L/min).
-
The extraction process can be performed in two modes:
-
Static Extraction: Allow the pressurized CO₂ to remain in the vessel with the catnip for a set period (e.g., 30 minutes) to allow for equilibration.
-
Dynamic Extraction: Continuously flow the supercritical CO₂ through the catnip for the desired extraction time (e.g., 60-180 minutes). A combination of static and dynamic periods can also be employed.
-
-
The extracted this compound will be carried with the supercritical CO₂ to a separator (collection vessel) where the pressure and/or temperature are reduced. This causes the CO₂ to return to a gaseous state, leaving the this compound extract behind.
-
After the extraction is complete, carefully depressurize the system.
-
Collect the this compound-rich extract from the collection vessel and store it in a sealed vial, protected from light and heat, for further analysis.
Protocol 2: GC-MS Analysis of this compound Extract
This protocol provides a general method for the qualitative and quantitative analysis of this compound isomers in the extract obtained from SFE using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Materials and Equipment:
-
This compound extract from SFE
-
Solvent for dilution (e.g., hexane or ethyl acetate)
-
Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS)
-
Capillary column suitable for essential oil analysis (e.g., HP-5MS, DB-5)
-
Helium carrier gas (high purity)
-
Microsyringe for sample injection
-
This compound standards (for identification and quantification)
2. Sample Preparation:
-
Dissolve a known amount of the this compound extract in a suitable solvent (e.g., 1 mg of extract in 1 mL of hexane).
-
If necessary, filter the solution to remove any particulate matter.
3. GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: Increase to 240 °C at a rate of 3 °C/min
-
Final hold: Hold at 240 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-400
4. Data Analysis:
-
Identify the this compound isomers in the chromatogram by comparing their retention times and mass spectra with those of pure standards. The two major isomers are typically cis,trans-nepetalactone and trans,cis-nepetalactone.
-
Quantify the amount of each this compound isomer by creating a calibration curve using known concentrations of the standards and integrating the peak areas of the corresponding isomers in the sample chromatogram.
Visualizations
Caption: Experimental workflow for supercritical CO₂ extraction and analysis of this compound.
Caption: Logical relationship of SFE parameters and their effect on this compound extraction.
References
Application Notes and Protocols for the Isolation of Nepetalactone Oil via Steam Distillation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nepetalactone is a bicyclic monoterpenoid and the primary active compound in the essential oil of Nepeta cataria, commonly known as catnip. It exists as several stereoisomers, with (4aα,7α,7aβ)-nepetalactone and (4aα,7β,7aα)-nepetalactone being the most abundant. This document provides detailed protocols for the isolation of this compound-rich essential oil from Nepeta cataria using steam distillation and hydrodistillation techniques. It also includes methods for the subsequent analysis of the oil's composition.
Data Summary of this compound Oil Yield and Composition
The yield and composition of this compound oil are influenced by several factors, including the distillation method, the condition of the plant material (fresh or dried), and the developmental stage of the plant. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: Comparison of Essential Oil Yield from Nepeta cataria using Different Distillation Methods and Plant Material Conditions
| Distillation Method | Plant Material Condition | Essential Oil Yield (% w/w) | Reference |
| Hydrodistillation | Fresh Aerial Parts (Vegetative) | 0.3 | [1] |
| Hydrodistillation | Fresh Aerial Parts (Floral Budding) | 0.5 | [1] |
| Hydrodistillation | Fresh Aerial Parts (Full Flowering) | 0.9 | [1] |
| Hydrodistillation | Oven-dried (55°C) | Highest yield (unspecified %) | [2] |
| Steam Distillation | Dried Plant Material | ~0.3 | [3] |
| Hydrodistillation | Dried Plant Material | Higher than Steam Distillation |
Table 2: Chemical Composition of Nepeta cataria Essential Oil Obtained by Hydrodistillation
| Compound | Fresh Plant (%) | Oven-dried (55°C) Plant (%) | Sun-dried Plant (%) |
| 4a-α,7-α,7a-β-nepetalactone | 85.41 | Reduced from fresh | 71.4 |
| 4a-α,7-α,7a-α-nepetalactone | 6.25 | 16.83 | Increased from fresh |
| 4a-α,7-β,7a-α-nepetalactone | 4.96 | Increased from fresh | Increased from fresh |
| α-pinene | - | - | - |
| β-pinene | - | - | - |
| Z-β-ocimene | - | - | - |
| E-β-ocimene | - | - | - |
| Sabinene | - | - | - |
| trans-Caryophyllene | - | - | - |
| Note: A '-' indicates that the specific percentage was not provided in the referenced source. The terms "Increased from fresh" and "Reduced from fresh" indicate a directional change in concentration compared to the fresh plant material. |
Experimental Protocols
Protocol 1: Steam Distillation of Dried Nepeta cataria
This protocol describes a laboratory-scale steam distillation for the extraction of this compound oil from dried catnip.
1. Materials and Equipment:
-
Dried aerial parts of Nepeta cataria (leaves and flowers)
-
Steam generator
-
Distillation flask (still pot)
-
Condenser
-
Receiving vessel (e.g., separatory funnel or Florentine flask)
-
Heating mantle or steam source
-
Deionized water
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent (e.g., hexane or dichloromethane)
-
Rotary evaporator
2. Procedure:
-
Plant Material Preparation: Coarsely grind the dried Nepeta cataria plant material to increase the surface area for efficient steam penetration.
-
Apparatus Setup: Assemble the steam distillation apparatus. Place the ground plant material into the distillation flask. Ensure all connections are secure to prevent steam leakage.
-
Distillation:
-
Begin passing steam from the steam generator through the distillation flask containing the plant material.
-
The steam will volatilize the essential oils, and the mixture of steam and oil vapor will travel to the condenser.
-
Cool the condenser with a continuous flow of cold water to ensure efficient condensation of the vapor.
-
Collect the distillate, which consists of the essential oil and hydrosol (aqueous phase), in the receiving vessel.
-
Continue the distillation for approximately 2-4 hours, or until the volume of collected oil ceases to increase. A typical distillation requires about 50-90 minutes to collect 90-100 mL of distillate from 5 g of dried plant material.
-
-
Oil Separation:
-
The this compound oil, being less dense than water, will form a layer on top of the hydrosol.
-
To enhance the separation, saturate the aqueous phase by adding sodium chloride.
-
Separate the oil layer from the aqueous layer using a separatory funnel.
-
-
Solvent Extraction of Hydrosol (Optional):
-
To recover dissolved essential oil from the hydrosol, perform a liquid-liquid extraction with an organic solvent (e.g., hexane or dichloromethane) in the separatory funnel.
-
Perform the extraction two to three times to maximize recovery.
-
Combine the organic extracts with the previously separated oil layer.
-
-
Drying and Solvent Removal:
-
Dry the collected oil and organic extracts over anhydrous sodium sulfate to remove any residual water.
-
Filter to remove the drying agent.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to obtain the pure this compound oil.
-
-
Storage: Store the isolated essential oil in a sealed, dark glass vial at 4°C to prevent degradation.
Protocol 2: Hydrodistillation of Fresh Nepeta cataria
This protocol is suitable for the extraction of essential oil from fresh plant material.
1. Materials and Equipment:
-
Fresh aerial parts of Nepeta cataria
-
Clevenger-type apparatus
-
Round-bottom flask
-
Heating mantle
-
Deionized water
-
Organic solvent (e.g., hexane or dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄)
2. Procedure:
-
Plant Material Preparation: Chop the fresh aerial parts of Nepeta cataria into small pieces.
-
Apparatus Setup: Place the chopped plant material into a large round-bottom flask and add a sufficient amount of deionized water to cover the material. Connect the flask to a Clevenger-type apparatus, which is then connected to a condenser.
-
Distillation:
-
Heat the flask using a heating mantle to bring the water to a boil. The steam generated will pass through the plant material, carrying the volatile essential oils.
-
The steam and oil vapor will condense in the condenser and collect in the graduated tube of the Clevenger apparatus.
-
The water will be continuously recycled back into the flask, while the less dense essential oil will accumulate at the top of the graduated tube.
-
Continue the hydrodistillation for 2-3 hours.
-
-
Oil Collection and Purification:
-
Once the distillation is complete, allow the apparatus to cool.
-
Carefully collect the oil from the graduated tube.
-
To ensure all oil is recovered, the aqueous layer in the Clevenger can be extracted with an organic solvent as described in Protocol 1.
-
Dry the collected oil over anhydrous sodium sulfate and filter.
-
-
Storage: Store the oil in a sealed, dark glass vial at 4°C.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound Oil
This protocol outlines the parameters for the analysis of the isolated essential oil to determine its chemical composition, particularly the ratio of this compound isomers.
1. Materials and Equipment:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, DB-5, or equivalent)
-
Helium (carrier gas)
-
Microsyringe
-
Sample vials
-
Isolated this compound oil
-
Solvent for dilution (e.g., hexane or ethanol)
2. GC-MS Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Split (e.g., 100:1 split ratio) or splitless, depending on the concentration.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 240°C at a rate of 3°C/minute.
-
Hold at 240°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Scan Range: 40-400 amu.
3. Sample Preparation and Analysis:
-
Dilute a small amount of the isolated this compound oil in a suitable solvent (e.g., 1 µL of oil in 1 mL of hexane).
-
Inject 1 µL of the diluted sample into the GC-MS system.
-
Acquire the data.
-
Identify the components by comparing their mass spectra with a reference library (e.g., NIST, Wiley) and their retention indices with literature values.
-
Quantify the relative percentage of each component by integrating the peak areas in the total ion chromatogram.
Visualizations
Caption: Workflow for isolating this compound oil via steam distillation.
References
Application Note: Quantification of Nepetalactone Isomers by GC-MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the quantification of nepetalactone isomers in plant materials and essential oils using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
Nepetalactones are a group of iridoid monoterpenes responsible for the characteristic effects of catnip (Nepeta cataria) on felines.[1] These compounds and their various isomers are also of significant interest for their insect-repellent properties. Accurate quantification of this compound isomers is crucial for quality control of essential oils, research into their biosynthesis, and the development of new natural product-based repellents. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds like nepetalactones, offering high sensitivity and specificity. This application note outlines a comprehensive protocol for the extraction and subsequent GC-MS analysis of this compound isomers.
Experimental Workflow
The overall experimental workflow for the quantification of this compound isomers is depicted below.
Caption: Experimental workflow for this compound isomer quantification.
Quantitative Data Summary
The following table summarizes the relative abundance of this compound isomers and other major constituents found in Nepeta cataria essential oil as reported in various studies.
| Compound | Retention Time (min) | Relative Peak Area (%) | Reference |
| trans,cis-Nepetalactone | 20.19 | 39.69 | [2] |
| cis,trans-Nepetalactone | 21.93 | 57.09 | [2] |
| 4a-alpha,7-beta,7a-alpha-Nepetalactone | 42.821 | 55.11 | [3] |
| This compound isomer | 41.104 | 0.17 | [3] |
| This compound isomer | 43.100 | 1.43 | |
| cis,cis-Nepetalactone | - | 30.16 | |
| trans-Caryophyllene | 23.22 | 1.88 | |
| Caryophyllene oxide | 32.71 | 1.34 | |
| trans-beta-Caryophyllene | 44.609 | 8.59 |
Note: Retention times can vary significantly between different GC systems and methods.
Experimental Protocols
Sample Preparation: Solvent Extraction
This protocol is a general method for extracting nepetalactones from dried plant material.
-
Homogenization: Weigh approximately 40 mg of dried and ground Nepeta plant material into a 2 mL microcentrifuge tube.
-
Standard Addition: Add internal standards to each sample. For example, add a solution of nonadecanoic acid in methanol (2 mg/mL) and ribitol in water (2 mg/mL).
-
Extraction: Add 1 mL of methanol to each sample.
-
Incubation: Securely cap the tubes and place them in a thermomixer. Incubate at 70°C with shaking at 1000 rpm for 30 minutes.
-
Centrifugation: After incubation, centrifuge the samples at 3000 rpm for 10 minutes to pellet the plant debris.
-
Transfer: Carefully transfer 1 mL of the supernatant (extract) to a new 2 mL vial suitable for GC-MS analysis.
Sample Preparation: Hydrodistillation (for Essential Oil)
This method is suitable for obtaining the essential oil from a larger quantity of plant material.
-
Apparatus Setup: Set up a Clevenger-type apparatus for hydrodistillation.
-
Distillation: Place a known quantity (e.g., 5 g) of dried plant material in the distillation flask with water. Heat the flask to boiling and collect the distillate over a period of 50-90 minutes.
-
Extraction: Extract the collected distillate with an organic solvent such as dichloromethane or diethyl ether.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Carefully evaporate the solvent to obtain the essential oil.
-
Dilution: Prepare a dilution of the essential oil in a suitable solvent (e.g., hexane) for GC-MS analysis.
GC-MS Analysis Protocol
The following are recommended starting parameters for the GC-MS analysis. Optimization may be required depending on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890 or equivalent |
| Column | Agilent HP-5ms ((5%-phenyl)-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Split (e.g., 10:1 or 5:1) or Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temp 80°C, hold for 2 min; ramp to 200°C at 5°C/min, hold for 2 min; ramp to 300°C at 10°C/min, hold for 10 min. |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| MS Transfer Line Temp. | 280 °C |
| Scan Range | 35 to 500 amu |
| Mode | Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification, m/z 167) |
Quantification Methodology
Accurate quantification is achieved by creating a calibration curve using certified reference standards of the this compound isomers of interest.
-
Stock Solution Preparation: Prepare individual stock solutions of each this compound isomer standard in a suitable solvent (e.g., hexane) at a concentration of 1 mg/mL.
-
Internal Standard Stock: Prepare a stock solution of an internal standard (e.g., n-butylbenzene) at 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by making serial dilutions of the stock solutions to cover the expected concentration range of the samples. Each calibration standard should contain a constant concentration of the internal standard.
-
Calibration Curve Generation: Inject each calibration standard into the GC-MS system. For each standard, calculate the ratio of the peak area of the this compound isomer to the peak area of the internal standard. Plot this ratio against the concentration of the this compound isomer to generate a calibration curve. The linearity of the curve should be verified (r² > 0.99).
-
Sample Analysis: Inject the prepared samples into the GC-MS.
-
Concentration Calculation: Calculate the peak area ratio of the this compound isomers to the internal standard in the samples. Use the equation of the calibration curve to determine the concentration of each this compound isomer in the samples.
Signaling Pathways and Logical Relationships
The biosynthesis of nepetalactones involves a complex enzymatic pathway. A simplified representation of key steps is shown below.
Caption: Simplified this compound biosynthesis pathway.
Conclusion
The GC-MS methodology detailed in this application note provides a robust and reliable framework for the quantification of this compound isomers. The combination of a standardized extraction protocol, optimized GC-MS parameters, and a rigorous quantification strategy using an internal standard and calibration curve ensures accurate and reproducible results. This approach is well-suited for researchers in natural product chemistry, entomology, and for quality assurance in the essential oils industry.
References
Revolutionizing Nepetalactone Analysis: Advanced LC-MS Methods for Therapeutic Drug Monitoring and Metabolite Identification
For Immediate Release
[City, State] – [Date] – A comprehensive guide detailing advanced Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the sensitive and robust detection of nepetalactone and its metabolites has been developed for researchers, scientists, and drug development professionals. These application notes and protocols are designed to support the growing interest in the therapeutic potential of this compound, a naturally occurring iridoid known for its effects on the central nervous system.
This compound, the active compound in catnip (Nepeta cataria), is being investigated for various pharmacological applications, including potential anxiolytic and sedative effects. As with any therapeutic agent, understanding its metabolic fate is crucial for evaluating its efficacy and safety. The protocols outlined below provide a framework for the quantitative analysis of this compound and its key metabolites in biological matrices, a critical step in preclinical and clinical drug development.
Introduction to this compound Metabolism
The primary metabolic pathway of this compound in vivo involves hydrolysis of the lactone ring, leading to the formation of nepetalinic acid. Another key transformation is the reduction of the double bond in the cyclopentane ring, resulting in the formation of dihydrothis compound. While studies in felines have identified these as major metabolites, it is anticipated that in common preclinical species such as rodents and in humans, further phase I (e.g., hydroxylation) and phase II (e.g., glucuronidation) metabolic pathways may also occur.
Experimental Protocols
Sample Preparation from Biological Matrices
A robust sample preparation protocol is essential for accurate and reproducible LC-MS analysis. The following provides a general guideline for the extraction of this compound and its metabolites from plasma and urine.
a) Plasma Samples: Protein Precipitation
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
b) Urine Samples: Dilute-and-Shoot
-
Centrifuge the urine sample at 5,000 x g for 5 minutes to remove particulate matter.
-
Dilute 50 µL of the supernatant with 450 µL of the initial mobile phase containing an internal standard.
-
Vortex and directly inject the diluted sample into the LC-MS system.
Liquid Chromatography Parameters
Chromatographic separation of this compound and its metabolites can be achieved using a reversed-phase C18 column. The following conditions provide a starting point for method development.
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters
Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the selectivity and sensitivity required for quantitative analysis in complex biological matrices.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 167.1 | 123.1, 95.1 | 15, 25 |
| Dihydrothis compound | 169.1 | 125.1, 97.1 | 15, 25 |
| Nepetalinic Acid | 185.1 | 167.1, 139.1 | 12, 20 |
Note: These are predicted values and should be optimized for the specific instrument used.
Quantitative Data Summary
The following tables summarize typical performance characteristics of an optimized LC-MS/MS method for the quantification of this compound and its metabolites in plasma.[1][2]
Table 1: Linearity and Range
| Analyte | Linear Range (ng/mL) | R² |
| This compound | 1 - 1000 | > 0.995 |
| Dihydrothis compound | 1 - 1000 | > 0.995 |
| Nepetalinic Acid | 5 - 2500 | > 0.995 |
Table 2: Accuracy and Precision
| Analyte | QC Level (ng/mL) | Accuracy (%) | Precision (%RSD) |
| This compound | 3 | 95 - 105 | < 10 |
| 50 | 97 - 103 | < 8 | |
| 800 | 98 - 102 | < 7 | |
| Dihydrothis compound | 3 | 94 - 106 | < 11 |
| 50 | 96 - 104 | < 9 | |
| 800 | 97 - 103 | < 8 | |
| Nepetalinic Acid | 15 | 93 - 107 | < 12 |
| 100 | 95 - 105 | < 10 | |
| 2000 | 96 - 104 | < 9 |
Table 3: Recovery
| Analyte | Extraction Recovery (%) |
| This compound | > 85 |
| Dihydrothis compound | > 80 |
| Nepetalinic Acid | > 75 |
Visualizing the Workflow and Metabolic Pathway
To further clarify the experimental process and the metabolic transformations of this compound, the following diagrams are provided.
Conclusion
The LC-MS methods detailed in these application notes provide a robust and sensitive platform for the quantitative analysis of this compound and its primary metabolites in biological fluids. These protocols are intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry, facilitating further investigation into the pharmacokinetic and pharmacodynamic properties of this promising natural compound. The clear and detailed methodologies, combined with visual representations of the workflow and metabolic pathways, aim to streamline the drug development process for this compound-based therapeutics.
References
Application Notes and Protocols for NMR-Based Structural Elucidation of Nepetalactone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nepetalactones, a class of iridoid monoterpenoids, are the primary chemical constituents of the catnip plant, Nepeta cataria, and are known for their characteristic effects on felines as well as their potent insect-repellent properties. The structural diversity of nepetalactone derivatives, including various stereoisomers, presents a significant challenge for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of these compounds, providing detailed information about the carbon skeleton, stereochemistry, and conformational features. This document provides detailed application notes and experimental protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques in the structural analysis of this compound derivatives.
Key Applications of NMR in this compound Analysis
-
Identification and Quantification of Isomers: Distinguishing between different diastereomers of this compound is crucial as their biological activities can vary significantly.[1][2] 1D and 2D NMR techniques enable the identification and quantification of these isomers in mixtures.[1][2]
-
Complete Assignment of Proton and Carbon Signals: A combination of 1D (¹H, ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) allows for the unambiguous assignment of all proton and carbon signals in the molecule.[3]
-
Determination of Relative Stereochemistry: Through-space proton-proton interactions observed in Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are critical for determining the relative stereochemistry of the chiral centers in the this compound scaffold.
-
Structural Confirmation of New Derivatives: NMR is the primary method for elucidating the structure of novel this compound derivatives isolated from natural sources or synthesized in the laboratory.
Data Presentation: NMR Chemical Shifts of Selected this compound Derivatives
The following tables summarize the reported ¹H and ¹³C NMR chemical shift data for several this compound derivatives. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Data of Dihydrothis compound Isomers (600 MHz, CDCl₃)
| Proton | (4S,4aR,7S,7aR)-dihydrothis compound (δ, multiplicity, J) | (4R,4aR,7S,7aR)-isodihydrothis compound (δ, multiplicity, J) |
| H-1 | 4.08 (t, 10.7) | 4.15 (dd, 10.9, 3.4) |
| H-3 | 4.05-4.00 (m) | 3.88 (t, 10.5) |
| H-4 | 2.56-2.48 (m) | 2.37-2.31 (m) |
| H-4a | 2.42 (dd, 10.6, 9.8) | 2.31-2.25 (m) |
| H-5α | 2.28-2.20 (m) | 2.12-2.00 (m) |
| H-5β | 1.95-1.85 (m) | 2.12-2.00 (m) |
| H-6α | 1.77-1.70 (m) | 1.90-1.83 (m) |
| H-6β | 1.49-1.39 (m) | 1.30-1.23 (m) |
| H-7 | 2.05-1.95 (m) | 1.20-1.13 (m) |
| H-8 (CH₃) | 1.19 (d, 6.5) | 1.21 (d, 6.5) |
| H-10 (CH₃) | 0.90 (d, 7.0) | 1.00 (d, 6.7) |
Table 2: ¹³C NMR Data of Dihydrothis compound Isomers (150 MHz, CDCl₃)
| Carbon | (4S,4aR,7S,7aR)-dihydrothis compound (δ) | (4R,4aR,7S,7aR)-isodihydrothis compound (δ) |
| C-1 | 174.52 | 175.20 |
| C-3 | 70.06 | 73.05 |
| C-4 | 50.68 | 49.20 |
| C-4a | 41.67 | 44.85 |
| C-5 | 35.18 | 38.94 |
| C-6 | 31.12 | 35.36 |
| C-7 | 40.59 | 34.56 |
| C-7a | 26.49 | 32.02 |
| C-8 (CH₃) | 19.44 | 20.45 |
| C-10 (CH₃) | 13.23 | 15.93 |
Experimental Protocols
General Sample Preparation
-
Sample Purity: Ensure the this compound derivative is of high purity. Purification can be achieved by methods such as semi-preparative HPLC.
-
Solvent: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for these compounds and its residual peak can be used as an internal standard (¹H: δ 7.26 ppm; ¹³C: δ 77.0 ppm).
-
NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) can be used as an internal standard (δ 0.00 ppm), although referencing to the residual solvent peak is more common.
1D NMR Spectroscopy
¹H NMR Protocol
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 600 MHz) for better signal dispersion.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Processing:
-
Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
Integrate all signals.
-
Calibrate the spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm).
-
¹³C NMR Protocol
-
Spectrometer: A high-field spectrometer (e.g., 150 MHz) is recommended.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
Processing:
-
Apply a line broadening factor (e.g., 1-2 Hz).
-
Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
Calibrate the spectrum using the solvent peak (CDCl₃ at 77.0 ppm).
-
2D NMR Spectroscopy
COSY (Correlation Spectroscopy) Protocol
-
Purpose: To identify proton-proton couplings through 2-3 bonds (J-coupling).
-
Pulse Sequence: Standard gradient-selected COSY (e.g., cosygpqf).
-
Parameters:
-
Spectral Width: Same as ¹H NMR in both dimensions.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
-
-
Processing: Process the 2D data using appropriate window functions (e.g., sine-bell) in both dimensions. Symmetrize the spectrum if necessary.
HSQC (Heteronuclear Single Quantum Coherence) Protocol
-
Purpose: To identify direct one-bond proton-carbon correlations.
-
Pulse Sequence: Standard gradient-selected HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).
-
Parameters:
-
Spectral Width (F2 - ¹H): Same as ¹H NMR.
-
Spectral Width (F1 - ¹³C): Same as ¹³C NMR.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-16.
-
One-bond ¹JCH Coupling Constant: Set to an average value of 145 Hz.
-
HMBC (Heteronuclear Multiple Bond Correlation) Protocol
-
Purpose: To identify long-range (2-3 bond) proton-carbon correlations.
-
Pulse Sequence: Standard gradient-selected HMBC (e.g., hmbcgplpndqf).
-
Parameters:
-
Spectral Widths: Same as HSQC.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-32.
-
Long-range nJCH Coupling Constant: Optimized for 6-8 Hz.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) Protocol
-
Purpose: To identify through-space correlations between protons that are close in proximity (< 5 Å), which is crucial for stereochemical assignments.
-
Pulse Sequence: Standard gradient-selected NOESY (e.g., noesygpph).
-
Parameters:
-
Spectral Widths: Same as ¹H NMR in both dimensions.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-16.
-
Mixing Time: 500-800 ms (this may require optimization).
-
Visualizations
Caption: Workflow for NMR-based structural elucidation of this compound derivatives.
Caption: Relationships between different NMR experiments for structural elucidation.
References
Application Notes and Protocols for the Synthesis and Structure-Activity Relationship Studies of Nepetalactone Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nepetalactone, the primary active iridoid monoterpene in catnip (Nepeta cataria), is renowned for its potent insect-repellent properties, offering a promising natural alternative to synthetic repellents like DEET.[1][2] Its mechanism of action involves the activation of the transient receptor potential ankyrin 1 (TRPA1) ion channel in insects, a nociceptive receptor that triggers an aversive response.[3] Notably, this compound does not activate the human TRPA1 channel, suggesting a favorable safety profile for topical applications.[3]
This document provides detailed application notes and experimental protocols for the synthesis of this compound analogues and the evaluation of their structure-activity relationships (SAR) as insect repellents. These guidelines are intended to facilitate research into novel, potent, and safe insect repellents based on the this compound scaffold.
Synthesis of this compound Analogues
The synthesis of a diverse library of this compound analogues is crucial for elucidating the structural features essential for potent insect repellency. Below are generalized protocols for the synthesis of key analogue classes.
Synthesis of Dihydrothis compound Analogues (Reduction of the Double Bond)
Hydrogenation of the endocyclic double bond in this compound yields dihydronepetalactones, a class of analogues with demonstrated insect-repellent activity.[4]
Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate) in a high-pressure reaction vessel.
-
Catalyst Addition: Add a hydrogenation catalyst (e.g., 5% Palladium on carbon, Platinum oxide) to the solution. The catalyst loading is typically 1-10 mol%.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the reaction mixture at room temperature for 2-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the dihydrothis compound analogues.
Synthesis of Nepetalactam Analogues (Lactone to Lactam Conversion)
Replacing the oxygen atom in the lactone ring with a nitrogen atom to form a lactam can probe the importance of the lactone moiety for bioactivity.
Protocol:
-
Ring Opening: The lactone can be opened to the corresponding hydroxy acid under basic conditions (e.g., NaOH in methanol/water), followed by acidification.
-
Amide Coupling: The resulting hydroxy acid can be coupled with an amine (e.g., ammonia, primary amine) using a standard peptide coupling reagent (e.g., DCC, EDC/HOBt) to form the corresponding amide.
-
Cyclization: Intramolecular cyclization of the amino alcohol, often via activation of the hydroxyl group (e.g., tosylation followed by intramolecular nucleophilic substitution), will yield the desired lactam.
-
Purification: The final product can be purified by column chromatography or recrystallization.
Synthesis of Ester and Amide Analogues (Ring-Opened Derivatives)
To investigate the necessity of the bicyclic ring system, the lactone can be hydrolyzed to the corresponding carboxylic acid, which can then be derivatized.
Protocol:
-
Hydrolysis: Hydrolyze the this compound lactone ring using aqueous base (e.g., LiOH, NaOH) to form the sodium salt of the corresponding carboxylic acid.
-
Esterification/Amidation:
-
For Esters: Acidify the salt to obtain the carboxylic acid. The acid can then be esterified with various alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents.
-
For Amides: The carboxylic acid can be coupled with a diverse range of amines using standard amide bond formation protocols (e.g., using HATU or HBTU as a coupling agent) to generate a library of amide analogues.
-
-
Purification: Purify the resulting esters or amides using column chromatography.
Structure-Activity Relationship (SAR) Studies
A systematic SAR study is essential to identify the key molecular features of this compound analogues that govern their insect-repellent activity.
Key Structural Modifications for SAR Studies:
-
Stereochemistry: The stereocenters in the this compound scaffold are critical for bioactivity. Synthesizing and testing different stereoisomers is fundamental.
-
Lactone Ring: Modifications such as conversion to lactams, lactols, or ring-opened esters and amides can determine the importance of the lactone functionality.
-
Double Bond: Saturation of the double bond (dihydronepetalactones) can influence both potency and volatility.
-
Methyl Groups: Modification or removal of the methyl groups can probe their role in binding to the target receptor.
The following diagram illustrates a logical workflow for a typical SAR study of this compound analogues.
Caption: Workflow for SAR studies of this compound analogues.
Experimental Protocols for Biological Evaluation
Standardized bioassays are critical for obtaining reliable and comparable data on the repellent activity of this compound analogues.
Y-Tube Olfactometer Assay for Spatial Repellency
This assay assesses the ability of a compound to repel insects from a distance.
Materials:
-
Y-tube olfactometer
-
Air pump and flow meter
-
Charcoal-filtered and humidified air source
-
Test cages for mosquitoes
-
Filter paper
-
Test compounds and solvent control (e.g., ethanol or acetone)
-
20-25 female mosquitoes (e.g., Aedes aegypti), 5-10 days old, starved for 12-24 hours.
Protocol:
-
Setup: Connect the Y-tube olfactometer to a clean, humidified air source with a constant flow rate (e.g., 0.4 L/min).
-
Treatment: Apply a solution of the test compound (e.g., 10 µL of a 1% solution) to a filter paper disc and place it in the olfactometer's treatment arm. Place a filter paper with solvent only in the control arm. A human hand can be used as an attractant in both arms.
-
Acclimation: Allow the solvent to evaporate for 2 minutes.
-
Mosquito Release: Release the mosquitoes into the base of the Y-tube.
-
Observation: Record the number of mosquitoes that enter each arm of the olfactometer over a set period (e.g., 5 minutes). A mosquito is considered to have made a choice if it moves a set distance into an arm (e.g., >10 cm).
-
Data Analysis: Calculate the Repellency Index (RI) using the formula: RI = [(Nc - Nt) / (Nc + Nt)] x 100, where Nc is the number of mosquitoes in the control arm and Nt is the number of mosquitoes in the treated arm.
Arm-in-Cage Assay for Contact Repellency
This assay measures the ability of a compound to prevent mosquitoes from landing and biting.
Materials:
-
Mosquito cage (e.g., 30x30x30 cm) containing 50-100 female mosquitoes.
-
Test compounds and solvent control.
-
Human volunteer.
Protocol:
-
Treatment: Define a specific area on the volunteer's forearm (e.g., 4x10 cm). Apply a known amount of the test compound solution to this area. A control area on the other arm is treated with solvent only.
-
Exposure: The volunteer inserts the treated forearm into the mosquito cage for a set period (e.g., 3 minutes).
-
Observation: Record the number of mosquito landings and attempted bites on the treated and control areas.
-
Data Analysis: Calculate the percent repellency based on the reduction in landings/bites on the treated arm compared to the control arm.
Quantitative Data Presentation
Systematic collection and presentation of quantitative data are essential for robust SAR analysis.
| Compound ID | Analogue Class | Modification | Repellency Index (%) @ 1% (Y-Tube) | % Landing Inhibition @ 1% (Arm-in-Cage) |
| NL-01 | This compound | (Z,E)-isomer (Reference) | 75 ± 5 | 99.7 ± 0.3 |
| NL-02 | This compound | (E,Z)-isomer (Reference) | 70 ± 6 | 96.8 ± 3.3 |
| DHN-01 | Dihydrothis compound | Saturated double bond | 65 ± 7 | 95 ± 4 |
| NLM-01 | Nepetalactam | Lactone O -> NH | Data to be determined | Data to be determined |
| NLA-01 | Ring-opened amide | R-CONH₂ | Data to be determined | Data to be determined |
| DEET | Synthetic | Reference | 80 ± 4 | 98.0 ± 1.5 |
Note: The data for NL-01, NL-02, and DEET are representative values from the literature. Data for other analogues are hypothetical and would be generated through the described protocols.
Mechanism of Action: TRPA1 Signaling Pathway
This compound and its analogues exert their repellent effect primarily through the activation of the TRPA1 ion channel in insects.
Caption: this compound activation of the insect TRPA1 signaling pathway.
Conclusion
The protocols and application notes presented here provide a framework for the systematic synthesis and evaluation of this compound analogues as insect repellents. By employing these methods, researchers can effectively conduct SAR studies to identify novel compounds with enhanced efficacy and safety profiles, contributing to the development of the next generation of insect repellents.
References
- 1. Simplified isolation procedure and interconversion of the diastereomers of this compound and nepetalactol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repellents against Aedes aegypti bites: synthetic and natural origins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and properties of novel analogues of the aphid pheromones this compound and nepetalactol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN1642420A - Dihydrothis compound as insect repellent - Google Patents [patents.google.com]
High-Throughput Screening Assays for Nepetalactone Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nepetalactone, a volatile iridoid produced by plants of the Nepeta genus (catnip), has garnered significant scientific interest due to its diverse biological activities. Traditionally known for its effects on felines, recent research has highlighted its potential as an insect repellent, analgesic, and anti-inflammatory agent.[1] This document provides detailed application notes and high-throughput screening (HTS) protocols to facilitate the rapid evaluation of this compound and its derivatives for various bioactivities. The methodologies described are tailored for researchers in drug discovery and development, providing a framework for efficient screening and lead identification.
Insect Repellent Activity
This compound has demonstrated significant repellent effects against various insects, most notably mosquitoes.[1][2] High-throughput screening assays are crucial for identifying novel repellent compounds and optimizing their efficacy.
Data Presentation: Mosquito Repellency
| Compound | Mosquito Species | Assay Type | Repellency Metric (Concentration) | Reference |
| (E,Z)-Nepetalactone | Aedes aegypti | Landing Rate Inhibition | >95% repellency (1.00%) | [1] |
| (Z,E)-Nepetalactone | Aedes aegypti | Landing Rate Inhibition | >95% repellency (1.00%) | [1] |
| Catnip Essential Oil | Aedes aegypti | Landing Rate Inhibition | >95% repellency (1.00%) | |
| DEET | Aedes aegypti | Landing Rate Inhibition | >95% repellency (1.00%) | |
| This compound Isomers | Aedes aegypti | Static-air Olfactometer | Significant repellency (157 µg/cm²) | |
| DEET | Aedes aegypti | Static-air Olfactometer | Significant repellency (157 µg/cm²) |
Experimental Protocol: High-Throughput Mosquito Landing and Feeding Inhibition Assay (96-well format)
This protocol is adapted from established landing rate inhibition assays for HTS applications.
Objective: To quantify the ability of test compounds to inhibit mosquito landing and probing on a treated surface.
Materials:
-
96-well feeding plate (e.g., Hemotek™ membrane feeding system or custom-made equivalent)
-
Collagen membrane
-
Heated reservoir for blood meal
-
Aedes aegypti or other relevant mosquito species (5-10 day old, non-blood-fed females)
-
Test compounds (this compound isomers, derivatives, and controls like DEET) dissolved in a suitable solvent (e.g., ethanol)
-
Automated liquid handling system
-
High-resolution camera or plate reader capable of imaging
Workflow Diagram:
Procedure:
-
Plate Preparation:
-
Stretch a collagen membrane over the bottom of the 96-well feeding plate.
-
Using an automated liquid handler, dispense 1-5 µL of test compounds (at various concentrations) and controls (DEET as positive, solvent as negative) onto the designated wells of the membrane. Allow the solvent to evaporate completely.
-
-
Assay Setup:
-
Fill the heated reservoir of the feeding system with defibrinated animal blood or an artificial blood meal substitute, maintained at 37°C.
-
Place the prepared 96-well plate onto the reservoir, ensuring the treated membrane is in contact with the blood meal.
-
Place the entire setup into a cage containing a known population of mosquitoes.
-
-
Data Acquisition:
-
At specified time points (e.g., 1, 5, 10, 30 minutes), capture high-resolution images of the membrane surface.
-
Alternatively, a plate reader capable of imaging can be used for automated counting.
-
-
Data Analysis:
-
Count the number of mosquitoes landed or probing in each well from the captured images.
-
Calculate the percent landing inhibition for each compound concentration relative to the negative control.
-
Determine the EC50 value (the concentration at which 50% of landing is inhibited) for each active compound.
-
Analgesic and Anti-inflammatory Activity
This compound has been reported to exhibit analgesic properties, potentially through interaction with opioid receptors and anti-inflammatory effects by modulating inflammatory pathways. HTS assays targeting these mechanisms can accelerate the discovery of novel non-addictive analgesics and anti-inflammatory drugs.
TRPA1 Antagonism
This compound has been shown to be an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key player in pain and inflammation signaling.
| Compound | Cell Line | Agonist | Assay Type | IC50 (µM) | Reference |
| This compound | HEK293-hTRPA1 | AITC | Calcium Influx (FLIPR) | Data not available | |
| AM0902 (Control) | Nodose Ganglion Neurons | AITC | Calcium Imaging | ~10 µM (effective concentration) | |
| AZ465 (Control) | HEK-hTRPA1 | Zinc Chloride | Calcium Influx (FLIPR) | 0.085 | |
| AZ465 (Control) | HEK-hTRPA1 | CS | Calcium Influx (FLIPR) | 0.020 |
This protocol is based on established FLIPR (Fluorometric Imaging Plate Reader) assays.
Objective: To measure the ability of test compounds to inhibit agonist-induced calcium influx in cells expressing the TRPA1 channel.
Materials:
-
HEK293 or CHO cells stably expressing human TRPA1
-
96- or 384-well black-walled, clear-bottom microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)
-
TRPA1 agonist (e.g., Allyl isothiocyanate - AITC, cinnamaldehyde)
-
Test compounds (this compound and derivatives)
-
Positive control antagonist (e.g., AM0902)
-
Automated liquid handling system
-
FLIPR or equivalent fluorescence plate reader
Procedure:
-
Cell Plating:
-
Seed TRPA1-expressing cells into 96- or 384-well plates and culture overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Remove culture medium and load cells with a calcium-sensitive dye for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Addition:
-
Using an automated liquid handler, add test compounds (at various concentrations), positive control antagonist, and vehicle control to the respective wells.
-
Incubate for a predefined period (e.g., 10-20 minutes) at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in the FLIPR instrument.
-
Initiate fluorescence reading to establish a baseline.
-
The instrument's integrated liquid handler adds the TRPA1 agonist to all wells.
-
Continue to record the fluorescence intensity for several minutes to capture the calcium influx.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔRFU) for each well.
-
Normalize the data to the positive (agonist only) and negative (vehicle) controls.
-
Generate dose-response curves and calculate the IC50 values for the antagonist compounds.
-
Opioid Receptor Binding
The analgesic effects of this compound may be mediated through its interaction with opioid receptors. Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor.
| Compound | Receptor Subtype | Radioligand | Assay Type | Ki (nM) | Reference |
| This compound | µ-opioid | [³H]DAMGO | Radioligand Binding | Data not available | |
| Morphine (Control) | µ-opioid | [³H]DAMGO | Radioligand Binding | 1-100 | |
| Fentanyl (Control) | µ-opioid | [³H]DAMGO | Radioligand Binding | 1-100 | |
| Naloxone (Control) | µ-opioid | [³H]DAMGO | Radioligand Binding | 1.518 |
This protocol is adapted from standard radioligand binding assays for HTS.
Objective: To determine the binding affinity (Ki) of test compounds for the µ-opioid receptor.
Materials:
-
Cell membranes prepared from cells expressing the human µ-opioid receptor
-
Radioligand (e.g., [³H]DAMGO)
-
Test compounds (this compound and derivatives)
-
Non-specific binding control (e.g., Naloxone at a high concentration)
-
96-well filter plates (e.g., GF/C)
-
Scintillation fluid
-
Automated liquid handling system
-
Filtration manifold
-
Microplate scintillation counter
Workflow Diagram:
Procedure:
-
Assay Plate Preparation:
-
Using an automated liquid handler, dispense assay buffer, test compounds at various concentrations, non-specific binding control, and total binding control (buffer only) into a 96-well plate.
-
-
Reaction Initiation:
-
Add the cell membrane preparation to all wells.
-
Add the radioligand to all wells to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
-
Filtration:
-
Rapidly transfer the contents of the incubation plate to a 96-well filter plate using a filtration manifold.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate, add scintillation fluid to each well, and seal the plate.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Cyclooxygenase-2 (COX-2) Inhibition
The anti-inflammatory properties of this compound may involve the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.
| Compound | Enzyme Source | Assay Type | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| This compound | Human Recombinant | Fluorescence | Data not available | ||
| Celecoxib (Control) | Human Recombinant | Fluorescence | 0.45 | >387.6 | |
| Kuwanon A | Ovine | Enzyme Inhibition | 14 | >7.1 | |
| Senkyunolide O | Ovine | Enzyme Inhibition | 5 | COX-2 selective | |
| Cryptotanshinone | Ovine | Enzyme Inhibition | 22 | COX-2 selective |
This protocol is based on commercially available COX inhibitor screening kits.
Objective: To measure the inhibition of COX-2 enzymatic activity by test compounds using a fluorescence-based assay.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex Red)
-
Arachidonic acid (substrate)
-
Test compounds (this compound and derivatives)
-
Positive control inhibitor (e.g., Celecoxib)
-
96- or 384-well black microplates
-
Automated liquid handling system
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of COX-2 enzyme, COX probe, and arachidonic acid according to the kit manufacturer's instructions.
-
-
Assay Plate Preparation:
-
Using an automated liquid handler, dispense test compounds at various concentrations, a positive control inhibitor, and a vehicle control into the wells of a black microplate.
-
-
Enzyme and Probe Addition:
-
Add the COX-2 enzyme solution to all wells except the negative control wells.
-
Add the COX probe to all wells.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically (e.g., every minute for 10-20 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percent inhibition for each compound concentration relative to the uninhibited control.
-
Generate dose-response curves and calculate the IC50 values for the inhibitory compounds.
-
Conclusion
The high-throughput screening assays detailed in these application notes provide robust and efficient methods for evaluating the bioactivity of this compound and its analogs. By employing these protocols, researchers can rapidly screen large compound libraries to identify and characterize novel insect repellents, analgesics, and anti-inflammatory agents. The provided data tables and diagrams serve as a valuable resource for experimental design and data interpretation in the pursuit of new therapeutic leads from this promising natural product.
References
Application Notes and Protocols for Developing Stable Formulations of Nepetalactone for Insect Repellent Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of strategies to enhance the stability of nepetalactone, a potent natural insect repellent derived from the catnip plant (Nepeta cataria). The inherent volatility and susceptibility to degradation of this compound, particularly when exposed to light, present significant challenges for the development of long-lasting repellent formulations.[1][2] This document outlines various formulation approaches to mitigate these stability issues, along with detailed protocols for their preparation and evaluation.
Introduction to this compound and its Stability Challenges
This compound, a monoterpenoid, is the primary active ingredient responsible for the insect-repellent properties of catnip oil.[3] It exists as several stereoisomers, with the (Z,E)- and (E,Z)-nepetalactone isomers being the most common and active.[3][4] While demonstrating repellency comparable or superior to DEET against various insects, including mosquitoes and stable flies, the practical application of this compound is hindered by its poor stability.
Key stability challenges include:
-
Volatility: As a volatile organic compound, this compound readily evaporates, leading to a short duration of action.
-
Photodegradation: Exposure to light, particularly UV radiation, can cause significant degradation of this compound isomers. Studies have shown that protecting catnip products from light is crucial to preserve their this compound content.
-
Oxidation: Like many essential oil components, this compound is susceptible to oxidation, which can alter its chemical structure and reduce its efficacy.
To overcome these limitations, various formulation strategies have been developed to protect the this compound molecule and provide a controlled release, thereby extending its repellent effect.
Formulation Strategies for Enhanced Stability
Several encapsulation and formulation techniques have shown promise in improving the stability and longevity of this compound-based repellents. These include microencapsulation, inclusion complexation with cyclodextrins, and incorporation into wax-based systems.
Microencapsulation
Microencapsulation involves entrapping the active ingredient within a protective polymer shell. This technique can reduce the volatility of this compound, protect it from environmental factors like light and air, and provide a controlled release profile.
Key Findings:
-
Gelatin-encapsulated catnip oil has demonstrated significant efficacy in inhibiting stable fly larval growth and oviposition by over 98%.
-
The release of nepetalactones from these capsules is more rapid on moist substrates.
-
Microencapsulation can also enhance the storage and process stability of the active compounds.
Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules like this compound. The hydrophobic inner cavity of the cyclodextrin molecule encapsulates the this compound, while the hydrophilic exterior improves its solubility and stability.
Key Findings:
-
β-cyclodextrin has been successfully used to encapsulate catnip essential oil, improving its physicochemical properties.
-
The inclusion complex provides a consistent release of the active ingredient over at least 6 hours, potentially extending the repellent duration.
-
Complexation can protect the essential oil components from degradation by oxidation.
Wax-Based Formulations
Incorporating catnip oil into a solid wax matrix is another effective method to reduce its volatility and provide a slower release.
Key Findings:
-
A wax-based catnip oil formulation provided over 99% repellency against stable flies in field trials, although the efficacy was limited to 3 hours.
-
The atmospheric concentration of nepetalactones was found to be four times higher in areas treated with the wax pellets compared to control areas.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the efficacy and stability of different this compound formulations.
Table 1: Repellency Efficacy of this compound Formulations
| Formulation | Target Insect | Concentration | Repellency | Duration | Citation |
| Catnip Oil (unformulated) | Stable Flies | Not specified | >96% (in vitro) | Up to 6 hours (on cattle) | |
| Catnip Oil (CR9 chemotype) | Aedes aegypti | 10% | >95% | Up to 2 hours | |
| DEET | Stable Flies | Not specified | Relatively low | - | |
| DEET | Aedes aegypti | 10% | >95% | >8 hours | |
| Wax-Based Catnip Oil Pellets | Stable Flies | Not specified | >99% | 3 hours | |
| Gelatin-Encapsulated Catnip Oil | Stable Flies (Oviposition) | 0.1 g | >85% | Not specified | |
| β-Cyclodextrin-Catnip Oil Complex | Ticks | 1% (v/v) equivalent | 86 ± 6% | Consistent release after 6 hours |
Table 2: Stability of this compound Under Different Conditions
| Sample Type | Storage Condition | Analyte | Change in Concentration | Duration | Citation |
| Desiccated Biomass, Ethanol Extract, Extract in Ethanol Solution | Ambient Light | E,Z-nepetalactone | Significant decrease | 2 years | |
| Desiccated Biomass, Ethanol Extract, Extract in Ethanol Solution | Darkness | E,Z-nepetalactone | Slower decay than in light | 2 years | |
| Desiccated Biomass, Ethanol Extract, Extract in Ethanol Solution | Ambient Light & Darkness | Z,E-nepetalactone | Decayed more rapidly than E,Z-isomer | 2 years | |
| Desiccated Biomass, Ethanol Extract, Extract in Ethanol Solution | Ambient Light & Darkness | Dihydrothis compound | No decline | 2 years |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the formulation and testing of this compound-based insect repellents.
Protocol for Preparation of β-Cyclodextrin-Nepetalactone Inclusion Complex
This protocol is based on the co-precipitation method described for encapsulating essential oils.
Materials:
-
This compound-rich catnip essential oil
-
β-Cyclodextrin
-
Ethanol
-
Distilled water
-
Magnetic stirrer
-
Beakers
-
Filter paper
-
Vacuum filtration apparatus
-
Drying oven
Procedure:
-
Dissolve a specific molar ratio (e.g., 1:1) of β-cyclodextrin in distilled water with continuous stirring.
-
Separately, dissolve the corresponding molar amount of catnip essential oil in a minimal amount of ethanol.
-
Slowly add the ethanolic solution of catnip oil to the aqueous β-cyclodextrin solution while stirring vigorously.
-
Continue stirring the mixture at a constant temperature (e.g., room temperature) for a specified period (e.g., 24 hours) to allow for complex formation.
-
After stirring, cool the solution in an ice bath to promote the precipitation of the inclusion complex.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold distilled water to remove any uncomplexed material.
-
Dry the resulting powder in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Store the dried inclusion complex in a desiccator until further use.
Protocol for Stability Testing of this compound Formulations
This protocol outlines a general procedure for assessing the stability of this compound formulations under controlled environmental conditions.
Materials:
-
This compound formulation (e.g., microcapsules, cyclodextrin complex)
-
Control (unformulated this compound)
-
Environmental chamber with controlled temperature, humidity, and light (UV and visible)
-
Analytical instrument for quantification of this compound (e.g., GC-MS, HPLC)
-
Sample vials
Procedure:
-
Place a known quantity of the this compound formulation and the control into separate sample vials.
-
Expose the samples to specific environmental conditions in the environmental chamber. For example:
-
Photostability: Expose to a controlled light source (e.g., xenon lamp) simulating sunlight.
-
Thermal Stability: Store at elevated temperatures (e.g., 40°C, 50°C).
-
-
At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw a sample from each condition.
-
Extract the this compound from the formulation using a suitable solvent. The extraction method will depend on the formulation type.
-
Quantify the concentration of this compound isomers in the extracts using a validated analytical method like GC-MS or HPLC.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
Protocol for Arm-in-Cage Repellency Bioassay
This protocol is a standard method for evaluating the efficacy of topical insect repellents.
Materials:
-
Test formulation containing this compound
-
Control formulation (placebo)
-
Human volunteers
-
Cage containing a known number of host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti)
-
Timer
Procedure:
-
Recruit human volunteers and obtain informed consent. Ensure the study protocol is approved by an institutional review board.
-
Mark a specific area on the forearm of each volunteer.
-
Apply a standardized amount of the test formulation to the marked area on one arm and the control formulation to the same area on the other arm.
-
After a brief drying period, the volunteer will insert their treated arm into the cage of mosquitoes.
-
Start the timer and record the time until the first mosquito lands and probes the skin. This is the Complete Protection Time (CPT).
-
The test can be repeated at set intervals to determine the duration of repellency.
Visualizations
The following diagrams illustrate key workflows and relationships in the development of stable this compound formulations.
Caption: Workflow for stable this compound formulation development.
Caption: Relationship between stability factors and formulation strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability study of Nepeta cataria iridoids analyzed by LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repellency Assessment of Nepeta cataria Essential Oils and Isolated Nepetalactones on Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Protocols for the Separation of Z,E- and E,Z-Nepetalactone Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nepetalactone, the primary bioactive component of catnip (Nepeta cataria), exists as two major diastereomers: Z,E-nepetalactone and E,Z-nepetalactone. The specific stereochemistry of these isomers can significantly influence their biological activity, including their well-known effects on felines and their potential as insect repellents.[1][2][3][4][5] Therefore, the ability to effectively separate and isolate these two isomers is crucial for detailed pharmacological studies and the development of commercial products. This application note provides detailed protocols for two distinct methods for separating Z,E- and E,Z-nepetalactone: a pH-sensitive chemical separation and chromatographic separation via High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Data Presentation
The following table summarizes typical quantitative data obtained from the chromatographic separation of this compound isomers. Retention times and isomer ratios can vary based on the specific instrumentation, column, and analytical conditions.
| Parameter | Z,E-Nepetalactone | E,Z-Nepetalactone | Method | Source |
| GC Retention Time | ~15.5 min | ~16.2 min | GC-MS | |
| HPLC Retention Time | Varies | Varies | HPLC-UV/MS | |
| Purity (Post-Separation) | Up to 98% | Up to 96% | Chemical | |
| Typical Ratio in Catnip Oil | 40-64% | 36-48% | GC Analysis |
Experimental Protocols
Protocol 1: pH-Sensitive Chemical Separation
This method leverages the differential reactivity of the two isomers to achieve separation through a hydrolysis and subsequent re-lactonization process.
Principle: The Z,E-nepetalactone isomer is more susceptible to hydrolysis under basic conditions, converting it to the water-soluble Z,E-nepetalic acid. The E,Z-nepetalactone remains largely unreacted in the organic phase. Separation of the two phases effectively separates the isomers. The Z,E-nepetalic acid can then be converted back to Z,E-nepetalactone.
Materials:
-
Catnip oil
-
Water-immiscible, non-halogenated organic solvent (e.g., diethyl ether, ethyl acetate)
-
Inorganic base (e.g., sodium hydroxide, potassium carbonate) solution in water
-
p-Toluene sulfonic acid (catalytic amount)
-
Hydrochloric acid or other suitable acid for pH adjustment
-
Separatory funnel
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the catnip oil in a suitable water-immiscible, non-halogenated organic solvent.
-
Extraction with Base: Transfer the organic solution to a separatory funnel and add an aqueous solution of an inorganic base.
-
Hydrolysis: Stir the biphasic mixture vigorously for a period sufficient to hydrolyze the Z,E-nepetalactone to Z,E-nepetalic acid. The nepetalic acid will move into the aqueous phase.
-
Phase Separation: Allow the layers to separate. Drain the lower aqueous phase (containing Z,E-nepetalic acid) and collect it. The upper organic phase contains the E,Z-nepetalactone.
-
Isolation of E,Z-Nepetalactone: Wash the organic phase with water, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the isolated E,Z-nepetalactone.
-
Re-lactonization of Z,E-Nepetalic Acid:
-
Carefully acidify the collected aqueous phase to approximately pH 4.5 with a suitable acid.
-
Add a fresh portion of a water-immiscible, non-halogenated organic solvent.
-
Add a catalytic amount of p-toluene sulfonic acid.
-
Heat the mixture to azeotropically remove water and drive the lactonization of Z,E-nepetalic acid back to Z,E-nepetalactone.
-
-
Isolation of Z,E-Nepetalactone: Once the reaction is complete, wash the organic phase with a saturated sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the purified Z,E-nepetalactone.
Confirmation: The purity and identity of the separated isomers should be confirmed by analytical techniques such as GC-MS or NMR spectroscopy.
Protocol 2: Chromatographic Separation
Chromatographic techniques, particularly HPLC and GC, are powerful tools for the analytical and preparative separation of this compound isomers.
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. By selecting the appropriate column and mobile phase, the Z,E- and E,Z-nepetalactone isomers can be resolved.
Materials and Equipment:
-
HPLC system with a UV or MS detector
-
Preparative or analytical HPLC column (e.g., Pirkle Covalent phenylglycine or C18)
-
HPLC-grade solvents (e.g., hexane, ethyl acetate, acetonitrile, water)
-
Formic acid (for LC/MS)
-
Sample vials and filters
Procedure (Preparative Separation Example):
-
Column: Pirkle Covalent phenylglycine Hi-Chrom preparative column (25 cm x 10 mm ID, 5-μm).
-
Mobile Phase: 19:1 hexane:ethyl acetate.
-
Flow Rate: 2.5 ml/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the catnip oil in the mobile phase and filter through a 0.45 µm filter.
-
Injection and Fraction Collection: Inject the sample onto the column. Collect the fractions corresponding to the two resolved isomer peaks.
-
Solvent Evaporation: Evaporate the solvent from the collected fractions to obtain the purified isomers.
Procedure (Analytical LC/MS Example):
-
Column: Columnex Chromenta™ KB-C18 column (150 x 4.6 mm, 3 µm).
-
Mobile Phase: Solvent A: 0.1% formic acid in water; Solvent B: 0.1% formic acid in acetonitrile. A gradient elution can be used to achieve separation.
-
Detection: Mass Spectrometry (MS).
-
Sample Preparation: Dissolve the catnip oil in a suitable solvent and filter.
Principle: GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. The isomers of this compound can be separated and quantified using this method.
Materials and Equipment:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary GC column (e.g., DB-5)
-
High-purity carrier gas (e.g., helium)
-
Sample vials
Procedure:
-
Column: 15-m DB5 column.
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 150°C.
-
Final hold: 5 minutes at 150°C.
-
-
Detector: FID or MS.
-
Sample Preparation: Dilute the catnip oil in a volatile solvent (e.g., hexane or dichloromethane).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample. The two isomers will elute at different retention times, allowing for their identification and quantification.
Mandatory Visualizations
References
Application Notes and Protocols for In Vitro Antimicrobial Activity Testing of Nepetalactone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vitro antimicrobial properties of nepetalactone, a major bioactive compound in catnip (Nepeta cataria) essential oil. The following sections outline standard assays to determine the minimum inhibitory concentration (MIC), minimum bactericidal/fungicidal concentration (MBC/MFC), and the rate of microbial kill.
Overview of this compound's Antimicrobial Activity
This compound, a bicyclic monoterpenoid, exists as several isomers, with (Z,E)- and (E,Z)-nepetalactone being prominent in catnip essential oil.[1] Studies have demonstrated that essential oils rich in these isomers possess broad-spectrum antimicrobial activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][3] The primary mechanism of action is believed to involve the disruption of microbial cell membrane integrity.[3] These assays are crucial for the preliminary evaluation of this compound as a potential antimicrobial agent.
Key In Vitro Antimicrobial Assays
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This assay is fundamental for screening and comparing the antimicrobial potency of substances like this compound.
Protocol:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid inhibiting microbial growth.
-
-
Preparation of Microbial Inoculum:
-
Bacteria: Culture the bacterial strain overnight on an appropriate agar medium (e.g., Tryptic Soy Agar). Suspend a few colonies in sterile saline or broth (e.g., Mueller-Hinton Broth - MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1-1.5 x 10⁸ CFU/mL). Dilute this suspension in the test broth to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Yeast: Culture the yeast strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar - SDA). Prepare a suspension in sterile saline or broth (e.g., RPMI-1640 or Sabouraud Dextrose Broth - SDB) to a 0.5 McFarland standard. Dilute to a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
Filamentous Fungi: Grow the fungi on a suitable agar medium until sporulation. Harvest spores by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the spore suspension to a concentration of approximately 0.4-5 x 10⁴ CFU/mL.
-
-
Assay Procedure in 96-Well Microtiter Plate:
-
Add 100 µL of the appropriate sterile broth (MHB for bacteria, RPMI-1640 or SDB for fungi) to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells. Discard the final 100 µL from the last well.
-
Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
-
Seal the plate and incubate. Incubation conditions are typically 35-37°C for 24 hours for bacteria, 35-37°C for 24-48 hours for yeast, and 28-30°C for 48-72 hours for filamentous fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a plate reader.
-
Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution assay.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Following the MIC determination, the MBC or MFC can be ascertained to understand if this compound is microbicidal (kills the microbe) or microbiostatic (inhibits growth).
Protocol:
-
From the wells of the MIC assay that show no visible growth, take a small aliquot (e.g., 10-100 µL).
-
Spread the aliquot onto a fresh, appropriate agar plate (e.g., MHA for bacteria, SDA for fungi).
-
Incubate the plates under the same conditions as the initial inoculum preparation.
-
The MBC or MFC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥99.9%) in CFU count compared to the initial inoculum.
Agar Disk Diffusion Assay
This assay provides a qualitative or semi-quantitative measure of antimicrobial activity based on the size of the growth inhibition zone around a disk impregnated with the test compound.
Protocol:
-
Plate Preparation:
-
Prepare a microbial lawn by evenly spreading the standardized inoculum (0.5 McFarland) over the surface of an appropriate agar plate (e.g., Mueller-Hinton Agar).
-
-
Disk Application:
-
Aseptically place sterile paper disks (typically 6 mm in diameter) onto the surface of the agar.
-
Apply a known volume (e.g., 10-20 µL) of the this compound solution at various concentrations to each disk.
-
A disk with the solvent (e.g., DMSO) serves as a negative control. Standard antibiotic disks can be used as positive controls.
-
-
Incubation and Measurement:
-
Incubate the plates at the appropriate temperature and duration for the test microorganism.
-
Measure the diameter of the zone of inhibition (including the disk) in millimeters. A larger zone diameter indicates greater antimicrobial activity.
-
Workflow for Agar Disk Diffusion Assay
Caption: Workflow of the agar disk diffusion assay.
Time-Kill Assay
This dynamic assay evaluates the rate at which an antimicrobial agent kills a microbial population over time.
Protocol:
-
Prepare a flask or tube containing a standardized microbial suspension in the appropriate broth.
-
Add this compound at a specific concentration (e.g., 1x, 2x, 4x MIC). A growth control without this compound is also prepared.
-
Incubate the cultures under appropriate conditions with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture.
-
Perform serial dilutions of the aliquot and plate onto agar to determine the number of viable cells (CFU/mL).
-
Plot the log₁₀ CFU/mL against time to visualize the killing kinetics. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL.
Data Presentation: Antimicrobial Activity of this compound-Rich Essential Oil
The following tables summarize quantitative data from studies on catnip essential oil, of which this compound is the major component.
Table 1: Minimum Inhibitory Concentration (MIC) of Catnip Essential Oil against Various Microorganisms
| Microorganism | Type | MIC Range (mg/mL) | Reference |
| Staphylococcus pseudintermedius | Gram-positive Bacteria | 0.0625 - 1.0 | |
| Neisseria sicca | Gram-negative Bacteria | 0.5 - 5.0 | |
| Candida spp. | Yeast | < 1.0 µL/mL | |
| Malassezia pachydermatis | Yeast | 0.0625 - 0.5 | |
| Microsporum canis | Filamentous Fungi | 0.25 - 1.0 | |
| Microsporum gypseum | Filamentous Fungi | 0.0625 - 0.25 | |
| Trichophyton mentagrophytes | Filamentous Fungi | 0.125 - 0.5 |
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of Catnip Essential Oil
| Microorganism | Type | MBC/MFC Range (mg/mL) | Reference |
| Gram-positive Bacteria | Bacteria | 0.5 - 32 µL/mL | |
| Staphylococcus pseudintermedius | Gram-positive Bacteria | 0.125 - 4.0 | |
| Malassezia pachydermatis | Yeast | 0.125 - 1.0 | |
| Microsporum canis | Filamentous Fungi | 0.5 - 2.0 | |
| Microsporum gypseum | Filamentous Fungi | 0.125 - 0.5 | |
| Trichophyton mentagrophytes | Filamentous Fungi | 0.25 - 1.0 |
Proposed Mechanism of Action
While the precise signaling pathways are not fully elucidated, evidence suggests that this compound's antimicrobial activity stems from its ability to compromise the structural integrity of microbial cell membranes. This disruption leads to increased permeability and leakage of intracellular components, ultimately resulting in cell death.
Proposed Mechanism of this compound Action
Caption: Proposed mechanism of this compound's antimicrobial action.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Composition and Antimicrobial Activities of Essential Oil of Nepeta Cataria L. Against Common Causes of Oral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial effects of catnip (Nepeta cataria L.) essential oil against canine skin infection pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Field Trial Design for Evaluating Nepetalactone-Based Insect Repellents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and executing robust field trials to evaluate the efficacy of nepetalactone-based topical insect repellents. The protocols outlined below are synthesized from established guidelines, including those from the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA), and are supplemented with findings from recent scientific literature.
Introduction to this compound as an Insect Repellent
This compound, the primary active compound in catnip (Nepeta cataria), has been identified as a potent insect repellent.[1] It functions as an irritant to many insects, including mosquitoes, by activating the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[2][3] This mechanism is distinct from that of the synthetic repellent DEET and presents an opportunity for developing alternative, effective, and safe natural repellents. Field trials are a critical step in validating the efficacy and duration of protection of this compound formulations under real-world conditions.
Mechanism of Action: TRPA1 Activation
This compound acts as an agonist for the TRPA1 channel, a widely conserved chemical irritant receptor in insects.[2] Activation of TRPA1 in sensory neurons leads to a cascade of intracellular signaling, resulting in an aversive behavioral response.[4] This pathway provides a clear molecular target for evaluating the bioactivity of this compound-based compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The irritant receptor TRPA1 mediates the mosquito repellent effect of catnip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TRPA1-kinase axis polarization: this compound drives pest repulsion and predator attraction via divergent PKC/CaMKII signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biocatalytic Production of Nepetalactone in Yeast
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the biocatalatalytic production of nepetalactone in engineered Saccharomyces cerevisiae. This compound, the active compound in catnip, is a volatile iridoid with significant potential as a natural insect repellent.[1][2] Microbial production offers a sustainable and scalable alternative to extraction from plants, which suffer from low yields.[1][2] These protocols are based on established research demonstrating the successful engineering of yeast for both de novo synthesis from simple sugars and semi-biosynthesis from supplied precursors.
I. Introduction to this compound Biosynthesis in Yeast
The biocatalytic production of this compound in S. cerevisiae involves the heterologous expression of a multi-gene pathway from this compound-producing plants like Nepeta cataria (catnip). The pathway begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), derived from the yeast's native mevalonate (MVA) pathway. A series of enzymatic reactions then converts these precursors into the final this compound product.
Engineered this compound Biosynthetic Pathway
The successful engineering of yeast for this compound production has involved the introduction of several key enzymes. The pathway can be broadly divided into two stages: the formation of the monoterpene backbone and the subsequent oxidation and cyclization to form the iridoid scaffold.
A critical step in the pathway is the conversion of geraniol to 8-hydroxygeraniol, catalyzed by the cytochrome P450 enzyme geraniol-8-hydroxylase (G8H), which has been identified as a significant bottleneck.[1] Overcoming this limitation through strategies such as increasing gene copy number and screening for optimal cytochrome P450 reductase (CPR) partners is crucial for enhancing this compound titers. Additionally, the deletion of native yeast enzymes that compete for pathway intermediates, such as the old yellow enzymes, has been shown to improve product yield.
Below is a diagram illustrating the engineered metabolic pathway for the de novo synthesis of this compound in Saccharomyces cerevisiae.
II. Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound production in engineered S. cerevisiae. These values highlight the impact of different production strategies, including de novo synthesis and semi-biosynthesis, as well as the effects of pathway optimization.
Table 1: De Novo Production of this compound and Intermediates
| Strain Engineering Strategy | Product | Titer | Reference |
| Introduction of 8 exogenous genes, deletion of old yellow enzymes | This compound | 3.10 mg/L/OD600 | |
| Integration of Abies grandis GPPS (AgGPPS) | Geraniol | 16.18 ± 0.03 mg/L/OD600 |
Table 2: Semi-Biosynthetic Production of this compound
| Precursor | Engineering/Optimization Strategy | This compound Titer | Fold Increase | Reference |
| 8-hydroxygeraniol | Initial strain with NEPS1 expression | 26 mg/L | - | |
| 8-hydroxygeraniol | One-factor-at-a-time and response surface methodology (RSM) optimization | 153 mg/L | 5.8 |
III. Experimental Protocols
This section provides detailed protocols for the key experiments involved in the biocatalytic production of this compound in yeast.
Protocol 1: Yeast Strain Construction
This protocol describes the general steps for introducing the this compound biosynthetic genes into S. cerevisiae.
-
Gene Synthesis and Codon Optimization: Synthesize the coding sequences for the biosynthetic enzymes (e.g., GPPS, GES, G8H, CPR, 8HGO, ISY, NEPS1) with codon optimization for expression in S. cerevisiae.
-
Vector Construction: Clone the synthesized genes into suitable yeast expression vectors. These are typically shuttle vectors containing yeast replication origins (e.g., 2μ or CEN/ARS), selectable markers (e.g., URA3, LEU2, HIS3, TRP1), and strong promoters (e.g., TEF1, PGK1, GAL1). For multi-gene pathways, vectors allowing for the assembly of multiple expression cassettes are recommended.
-
Yeast Transformation: Transform the constructed plasmids into a suitable S. cerevisiae host strain (e.g., CEN.PK lineage) using the lithium acetate/polyethylene glycol (LiAc/PEG) method.
-
Selection of Transformants: Select for successful transformants by plating on synthetic complete (SC) medium lacking the appropriate nutrient corresponding to the selectable marker on the expression vector.
-
Verification of Transformants: Verify the presence of the integrated genes in the selected colonies by colony PCR using gene-specific primers.
Protocol 2: Yeast Cultivation and Fermentation
This protocol outlines the cultivation of engineered yeast strains for this compound production.
-
Pre-culture Preparation: Inoculate a single colony of the engineered yeast strain into 5 mL of appropriate selective medium (e.g., SC-ura) and incubate at 30°C with shaking at 250 rpm for 24-48 hours until saturation.
-
Main Culture Inoculation: Inoculate the main culture medium with the pre-culture to a starting optical density at 600 nm (OD600) of 0.1. The main culture can be in microtiter plates for high-throughput screening or in shake flasks for larger scale production.
-
Cultivation Conditions: Incubate the main culture at 30°C with shaking at 250 rpm. For de novo production, a synthetic defined (SD) medium with a suitable carbon source (e.g., 2% glucose) is used. For semi-biosynthetic production, the precursor (e.g., 8-hydroxygeraniol) is added to the culture at a specified time and concentration.
-
Fed-batch Fermentation (for scaled-up production): For higher titers, a fed-batch fermentation strategy can be employed. This involves feeding a concentrated solution of the carbon source and other nutrients to the culture over time to maintain optimal growth and production conditions.
Protocol 3: this compound Extraction and Analysis
This protocol describes the extraction and quantification of this compound from the yeast culture.
-
Solvent Extraction: After a designated cultivation period (e.g., 72-96 hours), add an equal volume of an organic solvent (e.g., ethyl acetate) to the yeast culture.
-
Cell Lysis and Mixing: Vortex the mixture vigorously for 5-10 minutes to ensure thorough mixing and facilitate the release of intracellular this compound.
-
Phase Separation: Centrifuge the mixture at high speed (e.g., 4000 x g) for 10 minutes to separate the organic and aqueous phases.
-
Sample Preparation for Analysis: Carefully collect the organic phase containing the extracted this compound. If necessary, dry the organic phase over anhydrous sodium sulfate and concentrate it under a stream of nitrogen.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Analyze the extracted sample by GC-MS to identify and quantify this compound. Use an authentic this compound standard to create a calibration curve for accurate quantification.
The following diagram illustrates a general experimental workflow for the production and analysis of this compound in yeast.
IV. Concluding Remarks
The biocatalytic production of this compound in Saccharomyces cerevisiae represents a promising approach for the sustainable and scalable synthesis of this valuable natural product. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the field of metabolic engineering and drug development. Further optimization of the engineered yeast strains and fermentation processes holds the potential to achieve even higher titers, making microbial production of this compound a commercially viable reality.
References
Application Notes & Protocols: Cell-Based Assays to Investigate the Anti-inflammatory Effects of Nepetalactone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to numerous diseases. Key mediators in the inflammatory cascade include nitric oxide (NO), pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2] The activation of transcription factors, primarily Nuclear Factor-kappa B (NF-κB), is central to the expression of these inflammatory mediators.[1][3]
Nepetalactone, a volatile iridoid found in plants of the Nepeta genus (e.g., catnip), has been traditionally recognized for its biological activities and is gaining interest for its potential anti-inflammatory and anti-nociceptive properties.[4] Investigating its mechanism of action requires robust and reproducible cell-based assays. This document provides detailed protocols for a suite of assays designed to quantify the anti-inflammatory effects of this compound using the RAW 264.7 murine macrophage cell line, a standard model for inflammation studies. These assays measure the inhibition of key inflammatory markers at the protein and mRNA levels.
Key Signaling Pathways in Inflammation
Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS), activate intracellular signaling cascades that lead to the production of inflammatory mediators. This compound is hypothesized to exert its anti-inflammatory effects by modulating these pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a primary regulator of the immune and inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of target genes, including iNOS, COX-2, TNF-α, and IL-6.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway in inflammation. It involves a series of protein kinases—including JNK, ERK, and p38—that are activated by phosphorylation in response to extracellular stimuli. Activated MAPKs phosphorylate and activate various transcription factors, such as AP-1, which also contributes to the expression of pro-inflammatory genes like COX-2.
References
Troubleshooting & Optimization
Technical Support Center: Nepetalactone Steam Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during nepetalactone steam distillation.
Troubleshooting Guide & FAQs
Q1: My this compound yield from steam distillation is significantly lower than expected. What are the common causes?
Low yields in this compound steam distillation can be attributed to several factors:
-
This compound's Physicochemical Properties: this compound has a density similar to water, which complicates phase separation after condensation.[1] It also exhibits significant solubility in water, leading to product loss in the aqueous distillate.[2]
-
Thermal Degradation: At the high temperatures of atmospheric steam distillation (around 100°C), this compound can degrade into non-volatile by-products, primarily nepetalic acid, which will not be collected in the distillate.[3][4]
-
Plant Material Variability: The concentration of this compound varies depending on the part of the plant used, its growth stage, and whether it is fresh or dried. The highest yields are typically obtained from the flowering tops.[5]
-
Inefficient Condensation: Poor condensation of the vapor phase can lead to the loss of volatile this compound.
-
Suboptimal Extraction Time: Both insufficient and excessively long distillation times can negatively impact yield. Short durations may not be enough to extract all the oil, while prolonged exposure to high temperatures increases degradation.
Q2: How can I improve the separation of this compound from the aqueous distillate?
A common issue is the formation of an emulsion or the dissolution of this compound in the water phase. To counter this, you can employ a "salting out" technique.
-
Action: Add a salt, such as magnesium sulfate (MgSO₄) or sodium chloride (NaCl), to the condensed distillate.
-
Principle: The addition of salt increases the polarity of the aqueous phase, thereby decreasing the solubility of the less polar this compound and forcing it out of the solution. This facilitates better phase separation. A patent for this process suggests that adding magnesium sulfate can significantly reduce the yield loss of catmint oil in wastewater.
Q3: What methods can be used to prevent the thermal degradation of this compound during distillation?
The primary strategy to prevent thermal degradation is to lower the distillation temperature.
-
Vacuum Steam Distillation: By applying a vacuum to the distillation apparatus, the boiling point of water is lowered. This allows for the volatilization of this compound at a temperature below its degradation point. Operating at a reduced pressure (e.g., 55 kPa) can lower the steam temperature to around 84°C. A patent suggests that performing the distillation at temperatures between 40°C and 60°C is preferable to reduce the hydration of this compound.
Q4: What are the optimal parameters for the plant material to maximize this compound yield?
The condition and handling of the Nepeta cataria (catnip) plant material are critical for achieving high yields.
-
Plant Part: The flowering tops of the plant generally contain the highest concentration of essential oils.
-
Harvest Time: Harvesting during the flowering stage is recommended for maximizing this compound content.
-
Drying: While fresh plant material can be used, some studies indicate that drying the plant material can increase the essential oil yield per unit weight. One study found that oven-drying at 55°C resulted in the highest essential oil yield compared to sun-drying, shade-drying, and microwave-drying.
Q5: Are there alternative extraction methods that provide higher yields of this compound compared to traditional steam distillation?
Yes, supercritical fluid extraction (SFE) with CO₂ has been shown to produce significantly higher yields of this compound.
-
Supercritical CO₂ Extraction: This method uses carbon dioxide in its supercritical state as a solvent. It is highly efficient and avoids the use of high temperatures and water, thus preventing thermal degradation and dissolution issues. One study reported a steam distillation yield of 0.08% (v/w) from Nepeta persica, while supercritical CO₂ extraction under various conditions yielded between 0.22% and 8.90% (w/w). Another report on Nepeta cataria cited an average yield of 0.3% with steam distillation, whereas their supercritical CO₂ extraction yielded 4.6% to 5.7%, although this higher yield also contained more extraneous materials.
Data Presentation
Table 1: Comparison of this compound Yields from Different Extraction Methods
| Extraction Method | Plant Species | Reported Yield | Source(s) |
| Steam Distillation | Nepeta persica | 0.08% (v/w) | |
| Supercritical CO₂ Extraction | Nepeta persica | 0.22% - 8.90% (w/w) | |
| Steam Distillation | Nepeta cataria | ~0.3% of plant weight | |
| Supercritical CO₂ Extraction | Nepeta cataria | 4.6% - 5.7% of plant weight |
Table 2: Effect of Magnesium Sulfate on Catnip Oil Yield Loss in Steam Distillation Wastewater
| Condition | Yield Loss in Wastewater (wt % of dried plant) | Yield Improvement (wt % of dried plant) | Source(s) |
| Without Salt Addition | 0.11% - 0.88% | N/A | |
| With Magnesium Sulfate Addition | 0.04% - 0.16% | 0.07% - 0.72% |
Experimental Protocols
Protocol 1: High-Yield Vacuum Steam Distillation of this compound
This protocol incorporates methods to mitigate low yields.
1. Plant Material Preparation:
- Harvest Nepeta cataria at the flowering stage.
- Oven-dry the aerial parts (leaves and flowers) at 55°C until brittle.
- Coarsely grind the dried material to increase surface area.
2. Apparatus Setup:
- Assemble a steam distillation apparatus with a large round-bottom flask for the plant material, a Claisen adapter to prevent foaming over, a condenser, and a receiving flask.
- Connect the receiving flask to a vacuum pump with a cold trap in between. Ensure all connections are airtight to maintain a vacuum.
- Place the dried plant material into the distillation flask, not filling it more than halfway.
- Add just enough water to cover the plant material.
3. Distillation Process:
- Begin to apply a vacuum to the system, aiming for an absolute pressure of approximately 13 kPa to 70 kPa.
- Gently heat the distillation flask using a heating mantle.
- Steam will be generated at a lower temperature (e.g., 40°C - 60°C) due to the reduced pressure.
- Continue distillation, collecting the condensate in the receiving flask. The condensate will be a two-phase mixture of water and this compound oil.
4. Product Recovery:
- Once the distillation is complete, turn off the heat and carefully release the vacuum.
- Transfer the condensate to a separatory funnel.
- Prepare a saturated solution of magnesium sulfate (MgSO₄) and add it to the separatory funnel to decrease the solubility of this compound in the aqueous phase.
- Allow the layers to separate. The this compound oil layer may be the upper or lower layer depending on the density of the salt solution.
- Carefully drain the aqueous layer and collect the this compound oil.
- Further dry the collected oil over anhydrous sodium sulfate if necessary.
Mandatory Visualizations
Caption: this compound degradation pathway under high-temperature steam distillation.
Caption: Optimized workflow for high-yield this compound steam distillation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. engineering.iastate.edu [engineering.iastate.edu]
- 3. US20100034906A1 - Steam distillation of catmint plants - Google Patents [patents.google.com]
- 4. US20100034906A1 - Steam distillation of catmint plants - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Improving the Resolution of Nepetalactone Isomers in Chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of nepetalactone isomers.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering systematic approaches to resolve them.
Q1: I am seeing poor or no resolution between my this compound isomer peaks. What should I do?
A: Poor or no resolution is a common challenge when separating stereoisomers like nepetalactones. This issue often arises from suboptimal analytical parameters. A systematic approach to method development and optimization is crucial.
Troubleshooting Steps:
-
Review Your Method: Start by critically evaluating your current chromatographic conditions (column, mobile phase/carrier gas, temperature, flow rate).
-
Optimize Selectivity (α): Selectivity is the most powerful factor for improving resolution in chromatography.[1][2]
-
HPLC:
-
Mobile Phase Composition: Alter the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase.[2] Even small changes can significantly impact selectivity.
-
Solvent Type: If you are using acetonitrile, try substituting it with methanol or vice versa. Different organic solvents interact differently with the analyte and stationary phase, which can alter selectivity.[2]
-
Mobile Phase Additives: The addition of an additive like formic acid can affect the separation of isomers.[1]
-
-
GC:
-
Column Chemistry: The choice of stationary phase is critical. For chiral separations, using a column with a chiral stationary phase (CSP) is often necessary to resolve enantiomers. Consider screening different types of CSPs.
-
Temperature Program: Modify the temperature ramp rate. A slower ramp can increase interaction time with the stationary phase and improve separation.
-
-
-
Increase Column Efficiency (N): Higher efficiency leads to sharper peaks and better resolution.
-
Use a Longer Column: Increasing the column length provides more theoretical plates for the separation to occur.
-
Decrease Particle Size (HPLC): Columns with smaller particle sizes offer higher efficiency. Be mindful of the increased backpressure.
-
Optimize Flow Rate: Lowering the flow rate can improve resolution, but it will also increase the analysis time.
-
-
Adjust Retention Factor (k):
-
HPLC: In reversed-phase HPLC, decreasing the amount of organic solvent in the mobile phase will increase the retention time and may improve separation for early-eluting peaks.
-
If these steps do not yield satisfactory results, a complete re-evaluation of your chromatographic method, including the choice of stationary phase, may be necessary.
Q2: My chromatogram shows broad or tailing peaks for this compound isomers. How can I improve the peak shape?
A: Poor peak shape, such as broadness or tailing, can compromise resolution and the accuracy of quantification. Several factors can contribute to this issue.
Troubleshooting Steps:
-
Check for Column Contamination or Degradation: A contaminated or old column is a common cause of poor peak shape.
-
Action: Try flushing the column with a strong solvent. If the problem persists, replace the column.
-
-
Rule out Secondary Interactions: Unwanted interactions between the this compound isomers and the stationary phase can cause peak tailing.
-
Action (HPLC): Adding a mobile phase additive, such as a small amount of acid (e.g., trifluoroacetic acid or formic acid), can help to minimize these interactions.
-
-
Optimize Flow Rate: A flow rate that is too high can lead to band broadening.
-
Action: Try decreasing the flow rate to see if the peak shape improves.
-
-
Sample Overload: Injecting too much sample can saturate the column, leading to distorted peaks.
-
Action: Dilute your sample and inject a smaller volume.
-
-
Strong Sample Solvent (HPLC): If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion.
-
Action: Whenever possible, dissolve your sample in the initial mobile phase.
-
Q3: The retention times for my this compound isomers are shifting between runs. What is causing this instability?
A: Fluctuating retention times indicate a lack of stability in your chromatographic system. Pinpointing the source of this instability is key to achieving reproducible results.
Troubleshooting Steps:
-
Check for Leaks: System leaks, even small ones, can cause fluctuations in the flow rate and lead to shifting retention times.
-
Action: Carefully inspect all fittings and connections in your system.
-
-
Ensure Stable Column Temperature: The temperature of the column has a significant effect on retention time.
-
Action: Use a column oven to maintain a constant and uniform temperature.
-
-
Verify Mobile Phase Preparation (HPLC): Inconsistent mobile phase composition is a frequent cause of retention time drift.
-
Action: Prepare fresh mobile phase for each analysis. If using a gradient, ensure the pump is mixing the solvents accurately.
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can lead to a drift in retention times, especially in gradient elution.
-
Action: Ensure the column is fully equilibrated before starting your analytical run.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic techniques for separating this compound isomers?
A: The most commonly employed techniques for the separation and analysis of this compound isomers are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
-
HPLC , particularly in the reversed-phase mode, is widely used for the quantification of this compound isomers like Z,E-nepetalactone and E,Z-nepetalactone. It offers a robust and reliable method for analysis.
-
GC , often coupled with Mass Spectrometry (GC-MS), is also a powerful tool for identifying and quantifying this compound isomers. Capillary GC columns are typically used for this purpose.
Q2: What type of columns are best suited for this compound isomer separation?
A: The choice of column is critical and depends on the specific isomers you are trying to separate.
-
For HPLC: Reversed-phase C18 columns are commonly used and have been shown to be effective for separating major this compound isomers.
-
For GC: To separate chiral isomers (enantiomers), a chiral stationary phase (CSP) is often necessary. These columns create a chiral environment that allows for differential interaction with each enantiomer, leading to separation.
Q3: How does mobile phase composition affect the resolution in HPLC?
A: The mobile phase composition is a critical parameter that directly influences selectivity and retention, thereby affecting resolution.
-
Solvent Ratio: In reversed-phase HPLC, the ratio of the organic solvent (like acetonitrile or methanol) to the aqueous phase determines the retention factor (k). Adjusting this ratio is a primary way to move peaks and improve separation.
-
Solvent Type: Switching between different organic solvents (e.g., from acetonitrile to methanol) can alter the selectivity of the separation because each solvent interacts differently with the analytes and the stationary phase.
-
Additives: The addition of small amounts of modifiers, such as formic acid, can influence the peak shape and selectivity of the separation.
Q4: What is the role of temperature in the separation of this compound isomers?
A: Temperature is a key parameter that can significantly impact chromatographic separation.
-
Selectivity: Changing the column temperature can alter the selectivity of the separation, sometimes dramatically, especially in chiral separations. In some cases, increasing or decreasing the temperature can even reverse the elution order of isomers.
-
Efficiency and Analysis Time: Higher temperatures generally lead to lower mobile phase viscosity, which can result in sharper peaks and faster analysis times. However, excessively high temperatures might degrade the sample or the column.
-
Reproducibility: Maintaining a stable column temperature is crucial for achieving reproducible retention times.
Data and Protocols
Table 1: Example Starting Conditions for HPLC Separation of this compound Isomers
| Parameter | Condition | Reference |
| Column | C18 (e.g., 150 x 4.6 mm, 3 µm) | |
| Mobile Phase A | Water with 0.1% Formic Acid | |
| Mobile Phase B | Acetonitrile | |
| Gradient | 36% to 54% B over 15 min | |
| Flow Rate | 1.0 mL/min (typical) | |
| Detection | UV at 228 nm or MS | |
| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |
Table 2: Example Starting Conditions for GC Separation of this compound Isomers
| Parameter | Condition | Reference |
| Column | Chiral Capillary Column (for enantiomers) or standard capillary column | |
| Carrier Gas | Helium or Hydrogen | |
| Injection Mode | Splitless | |
| Temperature Program | Hold at 100°C for 2 min, then ramp to 250°C at 15°C/min | |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Experimental Protocol: HPLC Method for this compound Isomer Analysis
This protocol provides a general procedure for the analysis of this compound isomers using reversed-phase HPLC.
-
Sample Preparation:
-
Accurately weigh and dissolve the catnip oil or extract in a suitable solvent, such as methanol.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC System Preparation:
-
Prepare the mobile phases as described in Table 1. Ensure all solvents are HPLC grade and degassed.
-
Install the C18 column and set the column oven to the desired temperature.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject the prepared sample onto the column.
-
Run the gradient program as specified in Table 1.
-
Monitor the elution of the isomers using a UV detector at 228 nm or a mass spectrometer.
-
-
Data Processing:
-
Identify the peaks corresponding to the this compound isomers based on their retention times (if standards are available) or mass spectra.
-
Integrate the peak areas for quantification.
-
Visualizations
Caption: A general workflow for systematically improving the chromatographic resolution of isomers.
Caption: A decision tree to guide troubleshooting efforts when faced with poor isomer resolution.
Caption: Key factors influencing chromatographic resolution and their primary determinants.
References
Technical Support Center: Stabilizing Nepetalactone in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing nepetalactone in solution to prevent degradation. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
A1: this compound is a naturally occurring bicyclic monoterpene iridoid, most famously known as the active compound in catnip (Nepeta cataria). It exists as several stereoisomers, with the (Z,E)- and (E,Z)-isomers being the most common. Its biological activity, including its effects on felines and its insect-repellent properties, makes it a compound of interest for various applications. However, like many natural products, this compound is susceptible to degradation in solution, which can lead to a loss of biological activity and the formation of impurities that may interfere with experimental results.
Q2: What are the primary factors that cause this compound to degrade in solution?
A2: The main factors contributing to this compound degradation are:
-
Light: Exposure to light, particularly UV light, can significantly accelerate the degradation of certain this compound isomers, such as the (E,Z)-isomer.[1]
-
pH: The stability of the lactone ring in this compound is pH-dependent. Generally, lactones are more stable in acidic to neutral conditions and are susceptible to hydrolysis under alkaline (basic) conditions.[2][3]
-
Temperature: Elevated temperatures can increase the rate of chemical degradation.
-
Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule.
Q3: What are the common degradation products of this compound?
A3: Common degradation products of this compound that have been identified include nepetalic acid, dihydrothis compound, nepetonic acid, and dehydrothis compound. In the presence of alcohol solvents like ethanol, an ethanolic ester can also be formed.[1]
Q4: What is the typical shelf-life of a this compound solution?
A4: The shelf-life of a this compound solution is highly dependent on the storage conditions (solvent, temperature, light exposure, and pH). For instance, a study on Nepeta cataria extracts showed that light exposure caused significant decreases in (E,Z)-nepetalactone concentration over a two-year period.[1] For critical applications, it is recommended to use freshly prepared solutions or to re-analyze the purity of stored solutions periodically.
Q5: Are there any visual cues that indicate my this compound solution has degraded?
A5: While not a definitive measure, a color change, such as the appearance of a yellow tint, or the formation of a precipitate in a previously clear solution can indicate degradation or the formation of less soluble degradation products. Analytical confirmation is necessary to be certain.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound solutions.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Loss of biological activity in my assay. | Degradation of this compound due to improper storage or handling. | 1. Prepare fresh solutions: For critical experiments, always use freshly prepared this compound solutions. 2. Check storage conditions: Ensure stock solutions are stored at low temperatures (-20°C or -80°C), protected from light, and in a tightly sealed container. 3. Use appropriate solvents: Consider the pH and potential for reactivity of your solvent. For aqueous solutions, a slightly acidic buffer may improve stability. |
| Extra peaks appear in my HPLC chromatogram over time. | Formation of degradation products. | 1. Identify the peaks: If possible, use mass spectrometry (MS) to identify the degradation products. Common degradation products have different retention times than this compound. 2. Perform forced degradation studies: Intentionally expose a this compound standard to acidic, basic, oxidative, and photolytic conditions to generate degradation products and confirm their retention times. 3. Optimize storage: The appearance of extra peaks confirms instability. Implement the stabilization strategies outlined in this guide. |
| The concentration of my this compound standard is decreasing. | Degradation of the standard solution. | 1. Aliquot stock solutions: To avoid repeated freeze-thaw cycles and exposure to air, store stock solutions in small, single-use aliquots. 2. Use an inert atmosphere: For long-term storage of solid this compound or concentrated stock solutions, consider storing under an inert gas like argon or nitrogen. 3. Re-verify concentration: Before use in quantitative experiments, verify the concentration and purity of your standard solution using a freshly prepared standard for comparison. |
| My this compound solution has turned yellow. | Potential oxidative degradation or formation of chromophoric degradation products. | 1. Analyze the solution: Use HPLC-UV/Vis to check for new peaks and changes in the UV spectrum. 2. Protect from light and oxygen: Store solutions in amber vials and consider purging with an inert gas. 3. Consider antioxidants: For applications where it won't interfere with your experiment, the addition of a small amount of an antioxidant like BHT or α-tocopherol may help prevent oxidative degradation. |
| A precipitate has formed in my stock solution. | The degradation products may be less soluble than this compound, or the solubility limit has been exceeded due to temperature changes. | 1. Warm and vortex: Allow the solution to come to room temperature and vortex to see if the precipitate redissolves. 2. Prepare a fresh solution: If the precipitate does not redissolve, it is likely due to degradation. A fresh solution should be prepared. 3. Store in aliquots: To prevent issues with freeze-thaw cycles affecting solubility, store stock solutions in smaller aliquots. |
Data Presentation: Factors Influencing this compound Stability
The following table summarizes the qualitative effects of various factors on the stability of this compound in solution. Quantitative kinetic data is limited in the current literature; therefore, researchers are encouraged to perform their own stability studies for their specific experimental conditions.
| Factor | Condition | Effect on this compound Stability | Recommendations |
| Light | Ambient or UV light exposure | Accelerates degradation, particularly of the (E,Z)-isomer. | Store solutions in amber vials or protect from light by wrapping containers in aluminum foil. Work in a dimly lit environment when possible. |
| pH | Alkaline (pH > 7) | Promotes hydrolysis of the lactone ring. | For aqueous solutions, use a slightly acidic buffer (e.g., pH 5-6) if compatible with the experimental design. Avoid basic conditions. |
| Acidic (pH < 7) | Generally improves the stability of the lactone ring. | Use of a slightly acidic buffer is a potential stabilization strategy. | |
| Temperature | Elevated (> room temperature) | Increases the rate of degradation. | Store stock solutions at low temperatures (-20°C or -80°C). Prepare working solutions fresh and use them promptly, avoiding prolonged storage at room temperature or 37°C. |
| Low (-20°C to -80°C) | Slows down the degradation process. | Recommended for long-term storage of stock solutions. | |
| Solvent | Protic (e.g., ethanol, methanol) | Can potentially react to form ester degradation products. | Use anhydrous solvents when possible. If using protic solvents, store at low temperatures and for short durations. |
| Aprotic (e.g., DMSO, acetonitrile) | Generally preferred for stock solutions due to lower reactivity. | Ensure the use of high-purity, anhydrous solvents. | |
| Oxygen | Presence of air | Can lead to oxidative degradation. | For long-term storage, purge the headspace of the container with an inert gas (e.g., argon, nitrogen) before sealing. The use of antioxidants can also be considered. |
Experimental Protocols
Protocol for Preparing a Stabilized this compound Stock Solution
This protocol provides a general method for preparing a more stable stock solution of this compound.
Materials:
-
This compound (solid or oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN)
-
Amber glass vials with screw caps and PTFE septa
-
Inert gas (Argon or Nitrogen)
-
Pipettes and tips
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound in a tared amber glass vial inside a chemical fume hood.
-
Solvent Addition: Calculate the required volume of anhydrous DMSO or ACN to achieve the desired stock solution concentration (e.g., 10 mg/mL). Add the solvent to the vial.
-
Dissolution: Gently swirl or vortex the vial until the this compound is completely dissolved. If necessary, sonicate for a few minutes.
-
Inert Gas Purge: To minimize oxidation, gently blow a stream of inert gas over the surface of the solution for 10-15 seconds to displace the air in the headspace of the vial.
-
Sealing: Immediately and tightly cap the vial.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage.
-
Aliquoting (Recommended): For frequent use, it is highly recommended to aliquot the stock solution into smaller, single-use vials following the same procedure (steps 4-7) to avoid repeated freeze-thaw cycles and contamination of the main stock.
Protocol for Assessing this compound Stability by HPLC
This protocol outlines a method to monitor the stability of a this compound solution over time.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound solution to be tested
-
Freshly prepared this compound standard of known concentration
-
HPLC-grade acetonitrile and water
-
0.1% Formic acid (optional, for mobile phase acidification)
-
Autosampler vials
Procedure:
-
HPLC Method Setup:
-
Mobile Phase A: Water (with optional 0.1% formic acid)
-
Mobile Phase B: Acetonitrile (with optional 0.1% formic acid)
-
Gradient: A typical gradient could be starting with 60% A / 40% B, ramping to 100% B over 15 minutes, holding for 5 minutes, and then returning to initial conditions for equilibration. The gradient should be optimized to achieve good separation of this compound isomers and any potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 228 nm
-
Injection Volume: 10 µL
-
-
Initial Analysis (Time Zero):
-
Dilute the this compound solution under investigation and a fresh standard to a suitable concentration within the linear range of the detector.
-
Inject the samples onto the HPLC system and record the chromatograms.
-
Determine the initial peak area and retention time of the this compound isomer(s).
-
-
Incubation:
-
Store the this compound solution under the desired test conditions (e.g., specific temperature, light exposure).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, 7, 14, 30 days), withdraw an aliquot of the stored solution.
-
Dilute the aliquot to the same concentration as the initial analysis.
-
Inject the sample onto the HPLC and record the chromatogram.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the initial peak area to calculate the percentage of this compound remaining.
-
Observe the appearance and growth of any new peaks, which indicate degradation products.
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
-
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Experimental workflow for assessing this compound stability.
Caption: Logical workflow for troubleshooting this compound instability.
References
Troubleshooting nepetalactone quantification in complex biological matrices
Welcome to the technical support center for the quantification of nepetalactone in complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for quantifying this compound?
A1: The most common and effective techniques for this compound quantification are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4][5] The choice of method depends on the sample matrix's complexity, the required sensitivity, and the available instrumentation. For volatile analysis without solvent extraction, Thermal Desorption GC/MS is also a viable option.
Q2: Which this compound isomers should I be aware of during analysis?
A2: You should be aware of the two major diastereomers: Z,E-nepetalactone and E,Z-nepetalactone. These isomers are the most abundant in catnip (Nepeta cataria) and their ratio can vary significantly between different plant chemotypes. They are chromatographically separable, but their relative proportions are important for accurate quantification and for understanding the biological activity of the sample, as they can have different potencies.
Q3: How can I extract this compound from a solid or semi-solid biological matrix?
A3: Several extraction methods can be employed. Traditional methods include steam distillation and organic solvent extraction using solvents like methanol or ethanol. For a cleaner extract, Solid-Phase Extraction (SPE) can be used to remove interfering compounds. Supercritical Fluid Extraction (SFE) with CO2 is a more modern approach that can offer cleaner extracts compared to traditional solvent extraction.
Q4: Is this compound stable during sample storage and processing?
A4: this compound can degrade under certain conditions. Studies have shown that exposure to light can cause a significant decrease in E,Z-nepetalactone concentrations in various sample types, including biomass and extracts. It is recommended to protect samples from light during storage and processing to preserve the integrity of the nepetalactones. Degradation can lead to the formation of byproducts such as nepetalic acid, nepetonic acid, and dehydrothis compound.
Q5: What is "matrix effect" and how can it affect my LC-MS/MS results?
A5: Matrix effect is the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix. This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy and precision of quantification. Phospholipids are a common source of matrix effects in biological samples like plasma and whole blood.
Q6: How do I minimize matrix effects in my analysis?
A6: To minimize matrix effects, several strategies can be employed. Efficient sample cleanup using techniques like Solid-Phase Extraction (SPE) is crucial to remove interfering substances. Chromatographic separation should be optimized to separate this compound from co-eluting matrix components. The use of a suitable internal standard, ideally a stable isotope-labeled version of this compound, is highly recommended to compensate for matrix effects and variations in sample recovery.
Troubleshooting Guides
HPLC & LC-MS/MS Analysis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Interaction of this compound with active sites on the column (silanols).- Column contamination or degradation.- Inappropriate mobile phase pH. | - Use a high-purity, end-capped C18 column.- Flush the column with a strong solvent or replace if necessary.- Adjust mobile phase pH; for reversed-phase, a slightly acidic pH can improve peak shape for similar compounds. |
| Low Signal Intensity / Poor Sensitivity | - Suboptimal MS ionization parameters.- Ion suppression from matrix effects.- Analyte degradation. | - Optimize ESI/APCI source parameters (e.g., spray voltage, gas flows, temperature).- Improve sample cleanup (e.g., implement SPE).- Use a more sensitive MS scan mode like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).- Ensure samples are protected from light and processed promptly. |
| Inconsistent or Non-Reproducible Results | - Inefficient or variable extraction recovery.- Instability of this compound in prepared samples.- Lack of an appropriate internal standard. | - Validate the extraction procedure for consistency; consider automation.- Analyze samples promptly after preparation or perform stability studies.- Incorporate a suitable internal standard (e.g., a structurally similar compound or a stable isotope-labeled this compound) early in the sample preparation process. |
| Isomer Co-elution or Poor Resolution | - Suboptimal HPLC column or mobile phase conditions. | - Screen different column chemistries (e.g., C18, Phenyl-Hexyl).- Optimize the mobile phase gradient and flow rate to improve separation of Z,E- and E,Z-nepetalactone. |
GC-MS Analysis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery or Signal | - Inefficient extraction from the matrix.- Thermal degradation in the GC inlet.- Adsorption at active sites in the GC system. | - Optimize the extraction solvent and conditions.- Use a lower inlet temperature if possible, or consider derivatization to increase thermal stability.- Use a deactivated inlet liner and ensure the column is in good condition. |
| Broad or Tailing Peaks | - Active sites in the GC inlet liner or column.- Column overload. | - Replace the inlet liner with a deactivated one.- Perform column maintenance (e.g., trim the front end).- Dilute the sample or inject a smaller volume. |
| Interfering Peaks | - Co-eluting compounds from the biological matrix. | - Improve sample cleanup prior to GC-MS analysis (e.g., SPE).- Optimize the GC temperature program to enhance the separation of this compound from interferences. |
| Isomer Isomerization | - High temperatures in the GC inlet can cause epimerization of the trans-fused lactone to the more stable cis-fused lactone. | - Use the lowest possible inlet temperature that still allows for efficient volatilization.- If isomerization is unavoidable, quantify the sum of the isomers or establish a calibration based on the equilibrium mixture. |
Data Presentation
Table 1: HPLC-UV and HPLC-MS Linearity Ranges for this compound Isomers
| Analyte | Detection Method | Linearity Range (mg/mL) | Correlation Coefficient (r²) |
| Z,E-Nepetalactone | HPLC-UV (228 nm) | 0.00655 – 0.655 | 0.9999 |
| E,Z-Nepetalactone | HPLC-UV (228 nm) | 0.00228 – 0.456 | 0.9999 |
| Z,E-Nepetalactone | HPLC-MS (SIM at m/z 167) | 0.00164 – 0.0328 | 0.9999 |
| E,Z-Nepetalactone | HPLC-MS (SIM at m/z 167) | 0.00114 – 0.0228 | 0.9999 |
Data sourced from Wang et al., 2007.
Experimental Protocols
Protocol 1: Extraction and HPLC-MS/MS Analysis of this compound from Plasma
-
Sample Pre-treatment:
-
To 200 µL of plasma, add 20 µL of an internal standard working solution (e.g., stable isotope-labeled this compound in methanol).
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 12,000 x g for 10 minutes.
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the pre-treatment step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: Start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Use Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for Z,E-nepetalactone, E,Z-nepetalactone, and the internal standard.
-
Visualizations
References
- 1. Note 94: Detection of this compound in the Nepeta Cataria Plant by ThermalDesorption GC/MS [sisweb.com]
- 2. gwern.net [gwern.net]
- 3. Quantification of nepetalactones in catnip (Nepeta cataria L.) by HPLC coupled with ultraviolet and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Quantification of nepetalactones in catnip (Nepeta cataria L.) by HPLC coupled with ultraviolet and mass spectrometric detection. | Semantic Scholar [semanticscholar.org]
Optimizing fermentation conditions for microbial production of nepetalactone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the microbial production of nepetalactone.
Frequently Asked Questions (FAQs)
Q1: What are the primary microbial hosts for this compound production? A1: Saccharomyces cerevisiae (baker's yeast) is the most commonly engineered microbial host for both de novo and semi-biosynthetic production of this compound.[1][2][3] Its well-characterized genetics and robustness in industrial fermentation make it an ideal chassis.
Q2: What is the general biosynthetic pathway for this compound in engineered yeast? A2: The pathway begins with the central carbon metabolism of yeast, which produces geranyl pyrophosphate (GPP). A series of heterologous enzymes are introduced to convert GPP to this compound. This includes geraniol synthase (GES), geraniol-8-hydroxylase (G8H) partnered with a cytochrome P450 reductase (CPR), 8-hydroxygeraniol oxidase (8HGO), iridoid synthase (ISY), and this compound synthase (NEPS1).[4]
Q3: What are the main differences between de novo synthesis and semi-biosynthesis (bioconversion)? A3: De novo synthesis involves engineering the microbe to produce this compound from a simple carbon source like glucose.[2] This requires the introduction of the entire multi-gene pathway. Semi-biosynthesis, or bioconversion, involves providing the engineered microbe with a late-stage precursor, such as 8-hydroxygeraniol, which the microbe then converts into the final product. This typically involves fewer enzymatic steps.
Q4: What are the known bottlenecks in the heterologous this compound pathway? A4: A primary bottleneck is the activity of geraniol-8-hydroxylase (G8H), a cytochrome P450 enzyme that often has low efficiency when expressed in yeast. Another significant challenge is the diversion of pathway intermediates by native yeast enzymes, such as old yellow enzymes and alcohol dehydrogenases, leading to the formation of unwanted shunt products.
Troubleshooting Guide
Problem 1: Low or no this compound titer detected.
| Possible Cause | Recommended Solution |
| Inefficient P450 Enzyme Activity | The cytochrome P450 enzyme geraniol-8-hydroxylase (G8H) is a common bottleneck. Its activity is dependent on a compatible cytochrome P450 reductase (CPR). Perform a combinatorial assessment of different G8H orthologs and CPR variants to find the most active pair. Additionally, increasing the gene copy number of G8H can improve titers of its product, 8-hydroxygeraniol. |
| Sub-optimal Fermentation Conditions | Fermentation parameters such as media composition, pH, temperature, induction time, and substrate feeding strategy heavily influence product yield. Employ statistical methods like one-factor-at-a-time (OFAT) or Design of Experiments (DoE) with response surface methodology (RSM) to systematically optimize these variables. |
| Codon Usage Mismatch | The codon usage of the heterologous genes may not be optimal for expression in the yeast host. Synthesize codon-optimized versions of the pathway genes for S. cerevisiae to enhance protein translation and expression levels. |
| Plasmid Instability | In plasmid-based expression systems, plasmid loss can occur during prolonged cultivation, especially in non-selective media. Maintain selective pressure during pre-culture stages. For larger-scale production, consider genomic integration of the pathway genes for greater stability. |
Problem 2: High accumulation of precursors (e.g., geraniol, 8-hydroxygeraniol) with low final product yield.
| Possible Cause | Recommended Solution |
| Poor Downstream Enzyme Activity | The enzymes downstream of the accumulated precursor (e.g., 8HGO, ISY, NEPS1) may have low expression or activity. Verify the expression of these enzymes via Western blot or proteomics. Ensure that necessary cofactors (e.g., NAD⁺, NAD(P)H) are available and not limiting the reactions. |
| Toxicity of Intermediates | High concentrations of monoterpene intermediates like geraniol can be toxic to microbial cells, inhibiting growth and overall productivity. Implement a fed-batch fermentation strategy to maintain substrate and intermediate concentrations below toxic levels. |
Problem 3: Significant formation of unwanted byproducts (e.g., 8-hydroxytetrahydrogeraniol).
| Possible Cause | Recommended Solution |
| Shunt Pathways from Native Enzymes | Native yeast enzymes, particularly old yellow enzymes (OYEs) and certain alcohol dehydrogenases (ADHs), can reduce pathway intermediates, creating dead-end products. Identify and delete the genes encoding these competing enzymes (e.g., OYE2, OYE3, ADH6) to redirect metabolic flux toward this compound. |
| Substrate Promiscuity of Pathway Enzymes | Heterologous enzymes may act on non-target substrates or pathway intermediates in an unintended way. Consider protein engineering or screening for enzyme orthologs with higher substrate specificity. |
Quantitative Data Summary
The following tables summarize this compound titers achieved under various reported conditions.
Table 1: this compound Production via Semi-Biosynthesis (Bioconversion)
| Strain | Precursor | Fermentation Scale | Optimization Method | Titer | Reference |
| S. cerevisiae YJB051 | 8-hydroxygeraniol | Culture Tubes | Unoptimized | 26 mg/L | |
| S. cerevisiae YJB051 | 8-hydroxygeraniol | Culture Tubes | Response Surface Methodology | 153 mg/L |
Table 2: this compound Production via De Novo Synthesis
| Strain Engineering Strategy | Fermentation Scale | Key Optimization | Titer | Reference |
| G8H/CPR optimization, deletion of OYEs | Microtiter Plates | Combinatorial enzyme screening | 3.10 mg/L/OD₆₀₀ | |
| Deletion of ADH6 and ARI1 | Shake Flask | Deletion of shunt pathways | 238.9 mg/L (of 8-hydroxygeraniol) | |
| Carbon restriction strategy | 5.0 L Fed-batch | Process optimization | >1.0 g/L (of 8-hydroxygeraniol) |
Key Pathways and Workflows
// Branch 1: Precursors are low LowPrecursors [label="Precursors are LOW or ABSENT", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckUpstream [label="Problem is upstream:\n- Inefficient G8H/CPR activity?\n- Low GPP supply?\n- Poor gene expression?", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeUpstream [label="Solutions:\n1. Screen G8H/CPR pairs.\n2. Increase G8H copy number.\n3. Codon optimize upstream genes.\n4. Overexpress GPP synthase.", fillcolor="#FFFFFF", fontcolor="#202124"];
// Branch 2: Precursors are high HighPrecursors [label="Precursors are HIGH", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckDownstream [label="Problem is downstream:\n- Inefficient ISY or NEPS1?\n- Cofactor limitation?\n- Intermediate toxicity?", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeDownstream [label="Solutions:\n1. Verify expression of ISY/NEPS1.\n2. Ensure cofactor regeneration.\n3. Implement fed-batch to reduce toxicity.", fillcolor="#FFFFFF", fontcolor="#202124"];
// Branch 3: Shunt products are high CheckShunt [label="Are shunt pathway products\n(e.g., 8-hydroxytetrahydrogeraniol)\nhigh?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; HighShunt [label="Shunt Products are HIGH", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124"]; SolveShunt [label="Solutions:\n1. Delete genes for native reductases\n(e.g., OYE2, OYE3, ADH6).", fillcolor="#FFFFFF", fontcolor="#202124"];
Start -> CheckPrecursors; CheckPrecursors -> LowPrecursors [label=" No "]; LowPrecursors -> CheckUpstream; CheckUpstream -> OptimizeUpstream;
CheckPrecursors -> HighPrecursors [label=" Yes "]; HighPrecursors -> CheckDownstream; CheckDownstream -> OptimizeDownstream;
HighPrecursors -> CheckShunt; CheckShunt -> HighShunt [label=" Yes "]; HighShunt -> SolveShunt; CheckShunt -> CheckDownstream [label=" No "]; } caption: "Logical workflow for troubleshooting low this compound titers."
Experimental Protocols
Protocol 1: Yeast Strain Cultivation for Bioconversion
This protocol is adapted from studies performing whole-cell bioconversion of 8-hydroxygeraniol.
-
Inoculum Preparation (Pre-culture):
-
Inoculate a single colony of the engineered S. cerevisiae strain into a 5 mL culture tube containing synthetic complete (SC) medium lacking the appropriate amino acid for plasmid selection (e.g., SC-Ura).
-
Incubate at 30°C with shaking at 250 rpm for a specified duration, t₁, typically 12-24 hours.
-
-
Cell Growth:
-
Transfer the pre-culture to a larger volume of non-selective rich medium (e.g., YPD - Yeast Extract Peptone Dextrose). The volume should be scaled according to the required cell mass.
-
Incubate at 30°C with shaking at 250 rpm for a duration, t₂, typically 12-24 hours, to allow for rapid biomass accumulation.
-
-
Cell Harvesting and Preparation:
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
Resuspend the cell pellet in the bioconversion buffer to a desired cell density (e.g., concentrated n₁-fold).
-
Protocol 2: Whole-Cell Bioconversion of 8-hydroxygeraniol
-
Substrate Preparation:
-
Prepare a stock solution of the precursor, 8-hydroxygeraniol, in an appropriate solvent like ethanol. The mass fraction of the substrate is denoted as 'x'.
-
-
Bioconversion Reaction:
-
Add the prepared cell suspension to a reaction vessel (e.g., flask or culture tube).
-
Add the 8-hydroxygeraniol stock solution to the cell suspension. The substrate can be added all at once or in multiple additions (n₂) over the course of the reaction to minimize toxicity.
-
Incubate the reaction mixture at 30°C with shaking for the duration of the bioconversion, t₃, typically 12-48 hours.
-
-
Extraction and Analysis:
-
After the bioconversion is complete, extract the product from the culture. Add an equal volume of an organic solvent (e.g., ethyl acetate) to the culture.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the organic and aqueous phases.
-
Carefully collect the organic (top) layer, which contains the this compound.
-
Analyze the organic extract using Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification of this compound. Use an internal standard for accurate quantification.
-
References
Technical Support Center: Enhancing Nepetalactone Biosynthesis in Heterologous Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the heterologous expression of nepetalactone biosynthetic genes.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes required for this compound biosynthesis?
The core biosynthetic pathway for this compound involves several key enzymes that convert the primary metabolite geranyl pyrophosphate (GPP) into this compound. The essential enzymes that have been characterized and are required for expression in a heterologous host are:
-
Geraniol Synthase (GES): Converts GPP to geraniol. This is a critical first step, diverting metabolic flux from canonical monoterpene pathways.[1]
-
Geraniol-8-hydroxylase (G8H): A cytochrome P450 enzyme that hydroxylates geraniol to 8-hydroxygeraniol. This step is often a significant bottleneck in the pathway.[2][3][4]
-
8-hydroxygeraniol oxidoreductase (8HGO): Oxidizes 8-hydroxygeraniol.[1]
-
Iridoid Synthase (ISY): A key enzyme that catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid scaffold, nepetalactol.
-
Nepetalactol-related short-chain dehydrogenases (NEPS): These enzymes are responsible for the oxidation of nepetalactol to this compound and can influence the final stereoisomer produced.
-
Major Latex Protein-like (MLPL): This protein can also be involved in the stereoselective formation of this compound isomers.
Q2: Which heterologous hosts are commonly used for this compound production?
Saccharomyces cerevisiae (baker's yeast) is a widely used and effective host for expressing the this compound biosynthetic pathway. Its well-characterized genetics and available metabolic engineering tools make it a suitable chassis. Escherichia coli has also been used for expressing individual enzymes of the pathway, such as iridoid synthase, and for producing precursors like geraniol.
Q3: What is a common bottleneck in the heterologous production of this compound?
A frequently encountered bottleneck is the activity of geraniol-8-hydroxylase (G8H), a cytochrome P450 enzyme. Low G8H activity can lead to the accumulation of the precursor geraniol and limit the overall flux towards this compound. Strategies to overcome this include screening different G8H variants, optimizing the partnering cytochrome P450 reductase (CPR), and increasing the gene copy number of G8H.
Q4: How can I improve the precursor supply for this compound biosynthesis?
Enhancing the production of the precursor geranyl diphosphate (GPP) is crucial. In S. cerevisiae, this can be achieved by:
-
Overexpressing key genes in the mevalonate (MVA) pathway: Upregulating genes like tHMG1 (truncated HMG-CoA reductase) and IDI1 (isopentenyl diphosphate isomerase) can boost the supply of the GPP precursors, IPP and DMAPP.
-
Engineering Farnesyl Diphosphate Synthase (ERG20): Modifying the endogenous Erg20p to favor GPP production over farnesyl diphosphate (FPP) can significantly increase the availability of GPP for monoterpene synthesis.
Troubleshooting Guides
Problem 1: Low or no this compound production.
| Possible Cause | Troubleshooting Step |
| Suboptimal Codon Usage | The codon usage of the plant-derived genes may not be optimal for the heterologous host (e.g., S. cerevisiae or E. coli). This can lead to poor translation efficiency. Solution: Synthesize codon-optimized versions of the biosynthetic genes for the specific expression host. |
| Inefficient Promoter Activity | The chosen promoters may not be strong enough or may be subject to unexpected regulation under the specific culture conditions. Solution: Test a variety of well-characterized strong constitutive (e.g., pTDH3, pTEF1, pPGK1) or inducible (e.g., pGAL1, pGAL10) promoters to drive the expression of the pathway genes. |
| Enzyme Mismatch/Bottleneck | One or more enzymes in the pathway may be inefficient, creating a bottleneck. As mentioned, G8H is a common culprit. Solution: 1. Perform a combinatorial assessment of G8H and cytochrome P450 reductase (CPR) variants to find the most active pair. 2. Increase the gene copy number of the bottleneck enzyme. |
| Toxicity of Intermediates or Final Product | Accumulation of intermediates like geraniol or the final product this compound can be toxic to the host cells, inhibiting growth and production. Solution: 1. Implement a two-phase culture system with an organic solvent overlay to sequester the toxic compounds. 2. Use inducible promoters to delay the expression of the pathway until a sufficient cell density is reached. |
| Sub-optimal Culture Conditions | Temperature, pH, aeration, and media composition can significantly impact enzyme activity and overall production. Solution: Optimize bioprocess parameters such as induction time, substrate feeding schedule, and culture duration. |
Problem 2: Accumulation of unwanted byproducts.
| Possible Cause | Troubleshooting Step |
| Endogenous Enzyme Activity | Native enzymes in the host organism may act on the intermediates of the this compound pathway, diverting them into unwanted byproducts. For example, old yellow enzymes in S. cerevisiae can reduce monoterpene intermediates. Solution: Identify and delete the genes encoding the competing endogenous enzymes. In E. coli, endogenous dehydrogenases can convert geraniol to other compounds. |
| Spontaneous Side Reactions | Some intermediates in the pathway may be unstable and undergo spontaneous chemical reactions. Solution: This can be difficult to address directly. Strategies that increase the flux through the pathway, such as overcoming bottlenecks, can minimize the accumulation of reactive intermediates. |
Quantitative Data Summary
Table 1: Impact of Metabolic Engineering Strategies on this compound and Intermediate Titers in S. cerevisiae
| Engineering Strategy | Product | Fold Increase | Final Titer | Reference |
| Deletion of Old Yellow Enzyme Homologues | 8-hydroxygeraniol | - | 3.10 mg/L/OD600 of this compound | |
| Factorial Design and Response Surface Methodology Optimization | This compound | 5.8 | 153 mg/L | |
| Overexpression of ERG20(WW) and MVA Pathway Strengthening | Geraniol | - | 293 mg/L (fed-batch) | |
| Co-expression of Erg20ww/t3CrGES Fusion and Erg20WW | Geraniol | - | 1.68 g/L (fed-batch) |
Experimental Protocols & Methodologies
General Workflow for Heterologous Expression in S. cerevisiae
This protocol outlines the key steps for expressing the this compound biosynthetic pathway in yeast.
-
Gene Preparation and Codon Optimization:
-
Obtain the coding sequences for the this compound biosynthetic genes (GES, G8H, 8HGO, ISY, NEPS, MLPL).
-
Codon-optimize each gene sequence for expression in Saccharomyces cerevisiae. Several online tools and commercial services are available for this purpose.
-
-
Vector Construction:
-
Select appropriate expression vectors. These can be single-gene or multi-gene expression plasmids.
-
Choose a set of strong constitutive or inducible promoters and terminators to drive the expression of each gene. To avoid recombination, it is advisable to use different promoters and terminators for each gene expressed from the same plasmid.
-
Clone the codon-optimized genes into the expression vectors using standard molecular biology techniques (e.g., restriction digestion and ligation, Gibson assembly).
-
-
Yeast Transformation:
-
Transform the constructed plasmids into a suitable S. cerevisiae strain (e.g., INVSc1). The lithium acetate/single-stranded carrier DNA/polyethylene glycol method is commonly used.
-
-
Cultivation and Induction:
-
Grow the transformed yeast cells in an appropriate selection medium (e.g., synthetic complete medium lacking the auxotrophic marker on the plasmid).
-
For inducible promoters (e.g., GAL1), grow the cells to a desired optical density in a medium containing a repressing carbon source (e.g., glucose), then transfer them to a medium with an inducing carbon source (e.g., galactose).
-
-
Metabolite Extraction and Analysis:
-
After a suitable cultivation period, extract the metabolites from the culture. This is typically done by adding an organic solvent (e.g., ethyl acetate, dodecane) to the culture, vortexing, and then separating the organic phase.
-
Analyze the extracted metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound and any intermediates.
-
Visualizations
This compound Biosynthetic Pathway
Caption: The enzymatic pathway for the biosynthesis of this compound from geranyl pyrophosphate.
Troubleshooting Workflow for Low this compound Yield
Caption: A logical workflow for troubleshooting common issues in heterologous this compound production.
References
- 1. Functional iridoid synthases from iridoid producing and non-producing Nepeta species (subfam. Nepetoidae, fam. Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering Yeast for De Novo Synthesis of the Insect Repellent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Minimizing epimerization of nepetalactone during extraction and purification
Technical Support Center: Nepetalactone Extraction & Purification
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The focus is on minimizing epimerization during extraction and purification to ensure the desired isomeric purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is this compound epimerization and why is it a concern?
A1: this compound has three chiral centers, resulting in eight possible stereoisomers.[1] Epimerization is a chemical process where the configuration at one of these chiral centers is inverted, converting one diastereomer into another.[2] For instance, the trans,cis-nepetalactone can readily epimerize to the thermodynamically more stable cis,trans-nepetalactone.[3][4] This is a significant concern because different isomers can have varying biological activities, such as insect repellency or feline attractant properties.[5] Controlling the isomeric ratio is therefore critical for consistent product efficacy and for meeting regulatory standards.
Q2: What are the primary factors that induce epimerization during processing?
A2: The primary drivers of this compound epimerization are exposure to heat and basic (alkaline) conditions. The process occurs via an enol or enolate intermediate. Several factors during extraction and purification can contribute to this:
-
High Temperatures: Thermal stress during extraction methods like traditional steam distillation can promote epimerization.
-
Basic Conditions (High pH): Exposure to bases, even mild inorganic bases, can catalyze the conversion of the less stable trans-fused lactone to the more stable cis-fused lactone.
-
Solvent Choice: While less influential than temperature or pH, the solvent system can play a role.
-
Extended Processing Times: Longer exposure to adverse conditions (heat, high pH) increases the likelihood and extent of epimerization.
Q3: Which this compound isomer is thermodynamically more stable?
A3: The cis-fused nepetalactones are thermodynamically more stable than their trans-fused counterparts. For example, upon heating with a base, trans,cis-nepetalactone will almost completely convert to the more stable cis,trans-nepetalactone.
Caption: Epimerization of this compound via an enolate intermediate.
Troubleshooting Guide
Problem 1: My GC-MS analysis shows a high percentage of the undesired cis,trans-nepetalactone isomer after extraction. How can I increase the yield of the trans,cis-isomer?
Solution: This issue typically points to epimerization caused by excessive heat or unintended basic conditions during your extraction process.
-
Extraction Method: High temperatures inherent in traditional steam distillation are a likely cause. Consider alternative, milder extraction techniques.
-
Temperature Control: If using steam distillation, operating under a vacuum can lower the boiling point of water and thus the overall distillation temperature, reducing thermal stress on the molecules. Temperatures between 40°C and 60°C are preferable.
-
pH Monitoring: Ensure the pH of your extraction medium is neutral or slightly acidic. The presence of basic compounds, either from the plant material itself or from water sources, can catalyze epimerization.
-
Supercritical Fluid Extraction (SFE): SFE with carbon dioxide is an excellent alternative as it uses low temperatures (typically 35-60°C), preventing the degradation of thermolabile compounds.
Problem 2: The isomeric ratio of my this compound is correct after extraction, but epimerization occurs during purification. What should I check?
Solution: Epimerization during purification is often linked to the conditions used in chromatographic separation or solvent removal steps.
-
Chromatography Stationary Phase: Some stationary phases (e.g., certain grades of silica or alumina) can have basic sites that promote epimerization. Consider using a deactivated or pH-neutral silica gel for column chromatography.
-
Solvent Purity: Ensure solvents used for chromatography or recrystallization are free from basic impurities.
-
Solvent Removal: When using a rotary evaporator, minimize the temperature of the water bath and the duration of the process to prevent thermal degradation and epimerization.
-
pH-Sensitive Liquid-Liquid Extraction: A specialized method involves using a biphasic mixture of a water-immiscible organic solvent and an aqueous inorganic base. This technique selectively hydrolyzes one isomer into its corresponding nepetalic acid, which moves to the aqueous phase, allowing for separation. The acid can then be re-lactonized back to the desired this compound isomer under controlled acidic conditions.
Caption: Recommended workflow for this compound extraction and purification.
Quantitative Data Summary
The choice of extraction method significantly impacts both the yield and the potential for epimerization. While exact quantitative comparisons depend on the specific plant chemotype and conditions, the following table summarizes the key operational parameters and their implications.
| Extraction Method | Typical Temperature | Pressure | Key Advantage for Isomer Stability | Potential Disadvantage | Reference |
| Traditional Steam Distillation | ~100 °C | Atmospheric | Economically viable for bulk oil | High temperature promotes epimerization | |
| Vacuum Steam Distillation | 40 - 75 °C | 13 - 70 kPa | Reduced temperature minimizes epimerization | Requires specialized vacuum equipment | |
| **Supercritical Fluid Extraction (CO₂) ** | 35 - 60 °C | 100 - 400 bar | Low temperature, inert solvent, high selectivity | High initial equipment cost | |
| Solvent Extraction (e.g., Hexane) | Room Temp. | Atmospheric | Avoids thermal stress completely | Potential for co-extraction of impurities |
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SFE) of this compound
This protocol is designed to extract this compound under mild conditions to prevent thermal degradation and epimerization.
-
Preparation: Grind dried Nepeta cataria plant material (leaves and stems) to a coarse powder.
-
Loading: Pack the ground material (e.g., 30 g) into the SFE extraction vessel.
-
Parameter Setup:
-
Set the extraction vessel temperature to 40°C.
-
Set the CO₂ pressure to 300 bar.
-
Set the restrictor temperature to 75°C to prevent freezing upon depressurization.
-
-
Extraction:
-
Pressurize the vessel with liquid CO₂.
-
Allow a static phase (no flow) for 15 minutes to allow the supercritical CO₂ to penetrate the plant matrix.
-
Begin the dynamic phase by flowing CO₂ at a rate of approximately 0.3 mL/min.
-
-
Collection: Collect the extract in a vial containing a small amount of a suitable solvent (e.g., hexane or ethyl acetate) at the outlet of the restrictor.
-
Work-up: After the extraction is complete (e.g., 2-3 hours), depressurize the system. Concentrate the collected solution under reduced pressure using a rotary evaporator with a water bath temperature below 40°C.
-
Analysis: Analyze the resulting crude oil via GC-MS to determine the isomeric ratio.
Protocol 2: pH-Sensitive Biphasic Separation of this compound Isomers
This purification protocol is adapted from methods that exploit the differential hydrolysis rates of this compound isomers under basic conditions.
-
Preparation: Dissolve the crude catnip oil (containing a mixture of isomers) in a water-immiscible, non-halogenated organic solvent like hexane (e.g., 5% w/v solution).
-
Biphasic Mixture Formation: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous inorganic base (e.g., 0.5 M potassium carbonate).
-
Selective Hydrolysis: Stopper the funnel and shake vigorously for a controlled period (e.g., 1-2 hours) at room temperature. This selectively hydrolyzes the more reactive isomer (e.g., ZE-nepetalactone) into its water-soluble carboxylate salt (ZE-nepetalic acid).
-
Phase Separation: Allow the layers to separate. The organic phase will contain the unreacted, less reactive isomer (e.g., EZ-nepetalactone). The aqueous phase will contain the salt of the hydrolyzed isomer.
-
Isolation of Unreacted Isomer: Drain the aqueous layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the purified, unreacted this compound isomer.
-
(Optional) Recovery of Hydrolyzed Isomer:
-
Cool the separated aqueous phase in an ice bath.
-
Slowly acidify it to ~pH 4.5 with a suitable acid (e.g., 1 M HCl).
-
Add a fresh portion of a water-immiscible organic solvent (e.g., ethyl acetate) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture gently (e.g., using a Dean-Stark apparatus) to azeotropically remove water and re-form the lactone ring.
-
Wash, dry, and concentrate the organic phase to recover the second isomer.
-
References
Technical Support Center: Addressing Solubility Issues of Nepetalactone in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with nepetalactone in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic water solubility of this compound?
This compound is a lipophilic compound with limited solubility in water. Its estimated aqueous solubility is approximately 1834 mg/L at 25°C[1]. This low solubility can present challenges when preparing aqueous stock solutions for biological assays or other experimental setups.
Q2: Why does my this compound precipitate when I dilute my DMSO stock solution in an aqueous buffer?
This is a common phenomenon known as antisolvent precipitation. This compound is readily soluble in organic solvents like DMSO[2]. When a concentrated DMSO stock solution is diluted into an aqueous buffer, the overall solvent polarity increases significantly. This change can cause the this compound to exceed its solubility limit in the final aqueous environment, leading to precipitation.
Q3: Can changes in temperature affect the solubility of this compound in my aqueous solution?
Q4: How does pH impact the solubility of this compound?
This compound is a lactone, a cyclic ester. While it does not have easily ionizable groups that would dramatically alter its solubility with pH changes in the typical biological range (pH 4-8), extreme pH values can lead to hydrolysis of the lactone ring, forming the corresponding hydroxy acid. This open-ring form may have different solubility characteristics. It is generally recommended to work with this compound solutions within a neutral to slightly acidic pH range to maintain its chemical integrity.
Troubleshooting Guides
Issue 1: this compound is not dissolving in water or buffer.
Possible Cause: The concentration of this compound exceeds its intrinsic aqueous solubility.
Solutions:
-
Reduce the concentration: Attempt to prepare a more dilute solution.
-
Use a co-solvent: Introduce a water-miscible organic solvent to the aqueous solution to increase the overall solubility of this compound.
-
Employ a solubilizing agent: Utilize surfactants or cyclodextrins to enhance the solubility of this compound.
-
Gentle heating and agitation: Warm the solution slightly while stirring to facilitate dissolution. Ensure the temperature is not high enough to cause degradation.
Issue 2: Precipitation occurs upon storage of the aqueous this compound solution.
Possible Cause: The solution is supersaturated, or the this compound is degrading over time.
Solutions:
-
Filter the solution: If immediate use is required, filter the solution to remove the precipitate. The concentration of the filtrate will be at the saturation solubility.
-
Prepare fresh solutions: Due to potential stability issues and precipitation from supersaturated solutions, it is best practice to prepare aqueous this compound solutions fresh before each experiment.
-
Optimize storage conditions: If storage is necessary, store the solution at a stable temperature and protect it from light to minimize degradation. Consider storing at a slightly elevated temperature if precipitation is due to cold-induced crystallization, but be mindful of potential degradation.
Issue 3: Inconsistent results in biological assays.
Possible Cause: Poor solubility and precipitation of this compound can lead to inaccurate and variable concentrations in your experiments.
Solutions:
-
Confirm solubility under assay conditions: Before conducting your main experiment, perform a preliminary test to ensure that this compound remains soluble in your specific assay medium at the desired concentration and for the duration of the experiment.
-
Use a validated solubilization method: Employ one of the solubilization methods described in the experimental protocols below to ensure a stable and homogenous solution of this compound.
-
Incorporate a vehicle control: Always include a vehicle control (the solubilizing agent in the same concentration without this compound) in your experiments to account for any potential effects of the solubilizer itself.
Quantitative Data on this compound Solubility Enhancement
The following tables summarize the available quantitative data and provide estimated improvements for various solubilization techniques. Note: Specific quantitative data for this compound solubility in various co-solvent mixtures and with surfactants is limited in the publicly available literature. The values presented for co-solvents and surfactants are general guidelines based on their properties and typical use concentrations.
Table 1: Solubility of this compound in Water
| Temperature (°C) | Solubility (mg/L) |
| 25 | ~1834[1] |
Table 2: Estimated Solubility Enhancement with Co-solvents
| Co-solvent | Concentration in Water (% v/v) | Estimated Fold Increase in Solubility |
| Ethanol | 10 - 50 | 2 - 10 |
| Propylene Glycol | 10 - 40 | 2 - 8 |
| DMSO | 1 - 10 | 5 - 20 |
Table 3: Estimated Solubility Enhancement with Surfactants
| Surfactant | Concentration in Water (% w/v) | Estimated Fold Increase in Solubility |
| Tween 80 | 0.1 - 2 | 5 - 50 |
Table 4: Solubility Enhancement with β-Cyclodextrin
| Method | Molar Ratio (this compound:β-CD) | Solubility Enhancement |
| Phase Solubility Analysis | Varies | Formation of a 1:1 inclusion complex is suggested, leading to a linear increase in this compound solubility with increasing β-cyclodextrin concentration. The exact fold increase depends on the complexation efficiency. |
Experimental Protocols
Protocol 1: Solubilization of this compound using a Co-solvent (Ethanol)
-
Preparation of Stock Solution:
-
Dissolve the desired amount of this compound in 100% ethanol to create a concentrated stock solution (e.g., 100 mg/mL).
-
-
Preparation of Working Solution:
-
To prepare the final aqueous solution, slowly add the ethanolic stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously.
-
The final concentration of ethanol in the aqueous solution should be kept as low as possible to avoid solvent effects in biological assays, typically not exceeding 1-5% (v/v).
-
-
Observation and Filtration:
-
Visually inspect the solution for any signs of precipitation.
-
If the solution appears cloudy, it may be necessary to reduce the final concentration of this compound or slightly increase the percentage of ethanol.
-
If a fine precipitate is observed, the solution can be filtered through a 0.22 µm syringe filter to remove undissolved particles.
-
Protocol 2: Solubilization of this compound using a Surfactant (Tween 80)
-
Preparation of Surfactant Stock Solution:
-
Prepare a 10% (w/v) stock solution of Tween 80 in deionized water.
-
-
Solubilization Procedure:
-
In a clean glass vial, add the required amount of this compound.
-
Add a small volume of the 10% Tween 80 stock solution to the this compound. The ratio of surfactant to this compound will need to be optimized, but a starting point of 2:1 (w/w) of Tween 80 to this compound is recommended.
-
Mix vigorously (vortex) until the this compound is fully dispersed in the Tween 80. The mixture may appear as a clear, viscous liquid or a stable emulsion.
-
Slowly add the aqueous buffer to the this compound-Tween 80 mixture in small aliquots with continuous stirring or vortexing until the desired final volume and concentration are reached.
-
-
Final Observation:
-
The final solution should be clear. If it is cloudy, the concentration of this compound may be too high, or more Tween 80 may be required.
-
Protocol 3: Preparation of a this compound-β-Cyclodextrin Inclusion Complex
This protocol is based on the co-precipitation method, which has been successfully used for encapsulating catnip essential oil[3].
-
Molar Ratio Calculation:
-
Determine the molar amounts of this compound (Molar Mass: 166.22 g/mol ) and β-cyclodextrin (Molar Mass: ~1135 g/mol ) needed for a 1:1 molar ratio.
-
-
Preparation of Solutions:
-
Dissolve the calculated amount of β-cyclodextrin in deionized water. Gentle heating (40-50°C) and stirring may be required to facilitate dissolution.
-
Dissolve the calculated amount of this compound in a minimal amount of a suitable organic solvent, such as ethanol.
-
-
Complex Formation:
-
Slowly add the this compound solution dropwise to the stirred β-cyclodextrin solution.
-
Continue stirring the mixture for an extended period (e.g., 24-48 hours) at a constant temperature (e.g., room temperature or slightly elevated) to allow for the formation of the inclusion complex.
-
-
Isolation of the Complex:
-
The formation of the inclusion complex may result in a precipitate. Cool the solution (e.g., in an ice bath) to further promote precipitation.
-
Collect the precipitate by filtration (e.g., using a Buchner funnel).
-
Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed β-cyclodextrin and then with a small amount of the organic solvent used (e.g., ethanol) to remove any uncomplexed this compound.
-
-
Drying and Storage:
-
Dry the resulting powder (the inclusion complex) in a desiccator or a vacuum oven at a low temperature.
-
The dried this compound-β-cyclodextrin complex should be a stable powder with improved water solubility.
-
Signaling Pathways and Experimental Workflows
This compound's Insect Repellent Mechanism
This compound acts as an insect repellent by activating the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel in insects[4]. TRPA1 is a non-selective cation channel that functions as a sensor for noxious stimuli. Activation of TRPA1 leads to an influx of cations, depolarization of the sensory neuron, and the sensation of irritation, which results in the insect being repelled.
Caption: this compound's insect repellent signaling pathway.
This compound's Mechanism of Action in Cats
In cats, the response to this compound is initiated through the olfactory system. This compound binds to olfactory receptors in the nasal cavity, which triggers a neuronal signal to the brain. This signal is processed in the olfactory bulb and subsequently activates the amygdala (involved in emotional responses) and the hypothalamus. This activation leads to the release of β-endorphins, which are endogenous opioids. These β-endorphins then bind to and activate μ-opioid receptors, resulting in the characteristic euphoric and playful behavior observed in cats.
Caption: this compound's signaling pathway in cats.
Experimental Workflow for Solubility Enhancement
The following diagram illustrates a logical workflow for a researcher facing this compound solubility issues.
References
Overcoming challenges in the asymmetric synthesis of specific nepetalactone stereoisomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of specific nepetalactone stereoisomers.
Troubleshooting Guides
Guide 1: Issues in NHC-Catalyzed Asymmetric Synthesis
This guide addresses common problems encountered during the N-Heterocyclic Carbene (NHC)-catalyzed one-step transformation of 8-oxocitronellal to this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Inactive Catalyst: The NHC precatalyst (1,2,4-triazolium salt) may be degraded by moisture or air. 2. Incorrect Base: The choice and concentration of the base are critical for the in-situ generation of the active NHC catalyst. 3. Ineffective Oxidant: The stoichiometric oxidant may be of poor quality or degraded. 4. Low Reaction Temperature: The reaction may not have reached the optimal temperature for activation. | 1. Ensure the use of freshly prepared or properly stored NHC precatalyst under an inert atmosphere (e.g., argon or nitrogen). 2. Use a freshly prepared solution of a suitable base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and optimize its concentration. 3. Use a high-purity oxidant and consider recrystallization if necessary. The oxidant can often be recovered and recycled[1]. 4. Ensure the reaction mixture reaches and maintains the optimized temperature as specified in the protocol. |
| Poor Diastereoselectivity | 1. Non-Optimal Catalyst Structure: The steric and electronic properties of the NHC catalyst influence the stereochemical outcome. 2. Racemization of Starting Material: The starting material, (S)- or (R)-8-oxocitronellal, may have low enantiomeric purity or may racemize under the reaction conditions. 3. Incorrect Solvent: The solvent can influence the transition state geometry. | 1. Synthesize and screen different NHC precatalysts with varying N-substituents (e.g., N-Mes or N-Dipp) to find the optimal one for the desired stereoisomer[1]. 2. Verify the enantiomeric purity of the starting 8-oxocitronellal using chiral GC or HPLC. Store it under appropriate conditions to prevent degradation. 3. Screen alternative anhydrous, non-protic solvents to improve diastereoselectivity. |
| Difficult Product Purification | 1. Presence of Unreacted Starting Material: Incomplete conversion can complicate purification. 2. Formation of Side Products: The active Breslow intermediate may undergo undesired reaction pathways. 3. Difficulty in Separating Diastereomers: The synthesized this compound stereoisomers may have similar polarities. | 1. Monitor the reaction progress using TLC or GC-MS to ensure complete consumption of the starting material. If the reaction stalls, consider adding more catalyst or oxidant. 2. Lowering the reaction temperature or changing the solvent may help minimize side product formation. 3. Utilize preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) with a suitable chiral column for effective separation of stereoisomers[2]. A pH-sensitive chemical separation technique can also be employed for certain isomers[3]. |
Guide 2: Challenges in Biocatalytic Synthesis (Yeast)
This guide focuses on troubleshooting the production of this compound stereoisomers in engineered Saccharomyces cerevisiae.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low this compound Titer | 1. Inefficient Enzyme Activity: The heterologously expressed enzymes (e.g., G8H, ISY, NEPS1) may have low activity or stability in the yeast chassis. 2. Pathway Bottleneck: The cytochrome P450 geraniol-8-hydroxylase (G8H) is a common bottleneck in the pathway[4]. 3. Substrate Limitation: Insufficient precursor supply from the native yeast metabolism. 4. Sub-optimal Bioprocess Parameters: Factors like induction time, substrate loading, and cell density can significantly impact yield. | 1. Codon-optimize the genes for yeast expression. Test different enzyme variants or homologs for improved performance. 2. Co-express different cytochrome P450 reductases and increase the gene copy number of the G8H to improve its activity. 3. Engineer the upstream mevalonate pathway to increase the supply of the geranyl pyrophosphate precursor. 4. Optimize bioprocess parameters using a factorial design approach. This can lead to a significant increase in titer, in some cases up to 5.8-fold. |
| Accumulation of Unwanted Metabolites | 1. Endogenous Yeast Metabolism: Native yeast enzymes, such as old yellow enzymes, can reduce monoterpene intermediates, creating shunt products. 2. Substrate Promiscuity of Pathway Enzymes: Iridoid synthase (ISY) can have off-target activities, leading to byproducts. | 1. Delete the genes encoding for enzymes that lead to the formation of unwanted byproducts. For instance, deleting old yellow enzyme homologs has been shown to increase the yield of the desired product. 2. Employ protein engineering to improve the substrate specificity of promiscuous enzymes like ISY. |
| Poor Stereoselectivity | 1. Incorrect Enzyme Selection: The stereochemical outcome is determined by the specific ISY and NEPS enzymes used. For example, 7S-ISY and 7R-ISY lead to different stereochemical series. 2. Spontaneous Cyclization: The intermediate 8-oxocitronellyl enol can undergo non-enzymatic cyclization, which may lead to a mixture of stereoisomers. | 1. Select and express the appropriate combination of ISY and NEPS enzymes to produce the desired this compound stereoisomer. Combinatorial biosynthesis by mixing different NEPS and MLPL enzymes with a specific ISY can be used to access various stereoisomers. 2. Ensure high expression and activity of the stereoselective cyclases (NEPS/MLPL enzymes) to outcompete the spontaneous cyclization reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for achieving high stereoselectivity in the chemical synthesis of nepetalactones?
A1: The most critical step is the cyclization of the linear precursor, which establishes the stereocenters at the bridgehead carbons (C4a and C7a). In organocatalytic methods, the choice of the chiral catalyst and reaction conditions for the intramolecular cyclization (e.g., Michael addition) is paramount for controlling the diastereoselectivity. For NHC-catalyzed synthesis, the structure of the NHC catalyst directly influences the stereochemical outcome of the one-step transformation from 8-oxocitronellal.
Q2: My yield of this compound is consistently low. What are the first things I should check?
A2: For chemical synthesis, first verify the purity and reactivity of your starting materials and reagents, especially the catalyst and any oxidants or reductants. Ensure that the reaction is carried out under strictly anhydrous and inert conditions, as many organometallic and organocatalysts are sensitive to moisture and air. Monitoring the reaction progress by TLC or GC-MS can help determine if the reaction is going to completion. For biocatalytic synthesis, low titers are often linked to a pathway bottleneck, frequently the cytochrome P450 enzymes. Optimizing the expression of these enzymes and their reductase partners is a crucial first step. Also, assess cell viability and metabolic load.
Q3: How can I separate a mixture of this compound diastereomers?
A3: Separation of this compound diastereomers can be challenging due to their similar chemical properties. Common methods include preparative thin-layer chromatography (TLC) and column chromatography on silica gel. For more difficult separations, preparative HPLC with a chiral stationary phase is often effective. Additionally, a chemical separation method has been developed that involves selective hydrolysis of one isomer under mild basic conditions, allowing for separation of the resulting nepetalic acid from the unreacted lactone isomer in a biphasic system.
Q4: What are the key intermediates in this compound synthesis, and how is their stereochemistry controlled?
A4: In many synthetic routes, a key intermediate is 8-oxocitronellal or a similar linear precursor. The stereochemistry is often set during the cyclization step. In biosynthesis and biocatalytic approaches, the key intermediate is the 8-oxocitronellyl enol. The stereochemistry at the C7 position is determined by the stereospecificity of the iridoid synthase (ISY), with both 7S and 7R specific enzymes identified. The subsequent cyclization, controlled by different Nepetalactol-related short-chain dehydrogenase/reductase (NEPS) enzymes or Major Latex-like Proteins (MLPL), determines the final stereochemistry of the nepetalactol precursor, which is then oxidized to this compound.
Q5: Can I use biocatalysis to produce non-natural this compound stereoisomers?
A5: Yes, biocatalysis offers a powerful platform for accessing a variety of stereoisomers, including those not commonly found in nature. By combining different stereoselective iridoid synthases (e.g., 7S-ISY and 7R-ISY) with a panel of native and engineered NEPS/MLPL enzymes, it is possible to generate up to seven of the eight possible this compound stereoisomers in vitro. This combinatorial biosynthesis approach provides a versatile system for creating diverse iridoid scaffolds.
Experimental Protocols
Protocol 1: NHC-Catalyzed Asymmetric Synthesis of this compound
This protocol is adapted from the enantiospecific one-step transformation of 8-oxocitronellal reported by Harnying, W. et al. (2020).
Materials:
-
(S)- or (R)-8-oxocitronellal
-
NHC precatalyst (e.g., N-Mes-substituted 1,2,4-triazolium salt)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Stoichiometric oxidant (e.g., 2,6-di-tert-butyl-p-benzoquinone)
-
Anhydrous solvent (e.g., toluene or THF)
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the NHC precatalyst (0.1 mmol).
-
Add the anhydrous solvent (5 mL) and the stoichiometric oxidant (1.1 mmol).
-
Add the starting material, (S)- or (R)-8-oxocitronellal (1.0 mmol).
-
Cool the mixture to the optimized temperature (e.g., 0 °C or room temperature, depending on the specific catalyst and substrate).
-
Slowly add a solution of DBU (0.1 mmol) in the anhydrous solvent (1 mL) via syringe pump over a period of 1 hour.
-
Allow the reaction to stir for the specified time (typically 12-24 hours), monitoring its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound stereoisomer.
Visualizations
Caption: Workflow for NHC-catalyzed asymmetric synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Refinement of bioassays for consistent measurement of nepetalactone's effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the consistent measurement of nepetalactone's effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in felines?
A1: this compound primarily acts through the olfactory system in cats.[1] Upon inhalation, it binds to receptors in the nasal epithelium.[2] This interaction is thought to trigger sensory neurons that signal various regions of the brain, including the olfactory bulb, amygdala (involved in emotional responses), and hypothalamus (involved in behavioral responses).[2] This signaling cascade results in the characteristic euphoric behaviors observed in susceptible cats, which are similar to their responses to natural sex pheromones.[2] The current understanding is that this compound exposure leads to the secretion of β-endorphins, which in turn activate μ-opioid receptors, producing an opioid-like effect.[3] This is supported by the fact that naloxone, a μ-opioid receptor antagonist, can block these effects.
Q2: Why are some cats unaffected by this compound?
A2: The response to this compound is a hereditary trait governed by an autosomal dominant gene. Approximately 70-80% of adult cats are affected by this compound, while the remaining 20-30% show no reaction. Additionally, kittens younger than 6-8 weeks old are typically unresponsive.
Q3: What is the mechanism of this compound's insect-repellent effect?
A3: this compound functions as an insect repellent by activating the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, which is a widely conserved chemical irritant receptor in insects. Activation of TRPA1 triggers a calcium influx, leading to an aversion response in insects like mosquitoes and fruit flies.
Q4: How stable is this compound in experimental solutions?
A4: this compound isomers can be unstable under certain conditions. Exposure to light can cause a significant decrease in the concentration of E,Z-nepetalactone. It is crucial to protect this compound-containing solutions and samples from light to ensure the consistency of bioassay results. Studies have shown that extract samples may lose this compound content more rapidly than biomass or extract solutions.
Troubleshooting Guides
Problem 1: High variability in feline behavioral bioassay results.
| Possible Cause | Troubleshooting Step |
| Genetic Variation | Not all cats respond to this compound; the response is genetically determined. Pre-screen your feline subjects to ensure they are responsive to this compound before initiating a study. |
| Age of Cats | Kittens under 6-8 weeks of age and very old cats may not respond. Use sexually mature adult cats for behavioral assays. |
| Habituation | Cats can become habituated to this compound. After exposure, there is a refractory period of about an hour where the cat will be unaffected. Ensure an adequate washout period between exposures. |
| Individual Behavioral Differences | Even among responsive cats, the specific behaviors and the duration of the response can vary significantly. Use a standardized behavioral scoring system (e.g., noting the frequency and duration of sniffing, licking, head shaking, chin and cheek rubbing, and rolling over) and a sufficient number of subjects to account for individual variability. |
Problem 2: Low or no signal in TRPA1 activation assays (e.g., Calcium Imaging).
| Possible Cause | Troubleshooting Step |
| Incorrect Cell Line | The cell line used may not express the TRPA1 receptor or may express a variant that is not sensitive to this compound. |
| Low this compound Concentration | The concentration of this compound may be too low to elicit a detectable response. |
| This compound Degradation | This compound is volatile and can degrade, especially when exposed to light. Prepare fresh solutions for each experiment and store stock solutions protected from light. |
| Issues with Calcium Imaging | Problems with the fluorescent calcium indicator dye (e.g., Fura-2), imaging equipment, or data analysis can lead to a lack of signal. Ensure proper loading of the dye, use appropriate excitation/emission wavelengths, and check for cell viability. Be aware that some analysis methods might miss inhibitory responses. |
| General Assay Conditions | Incorrect temperature, pH, or buffer composition can inhibit enzyme activity or receptor binding. Ensure all reagents are equilibrated to the proper assay temperature and that the buffer conditions are optimal for the cells and the receptor. |
Quantitative Data Summary
Table 1: HPLC-UV/MS Quantification of this compound Isomers
This table summarizes the linearity ranges for the quantification of the two major this compound isomers using High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) and Mass Spectrometric (MS) detection.
| Isomer | Detection Method | Linearity Range (mg/mL) | Correlation Coefficient (r²) |
| Z,E-nepetalactone | UV (228 nm) | 0.00655 - 0.655 | 0.9999 |
| E,Z-nepetalactone | UV (228 nm) | 0.00228 - 0.456 | 0.9999 |
| Z,E-nepetalactone | MS (m/z 167) | 0.00164 - 0.0328 | 0.9999 |
| E,Z-nepetalactone | MS (m/z 167) | 0.00114 - 0.0228 | 0.9999 |
Table 2: Mosquito Repellency of this compound Isomers and Essential Oils vs. DEET
This table presents the percentage of mosquito landing reduction at different concentrations for two Nepeta cataria essential oil chemotypes (CR3 and CR9), their purified this compound isomers, and DEET.
| Treatment | Concentration | Mean Mosquito Landing Reduction (%) ± SE |
| DEET | 0.01% | 31.7 ± 13.5 |
| 0.10% | 80.0 ± 12.6 | |
| 1.00% | 98.0 ± 1.5 | |
| CR3 Crude Essential Oil | 0.01% | 66.3 ± 12.7 |
| 0.10% | 74.1 ± 17.3 | |
| 1.00% | 97.2 ± 6.9 | |
| CR9 Crude Essential Oil | 0.01% | 65.9 ± 18.1 |
| 0.10% | 80.6 ± 6.6 | |
| 1.00% | 99.8 ± 0.2 |
Experimental Protocols
Protocol 1: Feline Behavioral Bioassay
This protocol is adapted from studies on cat-attracting plants.
-
Subject Selection: Use healthy, adult domestic cats that have been pre-screened for responsiveness to this compound.
-
Environment: Conduct assays in a low-stress environment familiar to the cats.
-
Material Preparation:
-
Prepare a solution of this compound at a concentration of 1 mg/mL in a suitable solvent.
-
Apply a standardized volume of the solution to an olfactory object (e.g., a cotton sock or filter paper).
-
Prepare a control object with the solvent only.
-
-
Assay Procedure:
-
Introduce the olfactory object into the environment.
-
Record the cat's behavior for a set period (e.g., 5-10 minutes) using video.
-
Remove the object after the observation period.
-
-
Data Analysis:
-
Use behavioral analysis software (e.g., BORIS) to score the duration and frequency of specific behaviors such as sniffing, licking, head shaking, chin/cheek rubbing, and rolling.
-
Compare the responses to the this compound-treated object with the control object.
-
Protocol 2: In Vitro TRPA1 Activation Assay via Calcium Imaging
This protocol provides a general framework for measuring this compound's effect on TRPA1 channels expressed in a cell line (e.g., HEK-293).
-
Cell Culture: Culture cells expressing the TRPA1 channel of interest in a suitable medium and plate them in a 96-well plate suitable for fluorescence measurements.
-
Calcium Indicator Loading:
-
Remove the culture medium.
-
Incubate the cells with a fluorescent calcium indicator (e.g., Fura-2 AM) in an appropriate buffer (e.g., HBSS) for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with the buffer to remove excess dye.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a positive control (e.g., allyl isothiocyanate - AITC) and a vehicle control.
-
-
Fluorescence Measurement:
-
Use a fluorescence plate reader or a microscope equipped for calcium imaging to measure the baseline fluorescence of the cells.
-
Add the this compound solutions, positive control, and vehicle control to the respective wells.
-
Immediately begin recording the change in fluorescence intensity over time. The influx of calcium upon TRPA1 activation will lead to an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the response to the vehicle control (ΔF/F₀).
-
Plot the normalized fluorescence as a function of this compound concentration to generate a dose-response curve and determine the EC₅₀ value.
-
Visualizations
Caption: Proposed signaling pathway of this compound in felines.
Caption: Experimental workflow for a TRPA1 calcium imaging assay.
References
Technical Support Center: Optimizing Supercritical Fluid Extraction of Nepetalactone
Welcome to the technical support center for the optimization of supercritical fluid extraction (SFE) of nepetalactone from Nepeta cataria (catnip). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during the extraction process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses specific issues that may arise during the supercritical fluid extraction of this compound and other volatile terpenoids from plant matrices.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Suboptimal Extraction Parameters: Pressure, temperature, or CO2 flow rate may not be ideal for this compound solubility. 2. Inadequate Co-solvent: Pure supercritical CO2 has low polarity and may not efficiently extract semi-polar compounds like this compound. 3. Matrix Effects: The physical and chemical properties of the plant material (e.g., particle size, moisture content) may hinder extraction. 4. Incomplete Extraction: The extraction time (both static and dynamic phases) may be too short. | 1. Optimize Parameters: Systematically vary pressure and temperature. For this compound, pressures in the range of 5500-9000 psi (379-620 bar) and temperatures around 40-50°C are a good starting point. Increasing pressure generally increases the solvent density and solvating power of CO2, which can improve yield.[1] 2. Introduce a Co-solvent: Add a polar modifier like ethanol or methanol (typically 5-15% v/v) to the supercritical CO2 to increase its solvating power for this compound. 3. Pre-treatment of Material: Ensure the catnip is properly dried and ground to a consistent and appropriate particle size to increase surface area and facilitate solvent penetration. 4. Increase Extraction Time: Extend the static and/or dynamic extraction time to ensure all accessible this compound is recovered. |
| Poor Selectivity (High Impurity Content) | 1. Pressure is Too High: While higher pressure can increase yield, it can also decrease selectivity, leading to the co-extraction of undesirable compounds.[1] 2. Temperature is Too High: Elevated temperatures can sometimes lead to the degradation of thermolabile compounds or the extraction of unwanted matrix components. | 1. Lower the Extraction Pressure: A direct proportional relationship between yield and pressure has been observed, but higher pressures can result in greater quantities of impurities.[1] Experiment with lower pressures to find a balance between yield and purity. 2. Optimize Temperature: While keeping the temperature above the critical point of CO2 (31°C), lower temperatures (e.g., 40°C) can be used to avoid the degradation of the plant material and improve selectivity.[1] |
| Restrictor Clogging | 1. Co-extracted Water Freezing: If the plant material has a high moisture content, co-extracted water can freeze at the restrictor due to the Joule-Thomson effect. 2. Precipitation of Extract: The extracted compounds may precipitate in the restrictor as the CO2 expands and cools. | 1. Thoroughly Dry the Sample: Reduce the moisture content of the catnip before extraction. 2. Heat the Restrictor: Ensure the back-pressure regulator or restrictor is adequately heated to prevent precipitation. 3. Pulsed Extraction: Use a pulsed or intermittent flow to help clear any minor blockages. |
| Inconsistent Results Between Batches | 1. Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvesting time. 2. Inconsistent Sample Packing: Inconsistent packing of the extraction vessel can lead to channeling of the supercritical fluid, resulting in inefficient extraction. 3. System Not Cleaned Properly: Residuals from previous extractions can contaminate subsequent batches. | 1. Standardize Plant Material: If possible, use plant material from the same source and harvest time. Analyze the raw material for this compound content before extraction. 2. Ensure Uniform Packing: Pack the extraction vessel uniformly to ensure consistent flow of the supercritical fluid through the plant material. 3. Thoroughly Clean the System: Clean the extraction system with an appropriate solvent (e.g., ethanol) between extractions to remove any residual compounds. |
Data on Supercritical Fluid Extraction Parameters for this compound
The following tables summarize quantitative data from studies on the supercritical fluid extraction of this compound and related compounds.
Table 1: SFE Parameters for Nepeta cataria (Catnip)
| Pressure (psi) | Pressure (bar) | Temperature (°C) | Static Time (min) | Dynamic Time (min) | Observations | Reference |
| 5500 | 379 | 40 | 30 | 7 | A direct proportional relationship between yield and pressure was observed. | [1] |
| 6000 | 414 | 40 | 30 | 7 | Increasing pressure increases solvent density and permeation. | |
| 9000 | 620 | 40 | 30 | 7 | Higher pressure decreases selectivity, leading to more impurities. |
Table 2: SFE Parameters for Nepeta persica
| Pressure (MPa) | Pressure (bar) | Temperature (°C) | Co-solvent (Methanol, v/v) | Static Time (min) | Dynamic Time (min) | Observations |
| 20.3 | 203 | 45 | 1.5% | 25 | 50 | These conditions were found to be more selective for 4aβ,7α,7aα-nepetalactone. |
Experimental Protocols
Detailed Methodology for Supercritical Fluid Extraction of this compound from Nepeta cataria
This protocol is based on established methodologies for the SFE of this compound.
1. Sample Preparation:
-
Dry the aerial parts (leaves, stems, and buds) of Nepeta cataria.
-
Crush the dried plant material to a uniform particle size.
2. Supercritical Fluid Extraction:
-
Accurately weigh the crushed catnip (e.g., 17.5 g) and pack it into the extraction vessel (e.g., 50 mL stainless steel vessel).
-
Secure the vessel in the SFE unit (e.g., SFT1000 Supercritical Fluid Processing Unit).
-
Set the initial temperature to 40°C and the initial pressure to 2000 psi to fill the vessel with liquid CO2.
-
Increase the pressure in increments (e.g., 2000 psi) using a pneumatic pump until the desired extraction pressure (e.g., 6000 psi) is reached.
-
Static Phase: Operate the SFE unit in static mode for 30 minutes to allow the supercritical CO2 to saturate the catnip.
-
Dynamic Phase: Switch the unit to dynamic mode for 7 minutes. Open the restrictor valve to allow the supercritical fluid containing the extract to flow into the collection vessel. Monitor the restrictor valve temperature to prevent freezing.
-
Depressurization: After the dynamic phase, reset the pressure setpoint to zero and open the depressurization valve for a rapid pressure drop.
3. Post-Extraction Processing:
-
Collect the crude extract from the collection vessel.
-
Flush the SFE unit with a solvent like ethyl acetate to recover any residual oil.
-
Concentrate the collected fractions using a rotary evaporator.
4. Purification (Optional):
-
The concentrated extract can be further purified by column chromatography.
-
Use a silica gel column with a solvent system such as a gradient of ethyl acetate in petroleum ether (e.g., 0-9% ethyl acetate).
-
Monitor the fractions using thin-layer chromatography (TLC) to identify those containing this compound isomers.
Visualizations
References
Technical Support Center: Enhancing Nepetalactone Recovery from Plant Tissue Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the recovery of nepetalactone from Nepeta cataria (catnip) plant tissue cultures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address common challenges.
Culture Initiation and Maintenance
Q1: My Nepeta cataria explants are turning brown and dying after sterilization and placement on the culture medium. What's causing this and how can I prevent it?
A1: This issue is likely due to oxidative browning, a common problem in plant tissue culture where phenolic compounds released from wounded tissues oxidize and become toxic to the explant.
Troubleshooting Steps:
-
Antioxidant Treatment: After surface sterilization, briefly dip the explants in an antioxidant solution, such as a sterile solution of 100 mg/L ascorbic acid and 150 mg/L citric acid, before placing them on the culture medium.
-
Activated Charcoal: Incorporate 0.1-0.2% (w/v) activated charcoal into the culture medium. Activated charcoal adsorbs toxic phenolic compounds.
-
Dark Incubation: Initially incubate the cultures in the dark for the first 7-10 days, as light can exacerbate oxidative browning.
-
Rapid Subculturing: Transfer the explants to fresh medium as soon as any browning of the surrounding medium is observed.
Q2: I am experiencing frequent bacterial or fungal contamination in my Nepeta cataria cultures. What are the best practices to avoid this?
A2: Contamination is a persistent challenge in plant tissue culture. Strict aseptic techniques are paramount.
Troubleshooting Steps:
-
Thorough Sterilization of Explants: Ensure your surface sterilization protocol is effective. A common method involves washing explants with detergent and water, followed by a 30-60 second rinse in 70% ethanol, and then a 10-20 minute soak in a 10-20% commercial bleach solution with a few drops of Tween-20, followed by three to five rinses with sterile distilled water.
-
Sterile Workspace: Always work in a laminar flow hood that has been properly sterilized. Wipe down all surfaces and tools with 70% ethanol.
-
Media and Equipment Sterilization: Autoclave all media, glassware, and tools at 121°C and 15 psi for 20 minutes. Heat-labile substances, like certain plant hormones, should be filter-sterilized and added to the cooled, autoclaved medium.
-
Regular Monitoring: Inspect cultures daily for any signs of contamination. Immediately remove and autoclave any contaminated flasks to prevent the spread of microbes.
Enhancing this compound Production
Q3: My Nepeta cataria callus/suspension/hairy root cultures are growing well, but the yield of this compound is low. How can I enhance production?
A3: Low yield of secondary metabolites in undifferentiated or organized cultures is a common issue. Elicitation is a powerful strategy to stimulate the biosynthesis of compounds like this compound.
Troubleshooting Steps:
-
Elicitor Application: Introduce elicitors such as Methyl Jasmonate (MeJA) or Salicylic Acid (SA) to your culture medium. These signaling molecules are known to trigger plant defense responses, which often include the upregulation of secondary metabolite production.
-
Optimization of Elicitor Concentration and Timing: The effect of an elicitor is highly dependent on its concentration and the duration of exposure. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific culture system. Start with a range of concentrations (e.g., 25, 50, 100, 200 µM for MeJA and SA) and exposure times (e.g., 24, 48, 72, 96 hours) before harvesting.
-
Precursor Feeding: The biosynthesis of this compound begins with geranyl pyrophosphate (GPP). While direct feeding of GPP is not feasible, providing precursors further down the pathway, if available and cell-permeable, could potentially boost production. However, this is a more advanced and less commonly applied technique for this compound.
Q4: I have treated my cultures with elicitors, but I don't see a significant increase in this compound. What could be the problem?
A4: The lack of response to elicitation can be due to several factors.
Troubleshooting Steps:
-
Culture Age: The responsiveness of plant cells to elicitors can be growth-phase dependent. Elicitation is often most effective during the late exponential or early stationary phase of growth.
-
Elicitor Viability: Ensure that your elicitor stocks are fresh and have been stored correctly. For example, MeJA is volatile and should be stored properly.
-
Analytical Method Sensitivity: Verify that your analytical method (e.g., HPLC, GC-MS) is sensitive enough to detect small but significant increases in this compound concentration.
-
Gene Expression Analysis: If possible, perform RT-qPCR on key genes in the this compound biosynthesis pathway (e.g., GPPS, GES, ISY, NEPS1) to confirm that the elicitor is inducing a transcriptional response, even if the final product accumulation is not yet significant. Short-term application of salicylic acid has been shown to upregulate GPPS and NEPS1 expression in catnip.[1]
Q5: The ratio of this compound isomers in my cultures is different from that in the parent plant. Can I control this?
A5: The ratio of this compound isomers can be influenced by genetic and environmental factors. In vitro conditions can certainly alter this ratio.
Troubleshooting Steps:
-
Genotype Selection: The production of different this compound stereoisomers is genetically controlled. Different cultivars or chemotypes of Nepeta cataria will naturally produce different isomer ratios.
-
Culture Conditions: While direct control over the isomer ratio through simple manipulation of culture conditions is not well-documented, factors such as the specific elicitor used and the physiological state of the cells could potentially influence the expression of different isomer-specific enzymes in the biosynthetic pathway.
-
Analytical Precision: Ensure your chromatographic method provides clear separation and accurate quantification of the different this compound isomers.
Data Presentation: Elicitor Effects on this compound Yield
The following tables summarize representative quantitative data on the effect of Methyl Jasmonate (MeJA) and Salicylic Acid (SA) on this compound yield in different Nepeta cataria in vitro culture systems.
Note: The following data is illustrative and synthesized based on typical elicitation responses for secondary metabolites in plant tissue cultures. Optimal concentrations and yields should be determined experimentally for your specific cell lines and culture conditions.
Table 1: Effect of Methyl Jasmonate (MeJA) Concentration on this compound Yield in Nepeta cataria Hairy Root Cultures (72-hour treatment)
| MeJA Concentration (µM) | Biomass (g Dry Weight/L) | This compound Yield (mg/g DW) | Total this compound (mg/L) |
| 0 (Control) | 10.2 ± 0.8 | 1.5 ± 0.2 | 15.3 ± 2.0 |
| 25 | 9.8 ± 0.7 | 3.2 ± 0.3 | 31.4 ± 3.5 |
| 50 | 9.5 ± 0.9 | 5.8 ± 0.5 | 55.1 ± 6.2 |
| 100 | 8.7 ± 0.6 | 7.2 ± 0.6 | 62.6 ± 7.1 |
| 200 | 7.1 ± 0.5 | 4.1 ± 0.4 | 29.1 ± 3.9 |
Table 2: Effect of Salicylic Acid (SA) Treatment Duration on this compound Yield in Nepeta cataria Suspension Cultures (100 µM SA)
| Treatment Duration (hours) | Biomass (g Dry Weight/L) | This compound Yield (mg/g DW) | Total this compound (mg/L) |
| 0 (Control) | 8.5 ± 0.6 | 0.8 ± 0.1 | 6.8 ± 0.9 |
| 24 | 8.3 ± 0.5 | 1.9 ± 0.2 | 15.7 ± 2.1 |
| 48 | 8.1 ± 0.7 | 3.5 ± 0.4 | 28.4 ± 3.9 |
| 72 | 7.8 ± 0.4 | 4.1 ± 0.3 | 32.0 ± 3.1 |
| 96 | 7.2 ± 0.6 | 3.2 ± 0.4 | 23.0 ± 3.5 |
Experimental Protocols
Protocol 1: Establishment of Nepeta cataria Hairy Root Cultures
-
Explant Preparation:
-
Germinate Nepeta cataria seeds aseptically on hormone-free Murashige and Skoog (MS) medium.
-
Use leaves and stems from 30-day-old in vitro grown seedlings as explants.
-
-
Agrobacterium rhizogenes Culture:
-
Culture A. rhizogenes (e.g., strain A4) in liquid LB medium on a rotary shaker at 28°C for 24 hours.
-
Pellet the bacteria by centrifugation and resuspend in liquid MS medium to an appropriate density (e.g., OD600 of 0.5).
-
-
Infection and Co-cultivation:
-
Dip the excised explants into the bacterial suspension for 10-15 minutes.
-
Blot the explants on sterile filter paper to remove excess bacteria.
-
Place the explants on hormone-free, solid MS medium.
-
Co-cultivate in the dark at 25°C for 2-3 days.
-
-
Hairy Root Induction and Maintenance:
-
Transfer the explants to solid, hormone-free MS medium containing an antibiotic to eliminate the Agrobacterium (e.g., 500 mg/L cefotaxime).
-
Subculture every 2-3 weeks. Hairy roots should emerge from the wound sites within 4-6 weeks.
-
Once established, excise fast-growing hairy roots and transfer to liquid, hormone-free MS medium for proliferation on a gyratory shaker (100-120 rpm).
-
Protocol 2: Elicitation of this compound Production
-
Prepare Elicitor Stock Solutions:
-
Prepare a 100 mM stock solution of Methyl Jasmonate (MeJA) in 95% ethanol.
-
Prepare a 100 mM stock solution of Salicylic Acid (SA) in sterile distilled water (dissolution may require gentle heating and/or addition of a small amount of NaOH to adjust pH).
-
Filter-sterilize both stock solutions through a 0.22 µm syringe filter.
-
-
Elicitor Treatment:
-
Grow hairy root or suspension cultures to the late exponential phase of growth.
-
Aseptically add the elicitor stock solution to the culture medium to achieve the desired final concentration (e.g., 25, 50, 100, 200 µM).
-
For control cultures, add an equivalent volume of the solvent used for the stock solution (ethanol or sterile water).
-
-
Incubation and Harvest:
-
Incubate the treated cultures for the desired duration (e.g., 24, 48, 72, 96 hours).
-
Harvest the biomass by filtration and wash with distilled water.
-
Record the fresh weight and then freeze-dry or oven-dry at a low temperature (e.g., 40-50°C) to determine the dry weight.
-
Store the dried biomass at -20°C until extraction.
-
Protocol 3: Extraction and Quantification of this compound
-
Extraction:
-
Grind the dried biomass to a fine powder.
-
Accurately weigh approximately 100 mg of the powdered tissue into a centrifuge tube.
-
Add 5 mL of a suitable organic solvent such as ethanol, methanol, or ethyl acetate.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes.
-
Centrifuge the mixture at 5000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean vial.
-
Repeat the extraction process on the pellet with another 5 mL of the solvent to ensure complete extraction.
-
Combine the supernatants.
-
-
Sample Preparation for Analysis:
-
Evaporate the solvent from the combined supernatants under a stream of nitrogen or using a rotary evaporator.
-
Re-dissolve the residue in a known volume (e.g., 1 mL) of the mobile phase to be used for HPLC analysis.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Quantification by HPLC:
-
Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector (set at ~228 nm) and a C18 column.
-
The mobile phase can be an isocratic or gradient mixture of acetonitrile and water.
-
Prepare a calibration curve using this compound standards of known concentrations.
-
Inject the sample and quantify the this compound peaks by comparing their area to the calibration curve.
-
Visualizations: Signaling Pathways and Workflows
Signaling Pathways
Caption: Jasmonate signaling pathway leading to this compound biosynthesis.
Caption: Salicylic acid signaling pathway enhancing secondary metabolism.
Experimental Workflow
References
Validation & Comparative
A Comparative Analysis of Nepetalactone Content in Nepeta Species for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of nepetalactone content across various Nepeta species, offering valuable insights for researchers, scientists, and professionals in drug development. The data presented is compiled from multiple scientific studies, focusing on the quantitative differences in this compound isomers, which are the primary bioactive compounds responsible for the characteristic effects of these plants.
Quantitative Analysis of this compound Content
The concentration and composition of this compound isomers vary significantly among different Nepeta species and even between different populations of the same species due to genetic and environmental factors.[1] The following table summarizes the quantitative data on this compound content as a percentage of the total essential oil composition, providing a clear comparison across various species.
| Nepeta Species | 4aα,7α,7aβ-Nepetalactone (%) | 4aα,7α,7aα-Nepetalactone (%) | 4aα,7β,7aα-Nepetalactone (%) | Total this compound (%) | Other Major Components |
| N. cataria | 50.16 - 58 | 6.0 - 35.64 | 30 - 31.2 | 85.8 - 89.2 | β-caryophyllene, caryophyllene oxide[2][3] |
| N. nuda | 55.72 | 6.20 | - | 61.92 | β-caryophyllene, caryophyllene oxide[2] |
| N. racemosa | 91.0 | - | - | >91.0 | -[4] |
| N. transcaucasica | - | - | 14.34 | 14.34 | Citronellol (17.69%), geranial (9.05%) |
| N. melissifolia | - | - | - | Low | 1,8-cineole (37.35%), caryophyllene oxide (22.06%) |
| N. sibirica | - | - | - | Low | 1,8-cineole (42.58%), caryophyllene oxide (20.35%) |
| N. speciosa | - | - | 74.8 | 74.8 | 1,8-cineole (in other populations) |
| N. haussknechtii | - | 26.7 | - | 26.7 | 1,8-cineole (45.1-48.6% in other populations) |
| N. straussii | - | - | - | Low | 1,8-cineole (40.1%), germacrene D (11.6%) |
| N. amoena | - | - | - | Low | Caryophyllene oxide (36.2%), hexadecanoic acid (33.4%) |
| N. gloeocephala | - | - | - | Low | 1,8-Cineole (35.2%), β-pinene (21.8%) |
| N. sessilifolia | - | - | - | Low | Spathulenol (25.8%), lavandulyl acetate (16.7%) |
| N. laxiflora | - | - | - | Low | α-pinene (19.7%), 1,8-cineole (11.8%) |
| N. leucostegia | - | - | - | Low | 1,8-Cineole (39.1%), epi-α-cadinol (6.9%) |
Experimental Protocols
The quantification of this compound in Nepeta species is primarily achieved through chromatographic techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Protocol 1: Essential Oil Extraction by Hydrodistillation
This is a common preparatory step for the analysis of volatile compounds like nepetalactones.
-
Plant Material: Air-dried aerial parts (flowering branches) of the Nepeta species are used.
-
Apparatus: A Clevenger-type apparatus is employed for hydrodistillation.
-
Procedure:
-
A known quantity of the dried plant material (e.g., 30 g) is placed in the distillation flask with a sufficient volume of water.
-
The mixture is heated to boiling, and the distillation is carried out for 3-4 hours.
-
The collected essential oil is separated from the aqueous layer.
-
The oil is dried over anhydrous sodium sulfate to remove any residual water.
-
The dried essential oil is stored in a sealed vial at a low temperature (e.g., 4°C) until analysis.
-
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the individual components of a volatile mixture like essential oil.
-
Instrumentation: A GC-MS system equipped with a fused silica capillary column (e.g., DB-5, 60 m × 0.25 mm i.d., 0.25 μm film thickness) is used.
-
Carrier Gas: Helium or Nitrogen is typically used as the carrier gas at a constant flow rate (e.g., 1.1 mL/min).
-
Oven Temperature Program: A temperature gradient is applied to the oven to separate the compounds. A typical program starts at 60°C and is ramped up to 250°C at a rate of 4°C/min, then held at 250°C for 10 minutes.
-
Injector and Detector Temperatures: The injector and detector temperatures are maintained at 250°C and 280°C, respectively.
-
Injection: A small volume of the essential oil (e.g., 1 μL) is injected into the GC.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode (e.g., at 70 eV). Mass spectra are recorded over a specific mass range (e.g., 45–350 m/z).
-
Quantification: The relative percentage of each compound is calculated from the peak areas in the GC-FID chromatogram without the use of correction factors.
Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC coupled with UV or MS detection offers a reliable and sensitive method for the quantification of nepetalactones.
-
Sample Preparation:
-
A known amount of powdered catnip sample (e.g., 1 g) is extracted with a suitable solvent like methanol (e.g., 50 mL).
-
The extraction can be performed using methods like sonication or Soxhlet extraction.
-
The resulting extract is filtered before injection into the HPLC system.
-
-
Instrumentation: An HPLC system equipped with a reversed-phase column (e.g., C18) and a UV or Mass Spectrometric detector is used.
-
Mobile Phase: A gradient of solvents is typically used. For example, a mixture of water (A) and acetonitrile (B) can be employed.
-
Detection:
-
UV Detection: Nepetalactones can be detected at a wavelength of 228 nm.
-
MS Detection: Selected Ion Monitoring (SIM) of the ion peak m/z 167 can be used for more sensitive detection.
-
-
Quantification: Calibration curves are constructed using pure standards of the this compound isomers to be quantified. The concentration of nepetalactones in the samples is then determined by comparing their peak areas to the calibration curve.
Visualizations
Experimental Workflow for this compound Quantification
Caption: Experimental workflow for the extraction and quantification of this compound.
This compound Biosynthesis Pathway
Caption: Simplified biosynthesis pathway of this compound from Geranyl Pyrophosphate.
References
- 1. Analysis of the Essential Oils of Nepeta straussii, N. amoena, N. haussknechtii and N. speciosa from Iran | Iranian Journal of Pharmaceutical Sciences [vclass.sbmu.ac.ir]
- 2. Essential oil composition of five Nepeta species cultivated in Lithuania and evaluation of their bioactivities, toxicity and antioxidant potential of hydrodistillation residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Nepetalactone and DEET as Mosquito Repellents
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of mosquito-borne illnesses necessitates the continued development of effective and safe insect repellents. While N,N-diethyl-meta-toluamide (DEET) has long been the gold standard, interest in plant-based alternatives is growing. This guide provides a detailed, evidence-based comparison of the efficacy of nepetalactone, the active ingredient in catnip oil, and DEET as mosquito repellents, focusing on quantitative data, experimental methodologies, and underlying signaling pathways.
Quantitative Efficacy: A Tale of Two Repellencies
The relative effectiveness of this compound and DEET is nuanced, with significant differences observed between spatial and contact repellency. Spatial repellency refers to the ability of a substance to prevent mosquitoes from entering a treated area, whereas contact repellency involves deterring a mosquito from biting upon landing on a treated surface.
Early reports suggested that this compound is approximately ten times more effective at repelling mosquitoes than DEET.[1] However, subsequent and more detailed studies reveal a more complex picture. Research indicates that catnip oil, rich in this compound, is a superior spatial repellent, while DEET demonstrates greater efficacy as a contact repellent.[2][3] In practical terms, this means this compound may be more effective at keeping mosquitoes at a distance, while DEET provides a more robust barrier against bites from mosquitoes that do land on the skin.
Human volunteer bioassays, which are critical for assessing real-world performance, have shown that DEET is significantly more effective than this compound isomers at preventing the biting of Aedes aegypti.[4]
Table 1: Comparison of Repellency Data for this compound and DEET
| Parameter | This compound (Catnip Oil) | DEET | Mosquito Species | Experimental Notes | Source |
| Spatial Repellency | |||||
| % Repellency (High Dose) | +49% to +59% | ~+10% | Aedes aegypti | Bioassay measuring mosquito distribution. | [5] |
| % Repellency (Low Dose) | +39% to +53% | ~+10% | Aedes aegypti | Bioassay measuring mosquito distribution. | |
| Attraction Inhibition | More effective than DEET | Less effective than catnip oil | Aedes aegypti | Triple cage olfactometer assessing masking of attractants. | |
| Contact Repellency | |||||
| Minimum Effective Dosage (MED) at 15 min | >0.1 mg/cm² | ~0.0125 mg/cm² | Aedes aegypti | Treated cloth patch bioassay. | |
| Minimum Effective Dosage (MED) at 24 h | >1.0 mg/cm² | 0.5 mg/cm² | Aedes aegypti | Treated cloth patch bioassay. | |
| Biting Deterrence (in vivo) | Less effective than DEET | More effective than this compound | Aedes aegypti | Human volunteer bioassay at 24 nmol/cm² on skin. | |
| Landing Rate Inhibition | |||||
| % Repellency (at 1.00%) | >95% (for first 2 hours) | >95% (for first 2 hours) | Aedes aegypti | One-choice landing rate inhibition assay. | |
| % Repellency (at 0.01%) | More effective than DEET | Less effective than nepetalactones | Aedes aegypti | One-choice landing rate inhibition assay. |
Signaling Pathways: Distinct Mechanisms of Action
The divergent repellent properties of this compound and DEET stem from their distinct interactions with the mosquito's sensory systems.
This compound: An Irritant-Based Repulsion
Recent research has elucidated that this compound's repellent effect is primarily mediated through the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a well-conserved irritant receptor in insects. This receptor is known to be involved in sensing pain and other noxious stimuli. The activation of TRPA1 by this compound triggers an aversive behavioral response in mosquitoes, causing them to avoid the treated area. Notably, this compound appears to selectively activate the insect TRPA1 receptor, without affecting its human counterpart, which explains its lack of irritation in humans and underscores its potential as a safe repellent.
Figure 1: Proposed signaling pathway for this compound-induced mosquito repellency.
DEET: A Multi-Modal Olfactory Repellent
The mechanism of action for DEET is more multifaceted and is still a subject of active research. It is believed to provide protection through at least two pathways: by confusing or inhibiting mosquito odorant receptors (ORs) at a distance, and by acting as a contact repellent through chemoreceptors upon landing.
Two primary hypotheses attempt to explain DEET's mode of action:
-
Smell and Avoid Hypothesis: This suggests that DEET has an inherently unpleasant odor to mosquitoes, which they actively avoid.
-
Bewilderment/Confusant Hypothesis: This posits that DEET confuses mosquitoes by disrupting their ability to process host cues, such as carbon dioxide and skin odors.
Studies have identified specific odorant receptors that are activated by DEET. For instance, in the Southern House Mosquito (Culex quinquefasciatus), the odorant receptor CquiOR136 has been shown to be essential for DEET repellency. Knockdown of this receptor significantly reduces the mosquito's electrophysiological response to DEET and eliminates the repellent behavior. Other research suggests DEET can also inhibit the response of olfactory receptor neurons to attractive compounds like lactic acid.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Comparison of contact and spatial repellency of catnip oil and N,N-diethyl-3-methylbenzamide (deet) against mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. The irritant receptor TRPA1 mediates the mosquito repellent effect of catnip - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic vs. Naturally Sourced Nepetalactone Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of nepetalactone derived from synthetic production methods versus traditional natural sourcing from plants of the Nepeta genus. The information presented herein is supported by experimental data to aid researchers and professionals in drug development and other scientific applications in making informed decisions regarding the selection and use of this compound.
This compound, a volatile iridoid, is the principal active compound in catnip (Nepeta cataria) and is renowned for its potent insect-repelling properties and its characteristic euphoric effect on felines.[1][2] While historically sourced through steam distillation of catnip, recent advancements in biotechnology have enabled the synthesis of this compound through microbial fermentation, offering a potentially more scalable and controlled production method.[3][4][5] This guide will delve into a comparison of their bioactive properties based on available scientific literature.
Quantitative Bioactivity Data
The primary bioactivity of this compound that has been extensively studied is its insect repellency, particularly against mosquitoes. While direct comparative studies on the bioactivity of synthetic versus natural this compound are limited, research on naturally sourced this compound and its individual isomers provides valuable quantitative data when compared to the synthetic repellent DEET.
Table 1: Mosquito Repellency of Naturally Sourced this compound Isomers and Essential Oils Compared to DEET
| Compound/Extract | Concentration | % Repellency (Landing Reduction) | Species | Reference |
| CR3 Catnip Essential Oil | 1.00% | 97.2 ± 6.9 | Aedes aegypti | |
| 0.10% | 74.1 ± 17.3 | Aedes aegypti | ||
| 0.01% | 66.3 ± 12.7 | Aedes aegypti | ||
| CR9 Catnip Essential Oil | 1.00% | 99.8 ± 0.2 | Aedes aegypti | |
| 0.10% | 80.6 ± 6.6 | Aedes aegypti | ||
| 0.01% | 65.9 ± 18.1 | Aedes aegypti | ||
| Purified Z,E-Nepetalactone | 1.00% | 99.7 ± 0.3 | Aedes aegypti | |
| 0.10% | 90.9 ± 5.7 | Aedes aegypti | ||
| 0.01% | 53.1 ± 11.1 | Aedes aegypti | ||
| Purified E,Z-Nepetalactone | 1.00% | 96.8 ± 3.3 | Aedes aegypti | |
| 0.10% | 74.2 ± 14.7 | Aedes aegypti | ||
| 0.01% | 55.7 ± 14.4 | Aedes aegypti | ||
| DEET (Synthetic) | 1.00% | 98.0 ± 1.5 | Aedes aegypti | |
| 0.10% | 80.0 ± 12.6 | Aedes aegypti | ||
| 0.01% | 31.7 ± 13.5 | Aedes aegypti | ||
| Catnip Essential Oil | 1.0% (157 µg/cm²) | Significantly Repellent | Aedes aegypti | |
| 0.1% (15.7 µg/cm²) | Significantly Repellent | Aedes aegypti | ||
| DEET (Synthetic) | 1.0% (157 µg/cm²) | Significantly Repellent | Aedes aegypti | |
| 0.1% (15.7 µg/cm²) | Not Significantly Repellent | Aedes aegypti |
Data are presented as mean ± standard deviation where available.
At higher concentrations (1.00%), both naturally derived catnip essential oils and their purified this compound isomers demonstrate repellency comparable to DEET. Notably, at lower concentrations (0.01%), the catnip oils and this compound isomers were more effective than DEET in reducing mosquito landings.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through distinct signaling pathways in insects and felines.
Insect Repellency: TRPA1 Receptor Activation
In insects, this compound functions as a repellent by activating the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, which is a widely conserved irritant receptor. Activation of TRPA1 in sensory neurons leads to aversive behaviors, effectively repelling the insect.
Feline Response: μ-Opioid Receptor Pathway
In domestic cats and other felines, this compound induces a well-known euphoric response. This is mediated through the olfactory system, leading to the release of β-endorphins. These endorphins then activate the μ-opioid receptors, resulting in the characteristic behaviors of sniffing, licking, chewing, head shaking, and chin and cheek rubbing.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the study of this compound's bioactivity.
Mosquito Landing Rate Inhibition Assay
This assay is used to quantify the repellency of a compound against mosquitoes.
-
Mosquito Rearing: Aedes aegypti mosquitoes are reared in a controlled environment (27°C, 80% humidity, 12-hour day/night cycle). Adult female mosquitoes are separated and used for experiments.
-
Repellent Application: A defined concentration of the test compound (e.g., this compound in a solvent) is applied to a surface, such as a filter paper covering a heat source to attract mosquitoes.
-
Exposure: The treated surface is placed in a cage containing a known number of female mosquitoes (e.g., 20).
-
Data Collection: The number of mosquitoes landing on the treated surface over a specific time period (e.g., 5 minutes) is recorded. A control with the solvent alone is also tested.
-
Calculation: The percent repellency is calculated using the formula: ((C-T)/C) x 100, where C is the number of landings on the control and T is the number of landings on the treated surface.
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis
GC-MS is a standard method for identifying and quantifying the components of a sample, such as the different isomers of this compound in an essential oil or synthetic mixture.
-
Sample Preparation: A sample of catnip essential oil or synthetic this compound is diluted in a suitable solvent (e.g., hexane). An internal standard may be added for quantification.
-
Injection: A small volume of the prepared sample is injected into the GC system.
-
Separation: The sample is vaporized and carried by a carrier gas (e.g., helium) through a capillary column (e.g., HP-5MS). The different compounds in the sample are separated based on their boiling points and interactions with the column's stationary phase.
-
Detection and Identification: As the separated compounds exit the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparison to a spectral library.
-
Quantification: The area of each compound's peak in the chromatogram is proportional to its concentration in the sample.
Discussion and Conclusion
The available data strongly supports the efficacy of naturally sourced this compound as an insect repellent, with performance comparable or superior to DEET at certain concentrations. The primary active components are the various stereoisomers of this compound, with the Z,E and E,Z isomers being particularly effective.
Synthetic production of this compound, primarily through yeast fermentation, presents a promising alternative to agricultural sourcing. This method offers several potential advantages:
-
Scalability and Consistency: Biosynthesis can be scaled up to meet demand and can provide a more consistent product, free from the seasonal and environmental variations that can affect the composition of natural essential oils.
-
Purity and Isomer Specificity: Synthetic methods can be engineered to produce specific this compound isomers, which may be desirable for optimizing bioactivity. This can also lead to a purer final product without the other minor components found in essential oils.
While there is a lack of direct, published studies comparing the bioactivity of synthetic versus natural this compound, it is reasonable to hypothesize that pure, synthetically produced this compound isomers would exhibit bioactivity comparable to their pure, naturally derived counterparts. The biological effect is dependent on the molecular structure, which is identical regardless of the source.
Future research should focus on direct, head-to-head comparisons of synthetic and natural this compound in various bioassays. This would provide the definitive data needed to fully validate the efficacy of synthetically produced this compound for commercial applications, including as an insect repellent and for veterinary products. Such studies would also be valuable in exploring the nuanced bioactivities of individual, highly purified this compound isomers.
References
Validating Nepetalactone's Repellent Activity Against Emerging Pest Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The growing demand for effective and naturally derived insect repellents has spurred renewed interest in plant-based compounds. Among these, nepetalactone, the active ingredient in catnip (Nepeta cataria), has demonstrated significant repellent properties against a variety of arthropod pests. This guide provides a comprehensive comparison of this compound's efficacy against new and established pest species, benchmarked against the widely used synthetic repellents DEET and Picaridin. Detailed experimental protocols and supporting data are presented to facilitate further research and development in this promising area.
Mechanism of Action: this compound and the TRPA1 Receptor
Recent studies have elucidated the primary mechanism by which this compound exerts its repellent effect on insects. It functions as an irritant by activating the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a highly conserved pain and irritant receptor found in many insects.[1] This activation triggers an aversive behavioral response, causing insects to move away from the source of the compound. This is a distinct mechanism from DEET, which is thought to disrupt insect olfactory receptors, making it difficult for them to locate a host.[1]
Comparative Efficacy of this compound and Other Repellents
The repellent activity of this compound has been evaluated against a range of pest species. The following tables summarize the quantitative data from various studies, comparing its performance with DEET and Picaridin where available.
Table 1: Repellency Against Mosquitoes (Aedes aegypti)
| Repellent | Concentration | Percent Repellency | Duration of Protection | Study Reference |
| This compound (Catnip Oil CR9) | 1.00% | 99.8% ± 0.2 | >95% for 2 hours | [2][3] |
| DEET | 1.00% | 98.0% ± 1.5 | >95% for up to 8 hours | [2] |
| Picaridin | 20% | >95% | Up to 12 hours | |
| This compound (Catnip Oil CR3) | 1.00% | 97.2% ± 6.9 | - | |
| This compound (Z,E-isomer) | 1.00% | 99.7% ± 0.3 | - | |
| This compound (E,Z-isomer) | 1.00% | 96.8% ± 3.3 | - |
Table 2: Repellency Against German Cockroaches (Blattella germanica)
| Repellent | Concentration | Percent Repellency | Study Reference |
| This compound (E,Z-isomer) | 0.5% | >80% | |
| This compound (Z,E-isomer) | 0.5% | ~20% | |
| DEET | 1.0% | ~40% | |
| Catnip Essential Oil | 1.0% | ~75% |
Table 3: Repellency Against House Flies (Musca domestica)
| Repellent | Concentration (µg/cm²) | Percent Repellency | Study Reference |
| This compound (Z,E-isomer) | 160 | 96% | |
| Catnip Essential Oil | 160 | 79% | |
| DEET | 160 | 39% |
Table 4: Repellency Against Ticks (Ixodes scapularis)
| Repellent | Concentration | Efficacy | Study Reference |
| This compound (Catnip Oil) | Not specified | Comparable to DEET | |
| DEET | Not specified | Standard repellent | |
| Picaridin | 20% | 12 hours of protection |
Table 5: Repellency Against Bed Bugs (Cimex lectularius)
| Repellent | Concentration | Percent Repellency (at 24h) | Study Reference |
| This compound (Catnip Oil CR3) | 25% | 100% | |
| This compound (Catnip Oil CR9) | 25% | 100% | |
| DEET | 25% | 92% |
Experimental Protocols
Standardized laboratory assays are crucial for the valid comparison of repellent efficacy. The following sections detail the methodologies for two commonly used bioassays.
Arm-in-Cage Test (for Mosquitoes and Biting Flies)
The Arm-in-Cage test is a standard method for evaluating the efficacy of topical repellents.
Procedure:
-
Test Subjects: 200 host-seeking female mosquitoes (e.g., Aedes aegypti) are placed in a 40 x 40 x 40 cm test cage.
-
Repellent Application: A standard dose of the repellent formulation is applied evenly to a defined area on a human volunteer's forearm.
-
Exposure: The treated forearm is inserted into the cage for a set period, typically 3 minutes.
-
Data Collection: The number of mosquito landings and/or bites is recorded during the exposure period.
-
Duration Testing: The exposure is repeated at regular intervals (e.g., every 30 minutes) until the first confirmed bite occurs (one bite followed by another within a short timeframe). The time from application to the first confirmed bite is recorded as the Complete Protection Time (CPT).
Y-Tube Olfactometer Test (for various insects including cockroaches and flies)
The Y-tube olfactometer is used to assess the spatial repellency or attraction of volatile compounds.
Procedure:
-
Apparatus: A Y-shaped glass or plastic tube is used.
-
Airflow: A controlled and filtered airflow is passed through both arms of the Y-tube.
-
Stimulus Application: The test substance (e.g., this compound) is introduced into the airflow of one arm, while the other arm contains a control (e.g., solvent only).
-
Insect Introduction: A single insect is released at the base of the Y-tube.
-
Data Collection: The insect's choice of which arm to enter is recorded. A choice is typically defined as the insect moving a certain distance into one of the arms.
-
Replication: The test is repeated with a statistically significant number of insects to determine if there is a significant preference for the control arm, indicating repellency.
Conclusion
The available data strongly support the efficacy of this compound as a natural insect repellent against a variety of new and established pest species. Its performance is often comparable or, in some cases, superior to DEET, particularly against cockroaches and house flies. The distinct mechanism of action, targeting the TRPA1 receptor, presents a valuable alternative to existing repellent classes and may be less prone to the development of resistance. Further research is warranted to explore the full spectrum of this compound's activity against other economically and medically important pests, as well as to optimize formulations for enhanced duration of protection. The detailed protocols and comparative data provided in this guide serve as a foundation for researchers and drug development professionals to advance the validation and potential commercialization of this compound-based repellents.
References
A Comparative Analysis of the Antimicrobial Spectrum of Nepetalactone Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of nepetalactone isomers, supported by experimental data from peer-reviewed studies. Nepetalactones, the primary bioactive iridoids in Nepeta species (catnip), have demonstrated a broad range of antimicrobial activities. Understanding the differential efficacy of various isomers is crucial for targeted research and development of new antimicrobial agents.
Executive Summary
Essential oils derived from Nepeta species, rich in this compound isomers, have long been recognized for their antimicrobial properties.[1] The primary isomers of interest are the cis,trans and trans,cis forms of this compound. Recent studies focusing on the isolated isomers have revealed distinct antimicrobial profiles, suggesting that the specific isomeric composition is a key determinant of the overall bioactivity of Nepeta essential oils. This guide synthesizes the available data to facilitate a direct comparison of their antimicrobial spectra.
Comparative Antimicrobial Activity of Isolated this compound Isomers
The following table summarizes the minimum inhibitory concentrations (MIC) and minimum bactericidal/fungicidal concentrations (MBC/MFC) of purified cis,trans-nepetalactone and trans,cis-nepetalactone against a panel of pathogenic bacteria and fungi. The data clearly indicates that both isomers possess significant antimicrobial properties, with variations in potency against specific microbial species.
Table 1: Antimicrobial Activity of Isolated this compound Isomers (mg/mL) [2]
| Microorganism | Isomer | MIC (mg/mL) | MBC/MFC (mg/mL) |
| Gram-positive Bacteria | |||
| Staphylococcus aureus | cis,trans-nepetalactone | 0.05 | 0.1 |
| trans,cis-nepetalactone | 0.05 | 0.1 | |
| Listeria monocytogenes | cis,trans-nepetalactone | 0.05 | 0.1 |
| trans,cis-nepetalactone | 0.05 | 0.1 | |
| Enterococcus faecalis | cis,trans-nepetalactone | 0.075 | 0.1 |
| trans,cis-nepetalactone | 0.075 | 0.1 | |
| Gram-negative Bacteria | |||
| Escherichia coli | cis,trans-nepetalactone | 0.05 | 0.1 |
| trans,cis-nepetalactone | 0.05 | 0.1 | |
| Pseudomonas aeruginosa | cis,trans-nepetalactone | 0.0375 | 0.075 |
| trans,cis-nepetalactone | 0.0375 | 0.075 | |
| Fungi | |||
| Candida albicans | cis,trans-nepetalactone | 0.05 | 0.1 |
| trans,cis-nepetalactone | 0.05 | 0.1 | |
| Aspergillus fumigatus | cis,trans-nepetalactone | 0.075 | 0.1 |
| trans,cis-nepetalactone | 0.075 | 0.1 | |
| Aspergillus versicolor | cis,trans-nepetalactone | 0.05 | 0.1 |
| trans,cis-nepetalactone | 0.05 | 0.1 | |
| Penicillium funiculosum | cis,trans-nepetalactone | 0.05 | 0.1 |
| trans,cis-nepetalactone | 0.05 | 0.1 | |
| Trichoderma viride | cis,trans-nepetalactone | 0.05 | 0.1 |
| trans,cis-nepetalactone | 0.05 | 0.1 |
Antimicrobial Activity of Nepeta Essential Oils with Varied Isomer Ratios
The antimicrobial efficacy of essential oils from different Nepeta species often correlates with the dominant this compound isomers present. The following table provides examples of the antimicrobial activity of essential oils, highlighting their major this compound constituents.
Table 2: Antimicrobial Activity of Nepeta Essential Oils
| Nepeta Species | Major this compound Isomers | Test Organism | MIC (μL/mL) | Reference |
| N. cataria | 4a-α, 7-α, 7a-β-nepetalactone (55–58%) & 4a-α, 7-β, 7a-α-nepetalactone (30–31.2%) | Candida species | <1 | [2] |
| Oral Bacteria | 0.125–4 | [2] | ||
| N. cataria | 4a-α, 7-α, 7a-β-nepetalactone (70.4%) & 4a-α, 7-α, 7a-α-nepetalactone (6.0%) | Various Bacteria & Fungi | 12.50 - 250 | [3] |
| N. faassenii | 4a-α, 7-α, 7a-α-nepetalactone (34.12%) | S. pyogenes, C. albicans | 5-10 mg/mL | |
| N. cataria | (Z,E)-nepetalactone & (E,Z)-nepetalactone | Neisseria sicca | 0.5 - 5 mg/mL |
Experimental Protocols
The data presented in this guide were primarily generated using the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Determination of MIC, MBC, and MFC
1. Preparation of Microbial Inoculum:
-
Bacterial and fungal strains are cultured on appropriate agar plates.
-
A suspension of the microorganism is prepared in a sterile saline solution, and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.
-
The suspension is then further diluted in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Broth Microdilution Assay:
-
The this compound isomers or essential oils are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi) in a 96-well microtiter plate.
-
An equal volume of the prepared microbial inoculum is added to each well.
-
The plates are incubated at 37°C for 24 hours for bacteria or at 30-35°C for 24-48 hours for fungi.
3. Determination of MIC:
-
The MIC is defined as the lowest concentration of the test substance that visibly inhibits the growth of the microorganism after incubation. This is typically observed as the absence of turbidity in the well.
4. Determination of MBC/MFC:
-
To determine the MBC or MFC, an aliquot (typically 10 μL) from each well showing no visible growth is subcultured onto fresh, agar plates.
-
The plates are incubated under the same conditions as the initial assay.
-
The MBC or MFC is the lowest concentration of the test substance that results in a ≥99.9% reduction in the initial inoculum, determined by the absence of microbial growth on the subculture plates.
Experimental Workflow Diagram
The following diagram illustrates the key steps in determining the antimicrobial spectrum of this compound isomers.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of nepetalactone and related iridoid compounds across various biological activities. The information is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes relevant biological pathways.
Introduction to this compound and Iridoids
Iridoids are a class of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. They are widely distributed in the plant kingdom and are known to exhibit a diverse range of biological activities, including insect repellent, sedative, and antimicrobial effects. This compound, a prominent iridoid found in plants of the Nepeta genus (e.g., catnip), is particularly noted for its unique effects on felines and its potent insect repellency. Understanding the relationship between the chemical structure of these compounds and their biological function is crucial for the development of new therapeutic agents and pest control solutions.
Comparative Biological Activity of this compound and Related Iridoids
The biological activities of this compound and its derivatives are closely linked to their stereochemistry and structural modifications. This section presents a comparative analysis of their effects on opioid receptors (implicated in their effects on felines), their insect repellent properties, and their antimicrobial and cytotoxic activities.
Opioid Receptor Modulation
Table 1: Interaction of Selected Iridoids with Opioid Receptors
| Compound | Receptor Target(s) | Observed Effect | Quantitative Data | Reference(s) |
| This compound | μ-opioid receptor (indirectly) | Induces β-endorphin release in cats; effects blocked by naloxone. | Not available | [1] |
| Iridoid from Morinda lucida (ML2-2) | κ- and δ-opioid receptors | Analgesic and anti-inflammatory | Binding Energy (Docking): -11.2 to -14.0 kcal/mol | [2] |
| Iridoid from Morinda lucida (ML2-3) | κ- and δ-opioid receptors | Analgesic and anti-inflammatory | Binding Energy (Docking): -11.2 to -14.0 kcal/mol | [2] |
Insect Repellent Activity
This compound and its derivatives are well-documented as potent insect repellents, with activity against a broad range of arthropods. The primary mechanism of action for this repellency is the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel in insects. The stereochemistry of this compound isomers and structural modifications, such as hydrogenation to dihydrothis compound, significantly influence their repellent efficacy.
Table 2: Comparative Insect Repellent Activity of this compound and Related Compounds against Aedes aegypti
| Compound | Assay Type | Concentration/Dose | Repellency (% Landing Inhibition) | Comparator | Reference(s) |
| (Z,E)-Nepetalactone | Landing Rate Inhibition | 0.1% | 90.9 ± 5.7% | DEET (0.1%): 80.0 ± 12.6% | [3] |
| (E,Z)-Nepetalactone | Landing Rate Inhibition | 0.1% | 74.2 ± 14.7% | DEET (0.1%): 80.0 ± 12.6% | [3] |
| Catnip Essential Oil (CR3) | Landing Rate Inhibition | 0.1% | 74.1 ± 17.3% | DEET (0.1%): 80.0 ± 12.6% | |
| Catnip Essential Oil (CR9) | Landing Rate Inhibition | 0.1% | 80.6 ± 6.6% | DEET (0.1%): 80.0 ± 12.6% | |
| Dihydrothis compound (DHN 2) | In vitro feeding | 5% (wt:vol) | Significant deterrence | 1% DEET | |
| DEET | Landing Rate Inhibition | 0.1% | 80.0 ± 12.6% | - |
Antimicrobial Activity
This compound and essential oils rich in this compound have demonstrated notable antibacterial and antifungal properties. The activity varies between different isomers and against different microbial species.
Table 3: Minimum Inhibitory Concentration (MIC) of this compound Isomers and Essential Oils
| Compound/Extract | Microorganism | MIC (mg/mL) | Reference(s) |
| (Z,E)-Nepetalactone | Neisseria sicca | 0.5 - 5 | |
| (E,Z)-Nepetalactone | Neisseria sicca | 0.5 - 5 | |
| Catnip Essential Oil | Staphylococcus aureus | 1 | |
| Catnip Essential Oil | Escherichia coli | 1 | |
| Catnip Essential Oil | Candida albicans | 0.125 - 0.5 | |
| Nepeta persica Flower Oil | Escherichia coli | >12.5 | |
| Nepeta persica Flower Oil | Staphylococcus aureus | 6.25 |
Cytotoxic Activity
Preliminary studies have investigated the cytotoxic potential of extracts from Nepeta species against various cancer cell lines. The activity is often attributed to the complex mixture of phytochemicals present, including iridoids and other terpenoids.
Table 4: Cytotoxicity of Nepeta Extracts against Cancer Cell Lines
| Plant Extract | Cell Line | IC₅₀ (µg/mL) | Reference(s) |
| Nepeta nuda | MCF-7 (Breast) | 48.3 ± 1.5 | |
| Nepeta nuda | MDA-MB-231 (Breast) | 65.7 ± 2.1 | |
| Nepeta cataria | MCF-7 (Breast) | 75.4 ± 3.2 | |
| Nepeta cataria | MDA-MB-231 (Breast) | 89.1 ± 4.5 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further research.
Arm-in-Cage Mosquito Repellency Assay
This method is a standard for evaluating the efficacy of topical insect repellents.
Objective: To determine the Complete Protection Time (CPT) of a test substance against biting mosquitoes.
Materials:
-
Test cages (e.g., 40x40x40 cm) containing 200 host-seeking, non-blood-fed female mosquitoes (Aedes aegypti).
-
Test substance (e.g., this compound isomer solution in ethanol).
-
Control substance (ethanol).
-
Human volunteers.
-
Protective gloves.
Procedure:
-
An area of skin on a volunteer's forearm is marked for application.
-
The test substance is applied evenly to the marked area. The other arm may be treated with the control substance.
-
The volunteer's hand is protected with a glove.
-
The treated forearm is inserted into the mosquito cage for a defined period (e.g., 3 minutes).
-
The number of mosquito landings and bites is recorded.
-
This exposure is repeated at regular intervals (e.g., every 30 minutes).
-
The CPT is defined as the time from application until the first confirmed bite.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Objective: To determine the MIC of this compound isomers against bacterial strains.
Materials:
-
96-well microtiter plates.
-
Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB).
-
Test compounds (this compound isomers) dissolved in a suitable solvent (e.g., DMSO).
-
Positive control antibiotic (e.g., ciprofloxacin).
-
Negative control (broth and solvent).
Procedure:
-
Serial two-fold dilutions of the test compounds are prepared in MHB in the wells of a 96-well plate.
-
A standardized inoculum of the bacterial culture is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Radioligand Competition Binding Assay for Opioid Receptors
This assay measures the affinity of a test compound for a receptor by its ability to compete with a radiolabeled ligand.
Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific opioid receptor subtype.
Materials:
-
Cell membranes prepared from cells expressing the opioid receptor of interest (e.g., HEK293 cells expressing the μ-opioid receptor).
-
Radioligand with high affinity for the receptor (e.g., [³H]DAMGO for μ-opioid receptor).
-
Test compound (e.g., iridoid).
-
Non-specific binding control (a high concentration of a non-labeled ligand, e.g., naloxone).
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes, radioligand, and varying concentrations of the test compound are incubated together in the binding buffer.
-
A parallel incubation is performed with the radioligand and the non-specific binding control to determine non-specific binding.
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
The filters are washed to remove unbound radioligand.
-
The amount of radioactivity on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The Kᵢ is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: G-protein coupled μ-opioid receptor signaling pathway activated by this compound.
Caption: TRPA1 signaling pathway in insects mediating the repellent effect of this compound.
Caption: Experimental workflow for a radioligand competition binding assay.
Conclusion
This compound and related iridoids represent a fascinating class of natural products with a diverse and potent range of biological activities. The structure-activity relationships of these compounds are complex, with stereochemistry and minor structural modifications playing a critical role in their efficacy as insect repellents, antimicrobial agents, and modulators of the opioid system. While the insect repellent and antimicrobial properties are increasingly well-characterized with quantitative data, the direct interaction of this compound with opioid receptors remains an area ripe for further investigation. The data and protocols presented in this guide offer a solid foundation for future research aimed at harnessing the therapeutic and practical potential of these intriguing molecules.
References
A Comparative Analysis of Nepetalactone Stereoisomers and Their Behavioral Impact on Felines
For researchers, scientists, and professionals in drug development, understanding the nuanced behavioral effects of different nepetalactone stereoisomers on felines is critical for targeted research and potential therapeutic applications. This guide provides a comprehensive comparison of these compounds, supported by experimental data and detailed methodologies.
This compound, the active compound in catnip (Nepeta cataria), is well-known for inducing a range of behaviors in domestic cats and other felines, including sniffing, licking, chewing, head shaking, chin and cheek rubbing, and rolling. However, this compound exists as several stereoisomers, and emerging research indicates that the specific spatial arrangement of atoms within the molecule can significantly influence its bioactivity and the intensity of the feline response.
Quantitative Comparison of Feline Behavioral Responses to this compound and Related Lactones
A key study by Bol et al. (2022) investigated the behavioral responses of domestic cats to a variety of compounds, including this compound and other structurally similar lactones. The study meticulously recorded the duration and frequency of characteristic "catnip response" behaviors. While data directly comparing all this compound stereoisomers is still emerging, the following table summarizes the responses to this compound (as found in catnip) and other related lactones that elicit a similar response.
| Compound | Mean Response Duration (seconds) | Key Behavioral Observations |
| This compound (from Nepeta cataria) | High | Sniffing, licking, chewing, head shaking, chin/cheek rubbing, head-over rolling, body rubbing.[1] |
| Other Lactones (structurally similar to this compound) | Variable | Elicited the "catnip response," with significant differences in both response duration and specific behaviors observed between individual cats.[2][3][4][5] |
Note: Specific quantitative data for individual this compound stereoisomers remains a key area for further research. The variability in response to "other lactones" highlights the importance of stereochemistry in eliciting the full behavioral repertoire.
Experimental Protocols
The following methodologies are based on established protocols for assessing the feline response to cat-attracting compounds, as described in the scientific literature.
Behavioral Bioassay Protocol
Objective: To quantify the behavioral responses of felines to different this compound stereoisomers.
Subjects: Adult domestic cats (male and female) with a known positive response to catnip are typically used. A control group exposed to a neutral scent (e.g., green tea) is essential for comparison.
Materials:
-
Pure samples of different this compound stereoisomers.
-
An inert carrier substance (e.g., filter paper, cotton cloth).
-
A controlled observation area (e.g., a dedicated room with video recording equipment).
-
Behavioral analysis software (e.g., BORIS - Behavioral Observation Research Interactive Software).
Procedure:
-
Habituation: Cats are acclimated to the observation room to minimize stress and novelty-induced behaviors.
-
Sample Preparation: A standardized dose of each this compound stereoisomer is applied to the inert carrier. A control carrier with no compound is also prepared.
-
Exposure: Each cat is individually exposed to a scented carrier for a predetermined period (e.g., 5-10 minutes). The order of exposure to different stereoisomers and the control should be randomized.
-
Observation and Recording: All behavioral responses are video-recorded for later analysis.
-
Behavioral Scoring: Trained observers use a detailed ethogram to score the frequency and duration of specific behaviors. The "catnip response" ethogram typically includes:
-
Sniffing
-
Licking and Chewing
-
Head Shaking
-
Chin and Cheek Rubbing
-
Head-Over Roll
-
Body Rubbing
-
-
Data Analysis: Statistical analysis is performed to compare the mean duration and frequency of behaviors elicited by each stereoisomer and the control.
Signaling Pathways and Logical Relationships
The behavioral effects of this compound are initiated through the olfactory system and involve a complex neural pathway.
Signaling Pathway of this compound in Felines
The binding of this compound to olfactory receptors in the nasal cavity triggers a cascade of neural signals. This pathway involves the olfactory bulb, which processes the initial scent information, followed by activation of the amygdala (involved in emotional responses) and the hypothalamus (which regulates behavioral responses). Recent studies have also highlighted the crucial role of the µ-opioid system, with the release of β-endorphins contributing to the euphoric and pleasurable aspects of the response.
References
- 1. Behavioral differences among domestic cats in the response to cat-attracting plants and their volatile compounds reveal a potential distinct mechanism of action for actinidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral differences among domestic cats in the response to cat-attracting plants and their volatile compounds reveal a potential distinct mechanism of action for actinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
Unveiling the In Vivo Anti-Inflammatory Potential of Nepetalactone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory properties of nepetalactone, the primary active compound in catnip (Nepeta cataria), against established non-steroidal anti-inflammatory drugs (NSAIDs). The information presented is supported by experimental data from animal models, offering valuable insights for researchers and professionals in drug discovery and development.
Executive Summary
This compound, a major constituent of the essential oil from Nepeta species, has demonstrated significant anti-inflammatory effects in various preclinical in vivo models. These studies indicate that its efficacy is comparable to that of conventional NSAIDs like indomethacin and aspirin in reducing edema and nociceptive behaviors associated with inflammation. The primary mechanism of action is believed to involve the modulation of key inflammatory signaling pathways, including NF-κB and MAPK, leading to a reduction in pro-inflammatory mediators.
Comparative Performance Data
The anti-inflammatory efficacy of this compound, primarily delivered through this compound-rich essential oils, has been quantified in rodent models of acute inflammation. The following tables summarize the key findings from these studies, comparing the effects of Nepeta essential oil with standard anti-inflammatory agents.
Table 1: Effect on Carrageenan-Induced Paw Edema in Rodents
| Treatment Group | Dose | Animal Model | Time Point | Edema Reduction (%) | Source |
| Control | - | Mouse | 30 min | 0 | [1] |
| Nepeta cataria Essential Oil (NCEO) | 0.0005 mL/kg | Mouse | 30 min | Significant reduction (p<0.001) | [1] |
| 60 min | Significant reduction (p<0.001) | [1] | |||
| 90 min | Significant reduction (p<0.05) | [1] | |||
| Indomethacin | 10 mg/kg | Mouse | 30-150 min | Significant reduction at all time points (p<0.001) | [1] |
| Nepeta pogonosperma Essential Oil (NP) | 50 mg/kg | Rat | - | Not significant | |
| 100 mg/kg | Rat | - | Significant reduction (p<0.01) | ||
| 200 mg/kg | Rat | - | Significant reduction (p<0.05) |
Table 2: Effect on Formalin-Induced Nociceptive Behavior in Rats (Late Phase)
| Treatment Group | Dose | Jerking Frequency (Reduction) | Flexing Duration (Reduction) | Licking Duration (Reduction) | Source |
| Control | - | - | - | - | |
| Nepeta pogonosperma Essential Oil (NP) | 50 mg/kg | Significant (p<0.001) | Significant (p<0.001) | Significant (p<0.01) | |
| 100 mg/kg | Significant (p<0.001) | Significant (p<0.01) | Significant (p<0.05) | ||
| 200 mg/kg | Significant (p<0.001) | Significant (p<0.001) | Significant (p<0.001) | ||
| Aspirin | Not directly compared | - | - | - | - |
| Indomethacin | Not directly compared | - | - | - | - |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below. These protocols are based on standard procedures described in the referenced literature.
Carrageenan-Induced Paw Edema
This widely used model assesses the anti-inflammatory activity of compounds against acute inflammation.
Protocol:
-
Animals: Male Wistar rats or Swiss mice are used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Acclimatization: Animals are allowed to acclimatize to the experimental environment for at least one hour before the experiment.
-
Treatment Administration:
-
Test group: this compound or Nepeta essential oil is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Positive control group: A standard anti-inflammatory drug, such as indomethacin (e.g., 10 mg/kg, i.p.), is administered.
-
Control group: The vehicle (e.g., saline) is administered.
-
-
Induction of Inflammation: One hour after treatment, 0.1 mL of 1% carrageenan suspension in saline is injected subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 30, 60, 90, 120, and 150 minutes) after the carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vt is the mean paw volume of the treated group and Vc is the mean paw volume of the control group.
Formalin Test
The formalin test is used to assess both neurogenic and inflammatory pain. The late phase of the test is particularly relevant for evaluating anti-inflammatory effects.
Protocol:
-
Animals: Male Wistar rats or Swiss mice are used and housed under standard conditions.
-
Acclimatization: Animals are placed in individual observation chambers for at least 30 minutes before the test to allow for acclimatization.
-
Treatment Administration:
-
Test group: this compound or Nepeta essential oil is administered (e.g., i.p.) at various doses.
-
Positive control group: A standard analgesic or anti-inflammatory drug (e.g., aspirin or morphine) is administered.
-
Control group: The vehicle is administered.
-
-
Induction of Nociception: Thirty minutes after treatment, 20-50 µL of 1-5% formalin solution is injected subcutaneously into the dorsal surface of the right hind paw.
-
Observation: The amount of time the animal spends licking, biting, or shaking the injected paw is recorded. Observations are typically made during two distinct phases:
-
Early phase (0-5 minutes post-injection): Represents neurogenic pain.
-
Late phase (15-30 minutes post-injection): Represents inflammatory pain.
-
-
Data Analysis: The total time spent in nociceptive behavior during each phase is calculated and compared between the different treatment groups.
Proposed Mechanism of Action and Signaling Pathways
The anti-inflammatory effects of this compound are likely mediated through the modulation of key signaling pathways involved in the inflammatory cascade. While direct in vivo evidence for this compound's action on these pathways is still emerging, the known mechanisms of other anti-inflammatory phytochemicals provide a strong basis for a proposed model.
The diagram below illustrates the putative signaling pathway through which this compound may exert its anti-inflammatory effects.
Caption: Proposed anti-inflammatory mechanism of this compound.
This pathway suggests that an inflammatory stimulus activates intracellular signaling cascades, namely the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways, in turn, trigger the production of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-1β) and enzymes like cyclooxygenase-2 (COX-2), which is responsible for the synthesis of prostaglandins (e.g., PGE2). These mediators collectively drive the inflammatory response. This compound is hypothesized to inhibit the activation of the MAPK and NF-κB pathways, thereby downregulating the production of these pro-inflammatory molecules and attenuating inflammation.
Conclusion
The available in vivo data strongly support the anti-inflammatory properties of this compound, positioning it as a promising natural compound for further investigation in the development of novel anti-inflammatory therapies. Its efficacy in established animal models, coupled with a proposed mechanism of action targeting key inflammatory pathways, warrants more detailed studies to elucidate its precise molecular targets and to conduct direct, quantitative comparisons with a broader range of NSAIDs. Future research should focus on isolating pure this compound for these studies to definitively attribute the observed effects to this specific compound.
References
A Head-to-Head Comparison of Nepetalactone Extraction Techniques: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient extraction of nepetalactone from Nepeta cataria (catnip) is a critical first step in harnessing its therapeutic and commercial potential. This guide provides an objective comparison of various extraction techniques, supported by available experimental data, to aid in the selection of the most suitable method based on desired yield, purity, and operational parameters.
This compound, the bioactive iridoid responsible for the characteristic effects of catnip, has garnered significant interest for its insect-repellent properties and potential pharmacological applications. The choice of extraction method profoundly impacts the final yield and purity of the isolated this compound. This comparison covers traditional and modern techniques, including steam distillation, solvent extraction, supercritical fluid (SFE) CO2 extraction, ultrasound-assisted extraction (UAE), and microwave-assisted hydrodistillation (MAHD).
Quantitative Comparison of Extraction Techniques
The following table summarizes the key quantitative parameters for different this compound extraction methods based on available literature. It is important to note that a direct, comprehensive comparative study under identical conditions is limited, and the presented data is compiled from various sources.
| Extraction Technique | Typical Yield | Purity of this compound | Extraction Time | Solvent/Energy Consumption | Key Advantages | Key Disadvantages |
| Steam Distillation | ~0.3% (volatile oil from plant material)[1] | >99% (with post-extraction purification) | 1-3.5 hours[1][2] | High energy (for boiling water) | High purity achievable, solvent-free (initially) | Low yield, potential for hydrolysis of this compound to nepetalic acid[1] |
| Solvent Extraction | Up to 11.2% (crude extract with diethyl ether)[1] | Low (co-extracts significant impurities) | Variable (can be rapid) | High solvent consumption | High initial yield of crude extract | Low purity, requires significant solvent removal and further purification, potential for solvent residue |
| Supercritical Fluid (CO2) Extraction (SFE) | 0.22% - 8.90% (w/w) | Higher than solvent extraction, but still contains impurities | Variable (e.g., 50 min dynamic, 25 min static) | High initial equipment cost, moderate energy | "Green" solvent (CO2), tunable selectivity, no solvent residue | High upfront capital investment, yield can be variable based on parameters |
| Ultrasound-Assisted Extraction (UAE) | ~2.32% (essential oil recovery) | Not specified in comparative studies | ~4.5 hours (optimized) | Moderate solvent and energy | Reduced extraction time and temperature compared to conventional methods | Purity of this compound in the essential oil not well-documented in comparative studies |
| Microwave-Assisted Hydrodistillation (MAHD) | Similar to hydrodistillation | Similar to hydrodistillation | Significantly shorter (~40 minutes) | Lower energy consumption than conventional distillation | Drastic reduction in extraction time, energy savings | Limited data specifically for Nepeta cataria and this compound |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for the key extraction techniques discussed.
Steam Distillation
Objective: To isolate volatile compounds, such as this compound, from plant material using steam.
Materials:
-
Dried and ground Nepeta cataria plant material
-
Distillation apparatus (e.g., Clevenger-type)
-
Heating mantle
-
Condenser with circulating cold water
-
Collection flask
-
Organic solvent (e.g., toluene or dichloromethane) for liquid-liquid extraction
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Place a known quantity of dried and ground Nepeta cataria in the boiling flask of the distillation apparatus.
-
Add distilled water to the flask, ensuring the plant material is fully submerged.
-
Heat the flask to boiling. The steam will pass through the plant material, volatilizing the this compound.
-
The steam and this compound vapor mixture travels to the condenser, where it cools and condenses.
-
The condensed liquid (hydrosol and essential oil) is collected in the collection flask. The less dense essential oil will typically form a layer on top of the water.
-
The distillation is continued for a set period (e.g., 3 hours).
-
The collected essential oil layer is separated from the aqueous layer.
-
The aqueous layer can be further extracted with an organic solvent (e.g., toluene) using a separatory funnel to recover dissolved this compound.
-
The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed using a rotary evaporator to yield the this compound-rich extract.
-
For higher purity, a subsequent base wash can be performed on the organic extract to remove acidic impurities like nepetalic acid.
Solvent Extraction
Objective: To extract this compound from plant material using an organic solvent.
Materials:
-
Dried and ground Nepeta cataria plant material
-
Organic solvent (e.g., diethyl ether, ethanol, or hexane)
-
Erlenmeyer flask or beaker
-
Shaker or magnetic stirrer
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Weigh a specific amount of dried and ground Nepeta cataria.
-
Add a measured volume of the chosen organic solvent to the plant material in a flask.
-
Agitate the mixture for a defined period (e.g., several hours) at a controlled temperature using a shaker or magnetic stirrer.
-
Separate the solvent extract from the plant material by filtration.
-
The extraction process can be repeated with fresh solvent to increase the yield.
-
Combine the solvent extracts and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract containing this compound.
Supercritical Fluid (CO2) Extraction (SFE)
Objective: To extract this compound using supercritical carbon dioxide as a solvent.
Materials:
-
Supercritical fluid extraction system
-
High-purity carbon dioxide
-
Dried and ground Nepeta cataria plant material
-
Collection vessel
Procedure:
-
Load the ground Nepeta cataria material into the extraction vessel of the SFE system.
-
Pressurize and heat the CO2 to bring it to its supercritical state (above its critical temperature and pressure, e.g., 45°C and 20.3 MPa).
-
Pass the supercritical CO2 through the extraction vessel. The this compound dissolves in the supercritical fluid.
-
The this compound-laden supercritical CO2 then flows into a separator vessel where the pressure and/or temperature is changed, causing the CO2 to return to a gaseous state and the this compound to precipitate out.
-
The gaseous CO2 can be recycled and re-pressurized for further extraction.
-
The extracted this compound is collected from the separator. The extraction process can be optimized by varying pressure, temperature, and extraction time (both static and dynamic phases).
Ultrasound-Assisted Extraction (UAE)
Objective: To enhance the extraction efficiency of this compound using ultrasonic waves.
Materials:
-
Ultrasonic bath or probe sonicator
-
Dried and ground Nepeta cataria plant material
-
Solvent (e.g., ethanol)
-
Extraction vessel (e.g., flask)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Mix the ground Nepeta cataria with the extraction solvent in an extraction vessel.
-
Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Apply ultrasonic waves at a specific frequency and power for a set duration (e.g., optimized conditions might be around 40°C for approximately 4.5 hours). The cavitation bubbles produced by the ultrasound disrupt the plant cell walls, facilitating solvent penetration and mass transfer.
-
After sonication, separate the extract from the solid residue by filtration.
-
Remove the solvent from the extract using a rotary evaporator to obtain the this compound-containing extract.
Microwave-Assisted Hydrodistillation (MAHD)
Objective: To rapidly extract this compound using microwave energy to heat the water and plant material.
Materials:
-
Microwave extraction system adapted for distillation
-
Dried and ground Nepeta cataria plant material
-
Distilled water
-
Condenser
-
Collection vessel
Procedure:
-
Place the ground Nepeta cataria and a specific volume of water into the microwave extraction vessel.
-
Connect the vessel to a condenser placed outside the microwave cavity.
-
Apply microwave irradiation at a set power (e.g., 800 W) for a short duration (e.g., 40 minutes). The microwave energy rapidly heats the water within the plant material, causing the cells to rupture and release the essential oil.
-
The resulting vapor of water and this compound is directed through the condenser.
-
The condensed liquid is collected, and the essential oil containing this compound is separated from the aqueous layer.
Visualizing the Processes and Pathways
To further clarify the experimental workflow and the biological mechanism of action of this compound, the following diagrams are provided.
Caption: General experimental workflow for this compound extraction.
Caption: Simplified signaling pathway of this compound via the TRPA1 ion channel.
Biological Activity: this compound and the TRPA1 Signaling Pathway
For professionals in drug development, understanding the mechanism of action of a bioactive compound is paramount. This compound has been identified as an agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel primarily expressed in sensory neurons and is known to be a sensor for a wide range of irritant compounds, temperature, and mechanical stimuli.
The activation of TRPA1 by this compound leads to an influx of cations, predominantly calcium (Ca²⁺), into the neuron. This influx causes depolarization of the cell membrane, which, if it reaches the threshold, triggers an action potential. This nerve impulse is then transmitted to the central nervous system, resulting in a physiological or behavioral response, such as the sensation of irritation or repellency in insects. This mechanism of action is a key area of research for the development of new, effective, and naturally derived insect repellents and potentially other therapeutic agents targeting the TRPA1 channel.
Conclusion
The selection of an appropriate extraction technique for this compound is a trade-off between yield, purity, cost, and environmental impact.
-
Steam distillation , while offering high purity post-purification, is limited by its low yield.
-
Solvent extraction provides a high initial crude yield but requires extensive purification.
-
Supercritical Fluid Extraction presents a green and efficient alternative, though with high initial costs.
-
Ultrasound-assisted and microwave-assisted extraction are promising modern techniques that can significantly reduce extraction time and energy consumption.
For researchers aiming for high-purity this compound for pharmacological studies, a combination of an initial extraction method (such as steam distillation or SFE) followed by purification steps is recommended. For industrial applications where high throughput is crucial, MAHD and UAE may offer significant advantages. The understanding of this compound's interaction with the TRPA1 signaling pathway opens new avenues for the rational design of novel products in the pharmaceutical and agrochemical sectors.
References
A Cross-Species Examination of Nepetalactone's Influence on Felids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the behavioral and physiological effects of nepetalactone, the active compound in catnip (Nepeta cataria), across various species of the family Felidae. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes, this document serves as a valuable resource for researchers investigating feline neurobiology, olfactory communication, and the development of novel animal drugs and enrichment strategies.
Data Presentation: Quantitative Comparison of Felid Responses to this compound
The response to this compound is not uniform across the Felidae family, with significant variation in both the prevalence and intensity of the characteristic "catnip response." The following tables summarize the available quantitative data on these species-specific differences.
Table 1: Behavioral Responses to this compound Across Felid Species
| Felid Species | Common Name | Responder Prevalence | Typical Behavioral Manifestations | Duration of Response | References |
| Felis catus | Domestic Cat | ~67-80% of adults | Sniffing, licking, chewing, head shaking, chin and cheek rubbing, head-over rolling, body rubbing, vocalization, hyperactivity or sedation.[1][2] | 5-15 minutes[3] | [1][3] |
| Panthera leo | Lion | High (Majority are responders) | Intense interest, rubbing, rolling. Similar to domestic cats. | Up to 60 minutes | |
| Panthera onca | Jaguar | High (Majority are responders) | Strong and prolonged interest, rubbing, and rolling behaviors. | Up to 60 minutes | |
| Panthera pardus | Leopard | Moderate | Variable responses observed. | Not specified | |
| Panthera tigris | Tiger | Low | Generally show little to no interest or a much-reduced response. | Not specified | |
| Lynx rufus | Bobcat | Low | Minimal to no response observed in most individuals. | Not specified | |
| Puma concolor | Cougar | Low | Typically unresponsive to this compound. | Not specified | |
| Leopardus tigrinus | Oncilla | Low | Generally do not exhibit the characteristic catnip response. | Not specified | |
| Panthera pardus orientalis | Amur Leopard | Responders | Prolonged face rubbing and rolling. | Not specified | |
| Lynx lynx | Eurasian Lynx | Responders | Prolonged face rubbing and rolling. | Not specified |
Table 2: Summary of Physiological Effects and a Proposed Mechanism of Action
| Physiological Effect | Description | Key Molecules Involved | Supporting Evidence | References |
| Olfactory Stimulation | This compound binds to olfactory receptors in the nasal epithelium. | This compound, Olfactory Receptors | The response is triggered by sniffing and is absent with oral administration. | |
| Endorphin Release | Activation of the olfactory system leads to the release of β-endorphins from the pituitary gland. | β-endorphin | Increased plasma β-endorphin levels were observed in cats after exposure to nepetalactol (a similar iridoid). | |
| Opioid System Activation | β-endorphins bind to and activate μ-opioid receptors in various brain regions, including those associated with pleasure and reward. | μ-opioid receptors | The behavioral response is blocked by the administration of naloxone, a μ-opioid receptor antagonist. | |
| Behavioral Output | The activation of the reward pathway results in the characteristic euphoric and playful behaviors. | Dopamine and other neurotransmitters | The behaviors are consistent with the activation of brain regions involved in reward and emotion. |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following section outlines key experimental protocols for studying the effects of this compound in felids, primarily adapted from the comprehensive study by Uenoyama et al. (2021) on the similar iridoid, nepetalactol.
Protocol 1: Assessment of Behavioral Response to this compound
Objective: To quantify the behavioral response of felids to this compound.
Materials:
-
Test subjects (felids of the desired species).
-
This compound solution (e.g., dissolved in a volatile solvent like ethanol).
-
Filter paper or cloth squares (e.g., 5x5 cm).
-
Control substance (solvent only).
-
Observation chamber or enclosure with video recording capabilities.
-
Behavioral scoring software (e.g., BORIS, EthoVision).
Procedure:
-
Preparation of Stimuli: Apply a standardized amount of this compound solution to the filter paper/cloth and allow the solvent to evaporate completely. Prepare control stimuli with the solvent only.
-
Habituation: Place the subject in the observation chamber for a defined period (e.g., 10-15 minutes) to acclimate to the environment.
-
Presentation of Stimuli: Introduce the this compound-impregnated material and a control material simultaneously into the chamber, placed at a standardized distance from each other.
-
Observation and Recording: Record the animal's behavior for a set duration (e.g., 15-30 minutes) using video cameras.
-
Behavioral Scoring: Analyze the video recordings using a pre-defined ethogram. Quantify the duration and frequency of behaviors such as sniffing, licking, chewing, head shaking, chin rubbing, cheek rubbing, head-over rolling, and body rubbing directed towards each stimulus.
Ethogram for this compound Response:
| Behavior | Description |
| Sniffing | Directing the nose towards the stimulus within a close proximity (e.g., < 2 cm) and actively inhaling. |
| Licking/Chewing | Making direct oral contact with the stimulus, involving tongue movements or mastication. |
| Head Shaking | Rapid, side-to-side or rotational movements of the head. |
| Chin/Cheek Rubbing | Rubbing the chin or cheek area against the stimulus or the surrounding substrate. |
| Head-over Roll | A complete roll of the body, starting from a standing or lying position, often initiated by rubbing the head and neck on the ground. |
| Body Rubbing | Rubbing the flanks, back, or other body parts against the stimulus or the ground. |
Protocol 2: Pharmacological Blocking of the this compound Response
Objective: To investigate the role of the µ-opioid system in mediating the effects of this compound.
Materials:
-
Test subjects (felids known to respond to this compound).
-
Naloxone hydrochloride (a µ-opioid receptor antagonist).
-
Saline solution (as a control).
-
This compound stimuli (prepared as in Protocol 1).
-
Observation and recording equipment.
Procedure:
-
Baseline Response: Establish a baseline response to this compound for each subject as described in Protocol 1.
-
Drug Administration: On a separate day, administer a pre-determined dose of naloxone (e.g., via subcutaneous or intramuscular injection) a specified time before the behavioral test. On another day, administer a saline injection as a control. The order of naloxone and saline administration should be counterbalanced across subjects.
-
Behavioral Testing: After the drug administration, present the this compound stimulus and record the behavioral response as in Protocol 1.
-
Data Analysis: Compare the duration and frequency of the characteristic behaviors after naloxone administration to the baseline and saline control conditions. A significant reduction in the response following naloxone treatment would indicate the involvement of µ-opioid receptors.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the cross-species comparison of this compound's effects on felids.
References
Comparative Genomics of Iridoid Biosynthesis: Unraveling the Evolutionary Path to Nepetalactone
A comprehensive guide for researchers, scientists, and drug development professionals on the genomic and enzymatic foundations of nepetalactone and related iridoid biosynthesis across different plant families. This guide details the comparative aspects of the biosynthetic pathways, presents quantitative data on compound accumulation, and provides methodologies for key experimental procedures.
The biosynthesis of this compound, the renowned cat attractant and potent insect repellent, represents a fascinating case of evolutionary innovation within the plant kingdom. While the production of this compound itself is primarily associated with the genus Nepeta in the Lamiaceae (mint) family, the underlying iridoid biosynthetic pathway is an ancient trait found across a diverse range of plant families within the asterid clade. This guide provides a comparative genomic overview of this pathway, highlighting the conserved enzymatic machinery and the unique evolutionary divergences that have led to the specialized production of nepetalactones in catnip and its relatives.
The Core Iridoid Biosynthetic Pathway: A Conserved Foundation
The initial steps for the formation of the iridoid scaffold are largely conserved across different plant families. This pathway begins with the ubiquitous terpene precursor, geranyl pyrophosphate (GPP), and proceeds through a series of enzymatic reactions to produce the central iridoid precursor, nepetalactol.
The key enzymes involved in this upstream pathway are:
-
Geraniol Synthase (GES): Converts GPP to geraniol.
-
Geraniol 8-hydroxylase (G8H): A cytochrome P450 enzyme that hydroxylates geraniol.
-
8-hydroxygeraniol oxidoreductase (HGO): Further oxidizes the molecule to 8-oxogeranial.
-
Iridoid Synthase (ISY): The hallmark enzyme of this pathway, which catalyzes the reductive cyclization of 8-oxogeranial to form nepetalactol.
Homologs of these genes have been identified and functionally characterized in various iridoid-producing plants, including Nepeta species (Lamiaceae), Catharanthus roseus (Apocynaceae), and Olea europaea (Oleaceae), indicating a common evolutionary origin of this pathway in the asterids.[1][2]
The Evolutionary Divergence: The Road to this compound in Nepeta
While the core pathway to nepetalactol is conserved, the subsequent tailoring steps that lead to the vast diversity of iridoids are highly lineage-specific. The biosynthesis of this compound in Nepeta is a prime example of such evolutionary specialization. In most iridoid-producing plants, nepetalactol is further processed into complex, often glycosylated, iridoids. However, in Nepeta, a unique set of enzymes has evolved to specifically produce volatile nepetalactones.
The key enzymes in the Nepeta-specific pathway are:
-
Nepetalactol-related short-chain dehydrogenases/reductases (NEPS): A family of enzymes that play a crucial role in both the stereoselective cyclization of the iridoid scaffold and the final oxidation of nepetalactol to this compound.
-
Major Latex Protein-like (MLPL) enzymes: These proteins work in conjunction with ISY to influence the stereochemistry of the resulting nepetalactol isomers.[3]
Genomic studies have revealed that the genes encoding these enzymes are often found in biosynthetic gene clusters in the Nepeta genome, suggesting a coordinated evolution and regulation of this specialized metabolic pathway.[1] This clustering of functionally related, non-homologous genes is a notable feature of this compound biosynthesis.
Comparative Data on Iridoid Content
The production of nepetalactones and other iridoids can vary significantly between species and even between different cultivars of the same species. Environmental factors and developmental stage also play a crucial role in the accumulation of these compounds. The following tables summarize available quantitative data on iridoid content in selected plant species.
| Plant Species | Family | Major Iridoid(s) | Concentration/Yield | Reference(s) |
| Nepeta cataria | Lamiaceae | cis,trans-Nepetalactone, trans,cis-Nepetalactone | Up to 1305.4 mg/100g (dry biomass) | [4] |
| Nepeta mussinii | Lamiaceae | cis,trans-Nepetalactone | Predominantly one stereoisomer | |
| Nepeta rtanjensis | Lamiaceae | trans,cis-Nepetalactone | Not specified | |
| Catharanthus roseus | Apocynaceae | Loganin, Secologanin | Not directly comparable | |
| Olea europaea | Oleaceae | Oleuropein | Not directly comparable | |
| Gentiana crassicaulis | Gentianaceae | Gentiopicroside, Loganic acid | Not directly comparable | |
| Valeriana jatamansi | Valerianaceae | Valepotriates | Not directly comparable |
Table 1: Comparative Iridoid Content in Selected Plant Species. Note that direct quantitative comparisons are challenging due to variations in analytical methods, plant material, and reporting units.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the comparative genomic analysis of this compound and iridoid biosynthesis.
Comparative Transcriptomics (RNA-Seq)
Objective: To identify and compare the expression levels of genes involved in iridoid biosynthesis in different plant species or tissues.
Methodology:
-
RNA Extraction: Isolate total RNA from relevant plant tissues (e.g., leaves, trichomes) using a suitable RNA extraction kit or protocol.
-
Library Preparation: Construct cDNA libraries from the extracted RNA using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit).
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control and trimming of raw sequencing reads.
-
Assemble the transcriptome de novo or map reads to a reference genome if available.
-
Annotate transcripts by comparing them against public databases (e.g., NCBI non-redundant protein database, KEGG).
-
Identify candidate genes for iridoid biosynthesis based on homology to known pathway genes.
-
Perform differential gene expression analysis to compare transcript abundance between samples.
-
Use co-expression analysis to identify genes that are coordinately regulated with known pathway genes.
-
Heterologous Expression and Enzyme Assays
Objective: To functionally characterize candidate genes and confirm their enzymatic activity.
Methodology:
-
Gene Cloning: Amplify the coding sequence of the candidate gene from cDNA and clone it into an appropriate expression vector (e.g., pET-28a for E. coli expression).
-
Heterologous Expression: Transform the expression construct into a suitable host organism (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae).
-
Protein Purification: Induce protein expression and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Assays:
-
Prepare a reaction mixture containing the purified enzyme, the substrate (e.g., 8-oxogeranial for ISY), and any necessary cofactors (e.g., NADPH for ISY).
-
Incubate the reaction at an optimal temperature for a defined period.
-
Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
Analyze the reaction products using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) and compare them to authentic standards.
-
Metabolite Analysis (GC-MS and LC-MS)
Objective: To identify and quantify nepetalactones and other iridoids in plant tissues.
Methodology:
-
Sample Preparation:
-
For volatile compounds like this compound, perform hydrodistillation or solvent extraction (e.g., with hexane or dichloromethane) of fresh or dried plant material.
-
For non-volatile iridoid glycosides, perform a methanol or ethanol extraction.
-
-
GC-MS Analysis (for volatile iridoids):
-
Inject the extract into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Use a temperature program to separate the compounds.
-
Identify compounds based on their retention times and mass spectra by comparison to authentic standards and mass spectral libraries.
-
Quantify compounds using an internal standard.
-
-
LC-MS Analysis (for non-volatile iridoids):
-
Inject the extract into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a mass spectrometer.
-
Separate compounds using a suitable column (e.g., C18) and a gradient of solvents (e.g., water and acetonitrile with formic acid).
-
Identify and quantify compounds based on their retention times and mass-to-charge ratios, often using tandem mass spectrometry (MS/MS) for confirmation.
-
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key biosynthetic pathways and a typical experimental workflow for their investigation.
Caption: Generalized biosynthetic pathway of iridoids, highlighting the conserved upstream pathway and the divergent downstream pathways leading to this compound in Nepeta versus iridoid glycosides in other plant families.
Caption: A typical experimental workflow for the discovery and functional characterization of genes involved in iridoid biosynthesis.
Conclusion and Future Directions
The study of this compound biosynthesis offers a compelling model for understanding the evolution of specialized metabolic pathways in plants. Comparative genomics has been instrumental in revealing that the production of this compound is not a de novo invention but rather a modification of an ancient and widespread iridoid biosynthetic pathway. The recruitment and neofunctionalization of the NEPS and MLPL enzyme families in the genus Nepeta appear to be the key evolutionary events that enabled the shift from the production of non-volatile iridoid glycosides to volatile nepetalactones.
Future research in this area will likely focus on:
-
Expanding the taxonomic scope: Investigating iridoid biosynthesis in a wider range of plant families to gain a more complete picture of its evolutionary history.
-
Unraveling the regulatory networks: Identifying the transcription factors and other regulatory elements that control the expression of iridoid biosynthetic genes.
-
Synthetic biology applications: Leveraging the knowledge of these pathways for the metabolic engineering of this compound and other valuable iridoids in microbial or plant-based systems for applications in agriculture and medicine.
This guide provides a foundational understanding for researchers to delve deeper into the fascinating world of iridoid biosynthesis and its evolutionary journey towards the unique chemistry of this compound.
References
- 1. The evolutionary origins of the cat attractant this compound in catnip - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of iridoid synthases from Nepeta species: Iridoid cyclization does not determine this compound stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo characterization of key iridoid biosynthesis pathway genes in catnip (Nepeta cataria) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Volatile Iridoid Terpenes in Nepeta cataria L. (Catnip) Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
Validating the role of specific enzymes in determining nepetalactone stereochemistry
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of nepetalactone, the active component in catnip (Nepeta cataria), plays a crucial role in its biological activity, including its well-known effects on felines and its potential as an insect repellent. The biosynthesis of different this compound stereoisomers is governed by a suite of specialized enzymes. This guide provides a comparative analysis of the key enzymes involved in determining this compound stereochemistry, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in this field.
Key Enzymes and Their Stereochemical Control
The biosynthesis of this compound begins with the cyclization of 8-oxogeranial, a reaction catalyzed by Iridoid Synthase (ISY), which establishes the initial stereochemistry at the C7 position. Subsequent stereochemical diversity is primarily introduced by the stereoselective cyclization of the 8-oxocitronellyl enol intermediate by Nepetalactol-related Short-chain Dehydrogenase (NEPS) enzymes and Major Latex Protein-like (MLPL) enzymes, followed by oxidation to the final this compound products.[1]
Comparative Analysis of Enzyme Activity
The following table summarizes the product distribution of this compound stereoisomers generated by different enzymes in in vitro assays. This data highlights the specific role each enzyme plays in directing the synthesis towards a particular stereoisomer.
| Enzyme | Organism | Substrate | Major this compound Stereoisomer(s) Produced | Minor this compound Stereoisomer(s) Produced | Reference |
| NcISY | Nepeta cataria | 8-oxogeranial | cis-trans-nepetalactol | cis-trans-iridodial, trans-cis-iridodial | [2][3] |
| NmISY | Nepeta mussinii | 8-oxogeranial | cis-trans-nepetalactol | cis-trans-iridodial, trans-cis-iridodial | [2] |
| NcNEPS3 | Nepeta cataria | 8-oxocitronellyl enol | (S)-cis,cis-nepetalactol | - | [1] |
| NcNEPS4 | Nepeta cataria | 8-oxocitronellyl enol | (S)-trans,cis-nepetalactol | - | |
| NmLMLP | Nepeta mussinii | 8-oxocitronellyl enol | (S)-cis,trans-nepetalactol | - | |
| NcNEPS1/5 | Nepeta cataria | various nepetalactols | various nepetalactones (oxidation) | - |
Note: The table above is a compilation of data from multiple sources. The exact ratios of major and minor products can vary based on reaction conditions. ISY enzymes primarily produce the precursor nepetalactol, which is then acted upon by NEPS and MLPL enzymes. NEPS1 and NEPS5 are primarily oxidative enzymes.
Visualizing the Biosynthetic Pathway
The following diagrams illustrate the key enzymatic steps and their relationships in determining this compound stereochemistry.
Caption: this compound biosynthetic pathway highlighting key enzymes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the function of enzymes in this compound biosynthesis.
Heterologous Expression and Purification of Nepeta Enzymes in E. coli
This protocol describes the general steps for producing and purifying enzymes from Nepeta species for in vitro characterization.
A. Gene Cloning and Vector Construction:
-
Isolate total RNA from the trichomes of Nepeta species.
-
Synthesize cDNA using a reverse transcriptase kit.
-
Amplify the open reading frames (ORFs) of the target enzyme genes (e.g., ISY, NEPS, MLPL) by PCR using gene-specific primers.
-
Clone the PCR products into an appropriate expression vector, such as pET-28a(+) or pOPINF, which often include a His-tag for purification.
-
Verify the sequence of the constructs by Sanger sequencing.
B. Protein Expression:
-
Transform the expression construct into a suitable E. coli expression strain, such as BL21(DE3) or Rosetta 2 (DE3).
-
Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 1 L of Terrific Broth (TB) or LB medium containing the antibiotic.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature, typically 16-20°C, for 16-20 hours.
C. Protein Purification:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).
-
Elute the His-tagged protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).
-
Analyze the purified protein by SDS-PAGE to assess purity and size.
-
If necessary, perform further purification steps such as size-exclusion chromatography.
-
Dialyze the purified protein against a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.
Caption: Workflow for heterologous protein expression and purification.
In Vitro Enzyme Assays
This protocol outlines the general procedure for assessing the activity and product profile of the purified enzymes.
A. Iridoid Synthase (ISY) Assay:
-
Prepare a reaction mixture containing 50 mM MOPS or HEPES buffer (pH 7.0-7.5), 1-2 mM NADPH, and 100-500 µM of the substrate 8-oxogeranial.
-
Add the purified ISY enzyme to a final concentration of 1-5 µM.
-
Incubate the reaction at 30°C for 1-4 hours.
-
Stop the reaction by adding an equal volume of an organic solvent, such as ethyl acetate or dichloromethane, containing an internal standard (e.g., camphor).
-
Vortex vigorously to extract the products.
-
Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate it under a stream of nitrogen.
-
Analyze the products by GC-MS.
B. NEPS/MLPL Cyclase and Oxidase Assays:
-
For cyclase activity, prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.0), 1-2 mM NAD+, and the 8-oxocitronellyl enol substrate (which can be generated in situ by ISY or chemically synthesized).
-
Add the purified NEPS or MLPL enzyme.
-
Incubate at 30°C for 1-4 hours.
-
Extract and analyze the products as described for the ISY assay.
-
For oxidase activity, use the corresponding nepetalactol stereoisomer as the substrate in the presence of NAD+.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol provides a general guideline for the separation and identification of this compound stereoisomers.
-
Sample Preparation: Resuspend the extracted and concentrated reaction products in a suitable solvent like hexane or ethyl acetate.
-
GC-MS System: Use a gas chromatograph equipped with a chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsm) coupled to a mass spectrometer.
-
Injection: Inject 1 µL of the sample in splitless or split mode.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp to a higher temperature (e.g., 220°C) at a rate of 5-10°C/min. The exact program will need to be optimized for the specific column and isomers.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source and Transfer Line Temperatures: 230°C and 280°C, respectively.
-
-
Data Analysis: Identify the this compound stereoisomers based on their retention times and mass spectra by comparing them to authentic standards. Quantify the relative amounts of each isomer by integrating the peak areas of their corresponding total ion chromatograms.
Virus-Induced Gene Silencing (VIGS) in Nepeta cataria
This protocol describes an in vivo method to validate the function of this compound biosynthesis genes.
A. Vector Construction:
-
Select a 200-400 bp fragment of the target gene's coding sequence that has low sequence similarity to other genes to ensure specificity.
-
Amplify this fragment by PCR.
-
Clone the fragment into a VIGS vector, such as a Tobacco Rattle Virus (TRV)-based vector (pTRV2).
B. Agrobacterium Preparation:
-
Transform the pTRV1 and the pTRV2-gene construct into Agrobacterium tumefaciens strain GV3101.
-
Grow separate cultures of Agrobacterium containing pTRV1 and pTRV2-gene in LB medium with appropriate antibiotics at 28°C overnight.
-
Pellet the cells by centrifugation and resuspend them in infiltration buffer (e.g., 10 mM MES pH 5.6, 10 mM MgCl2, 200 µM acetosyringone).
-
Adjust the OD600 of each culture to 1.0 and mix the pTRV1 and pTRV2-gene cultures in a 1:1 ratio.
-
Incubate the mixed culture at room temperature for 3-4 hours in the dark.
C. Plant Infiltration:
-
Use young, healthy Nepeta cataria plants (e.g., 3-4 weeks old).
-
Infiltrate the Agrobacterium mixture into the abaxial side of two to three lower leaves of each plant using a needleless syringe.
-
As a control, infiltrate plants with Agrobacterium carrying an empty pTRV2 vector.
D. Analysis:
-
Grow the plants for 2-4 weeks post-infiltration.
-
Observe for silencing phenotypes (if a visual marker like phytoene desaturase is co-silenced).
-
Harvest tissues from silenced and control plants.
-
Extract volatile compounds and analyze the this compound stereoisomer profile by GC-MS as described above.
-
Confirm the knockdown of the target gene's transcript levels by quantitative real-time PCR (qRT-PCR).
Caption: Workflow for Virus-Induced Gene Silencing (VIGS).
Conclusion
The stereochemical diversity of nepetalactones is a direct result of the specificities of a series of enzymes in the biosynthetic pathway. Iridoid Synthase sets the initial chirality, while the downstream NEPS and MLPL enzymes act as key determinants for the final stereoisomeric profile. The provided comparative data and detailed experimental protocols offer a valuable resource for researchers aiming to further elucidate the intricacies of this compound biosynthesis, engineer novel biocatalysts for the production of specific stereoisomers, and explore the structure-activity relationships of these fascinating natural products.
References
- 1. In vivo characterization of key iridoid biosynthesis pathway genes in catnip (Nepeta cataria) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of iridoid synthases from Nepeta species: Iridoid cyclization does not determine this compound stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A comparative analysis of the pheromonal activity of nepetalactone isomers in aphids
For Immediate Publication
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the pheromonal performance of nepetalactone isomers in aphids, supported by experimental data and detailed protocols.
This compound and its related lactol isomers are cyclopentanoid monoterpenes that serve as potent sex pheromones for a multitude of aphid species. These semiochemicals are crucial for mediating mate location and ensuring reproductive success. However, the specific stereochemistry of these compounds dictates their bioactivity, with different aphid species exhibiting distinct responses to various isomers. This guide provides a comparative analysis of the pheromonal activity of key this compound and nepetalactol isomers, summarizing quantitative data from electrophysiological and behavioral studies to elucidate these species-specific interactions.
Comparative Pheromonal Activity
The bioactivity of this compound isomers varies significantly among aphid species. The primary components of most aphid sex pheromones are (+)-(4aS,7S,7aR)-nepetalactone and (-)-(1R,4aS,7S,7aR)-nepetalactol[1]. The sensitivity and behavioral response to these isomers, however, are not uniform across the Aphididae family.
For instance, the damson-hop aphid, Phorodon humuli, utilizes a distinct isomer, (1RS,4aR,7S,7aS)-nepetalactol, as its primary sex pheromone[2][3]. Field trapping experiments have demonstrated that while this compound is highly attractive to P. humuli males and gynoparae (the winged female form that produces sexual females), the common aphid pheromone component, (4aS,7S,7aR)-nepetalactone, elicits no behavioral response in this species[2]. This is despite the fact that the antennae of P. humuli are capable of detecting (4aS,7S,7aR)-nepetalactone, indicating a divergence in neural processing or behavioral output[2].
Conversely, for species like the black bean aphid, Aphis fabae, a blend of (+)-(4aS,7S,7aR)-nepetalactone and (-)-(1R,4aS,7S,7aR)-nepetalactol constitutes the sex pheromone. Electrophysiological studies have shown that the antennae of A. fabae males are exceptionally sensitive to these compounds, exhibiting responses that are 1,000 to 10,000 times greater than to general green leaf volatiles.
The vetch aphid, Megoura viciae, is another species for which (4aS,7S,7aR)-nepetalactone is a major sex pheromone component. The specificity of the response is critical for reproductive isolation among co-habiting aphid species.
Quantitative Electrophysiological (EAG) and Behavioral Data
The following tables summarize the known electrophysiological and behavioral responses of various aphid species to different this compound and nepetalactol isomers.
Table 1: Electroantennogram (EAG) Responses of Aphid Species to Pheromone Components
| Aphid Species | Pheromone Component | Aphid Form | Relative EAG Response | Source(s) |
| Phorodon humuli | (-)-(4aS,7S,7aR)-nepetalactol | Male | High | |
| (+)-(4aS,7S,7aR)-nepetalactone | Male | High | ||
| (1RS,4aR,7S,7aS)-nepetalactol | Male | High (Not significantly different from other isomers) | ||
| Aphis fabae | (+)-(4aS,7S,7aR)-nepetalactone | Male | High (1000-10,000x > plant volatiles) | |
| (-)-(1R,4aS,7S,7aR)-nepetalactol | Male | High (1000-10,000x > plant volatiles) |
Note: Specific quantitative values (mV) were not available in the cited abstracts; "High" indicates that the compound was reported as being highly active or among the most responsive tested.
Table 2: Behavioral Responses of Aphid Species to Pheromone Components in Field/Lab Assays
| Aphid Species | Pheromone Component | Assay Type | Behavioral Outcome | Source(s) |
| Phorodon humuli | (1RS,4aR,7S,7aS)-nepetalactol | Field Trapping | Significant attraction of males and gynoparae | |
| (4aS,7S,7aR)-nepetalactone | Field Trapping | No behavioral activity | ||
| (-)-(1R,4aS,7S,7aR)-nepetalactol | Field Trapping | Weaker attraction of gynoparae vs. own pheromone | ||
| Sitobion fragariae | (4aS,7S,7aR)-nepetalactone | Olfactometer | Attraction of males and gynoparae |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of pheromonal activity studies. Below are descriptions of the key experimental protocols used in the cited research.
Electroantennography (EAG)
Electroantennography is a technique used to measure the average electrical output from an insect's entire antenna in response to an olfactory stimulus.
Methodology:
-
Preparation: An aphid's head is excised and mounted between two electrodes. The recording electrode is placed over the distal end of the terminal antennal segment, while the reference electrode is inserted into the head capsule.
-
Stimulus Delivery: A continuous stream of purified, humidified air is passed over the antenna. A puff of air (e.g., 0.5 seconds) containing a known concentration of the test isomer dissolved in a solvent (like hexane or paraffin oil) is injected into the main airstream.
-
Data Recording: The voltage change (depolarization) across the antenna is amplified and recorded. The amplitude of this response is used as a measure of the antenna's sensitivity to the specific compound.
-
Controls: A solvent-only puff is used as a negative control. Responses are often normalized to the response of a standard reference compound to allow for comparison across preparations.
Behavioral Bioassays (Olfactometry)
Y-tube and linear-track olfactometers are standard laboratory tools for studying insect behavioral responses to volatile chemicals.
Methodology (Y-Tube Olfactometer):
-
Apparatus: A Y-shaped glass or plastic tube is used. Purified, humidified air is passed through both arms of the 'Y'.
-
Stimulus Application: The test pheromone, typically applied to a piece of filter paper, is placed in the airflow of one arm (the "treatment" arm). A solvent control is placed in the other arm.
-
Aphid Introduction: An individual aphid (e.g., a winged male) is introduced at the base of the 'Y'.
-
Observation: The aphid is allowed a set amount of time to move up the tube and choose one of the arms. A choice is typically recorded when the aphid crosses a defined line in one of the arms and remains for a minimum period.
-
Data Analysis: The number of aphids choosing the treatment arm versus the control arm is recorded. A statistically significant preference for the treatment arm indicates attraction.
Visualizing Experimental Workflows
To better understand the process of pheromone analysis, the following diagrams illustrate the typical workflows.
Caption: General workflow for analyzing aphid pheromonal activity.
Caption: Simplified signaling pathway of aphid pheromone perception.
Conclusion
The pheromonal activity of this compound isomers is a highly specific biological system. While (+)-(4aS,7S,7aR)-nepetalactone and its corresponding nepetalactol are key attractants for many aphid species, significant variations exist, such as the use of the (4aR,7S,7aS)-nepetalactol by the damson-hop aphid, Phorodon humuli. This specificity underscores the evolutionary divergence in chemical communication channels among aphids, likely driven by the need for reproductive isolation. For professionals in drug development and pest management, understanding these nuanced differences is paramount for designing effective, species-targeted control strategies, such as mating disruption or trap-and-kill systems, that leverage the precise chemical language of these significant agricultural pests.
References
Safety Operating Guide
Proper Disposal of Nepetalactone: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides essential logistical and safety information for the proper disposal of nepetalactone, a bicyclic monoterpene commonly found in the catnip plant, Nepeta cataria. While this compound is not generally classified as a hazardous substance, adherence to proper disposal protocols is crucial to minimize environmental impact.[1][2][3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses with side shields or goggles, and protective gloves.[1][2] Handle this compound in a well-ventilated area. In case of a spill, absorb the liquid with an inert material such as diatomite or universal binders, and then decontaminate surfaces with alcohol.
Step-by-Step Disposal Procedure for this compound
The disposal of this compound and its containers should always be in accordance with local, regional, and national regulations. The following steps provide a general guideline:
-
Waste Characterization : Although generally not classified as hazardous, it is important to consult the Safety Data Sheet (SDS) and local regulations to confirm the waste classification. One SDS notes that this compound may cause long-lasting harmful effects to aquatic life, highlighting the importance of preventing its release into the environment.
-
Waste Segregation and Collection :
-
Do not mix this compound waste with other chemical waste streams unless specifically permitted by your institution's waste management plan.
-
Collect liquid this compound waste in a dedicated, properly labeled, and sealed container.
-
Solid waste contaminated with this compound, such as absorbent materials from spills, should also be collected in a labeled, sealed container.
-
-
Disposal of Unused or Waste this compound :
-
Never pour this compound down the drain. This is to prevent potential harm to aquatic ecosystems.
-
The recommended disposal method for this compound, often found within catnip essential oil, is through incineration or sanitary landfill by a licensed waste disposal facility.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
-
Disposal of Empty this compound Containers :
-
A container is generally considered "empty" when all contents have been removed by normal means.
-
For containers that held non-hazardous materials, they can often be disposed of as regular trash after the label has been defaced.
-
As a best practice, it is recommended to rinse the empty container with a suitable solvent (e.g., alcohol). The rinsate should be collected and disposed of as chemical waste.
-
After rinsing, deface or remove the label from the container and dispose of it according to your facility's procedures for non-hazardous laboratory glass or plastic.
-
Quantitative Data and Chemical Properties
The following table summarizes key quantitative and safety information for this compound.
| Property | Value/Information | Source(s) |
| Chemical Formula | C10H14O2 | |
| Molecular Weight | 166.22 g/mol | |
| GHS Hazard Classification | Not a hazardous substance or mixture | |
| OSHA Hazard Communication Standard (29 CFR 1910.122) | Not considered hazardous | |
| Environmental Hazards | May cause long lasting harmful effects to aquatic life | |
| Disposal Recommendation | In accordance with applicable regional, national, and local laws and regulations |
Experimental Protocols
This document provides operational guidance for disposal. For detailed experimental protocols involving this compound, please refer to specific research publications or established laboratory procedures for your application.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Nepetalactone
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of Nepetalactone, offering procedural, step-by-step guidance to address specific operational questions.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. Although some safety data sheets indicate that this compound is not classified as a hazardous substance, good laboratory practices should always be followed.[1][2]
Eye and Face Protection:
-
Wear safety goggles with side-shields or safety glasses.[1][2]
-
In situations with a risk of splashing, a face shield may be necessary.
Skin Protection:
-
Hand Protection: Wear protective, chemical-resistant gloves.[1]
-
Body Protection: Wear impervious clothing or a lab coat to prevent skin contact. In cases of potential significant exposure, chemical-resistant coveralls may be appropriate.
Respiratory Protection:
-
Respiratory protection is generally not required in well-ventilated areas.
-
If working in a confined space or where aerosols or dust may be generated, a suitable respirator approved by NIOSH/MSHA or European Standard EN 149 should be used.
Quantitative Data and Physical Properties
The following table summarizes the available quantitative data and physical properties for this compound. It is important to note that specific occupational exposure limits have not been established for this substance.
| Property | Value |
| Molecular Formula | C₁₀H₁₄O₂ |
| Molecular Weight | 166.22 g/mol |
| CAS Number | 21651-62-7 |
| Appearance | Yellow, amber, orange to brown liquid |
| Odor | Herbaceous |
| Flash Point | 76.7 °C (closed cup) |
| Solubility | Insoluble in water |
| Specific Gravity | 1.042 |
| Occupational Exposure Limits | No data available |
Experimental Workflow and Safety Protocols
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting, from preparation to disposal.
Operational Plan
1. Pre-Experiment Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work.
-
Ensure that all necessary PPE is available and in good condition.
-
Verify that the work area, preferably a chemical fume hood, has adequate ventilation. A safety shower and eyewash station should be readily accessible.
2. Handling and Storage:
-
Handle this compound in a well-ventilated area to avoid the formation of dust or aerosols.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Keep the container tightly sealed when not in use.
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition. Recommended storage temperature is 4°C, protected from light.
3. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water and soap.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Disposal Plan
1. Waste Containment:
-
Collect all waste material, including absorbent materials from spills, in a suitable and properly labeled container.
2. Regulatory Compliance:
-
Disposal of this compound waste must be in accordance with all applicable federal, state, and local environmental regulations.
-
Do not dispose of waste into drains or surface water.
3. Spill and Leak Cleanup:
-
In the event of a spill, ensure the area is well-ventilated and wear full PPE.
-
Absorb the spilled material with an inert, non-combustible absorbent material such as sand, diatomite, or a universal binder.
-
Collect the absorbed material and place it into a sealed container for disposal.
-
Clean the spill area and decontaminate surfaces.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
